molecular formula C24H16Br4Si B1601375 Tetrakis(4-bromophenyl)silane CAS No. 18733-98-7

Tetrakis(4-bromophenyl)silane

Cat. No.: B1601375
CAS No.: 18733-98-7
M. Wt: 652.1 g/mol
InChI Key: VHVUXJWGYUSRIA-UHFFFAOYSA-N
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Description

Tetrakis(bromophenyl) silane is an intermediate for emerging hole transport materials based on a silicon core. Materials containing this core have been shown to compete with SpiroMeOTAD for efficiency and stability in perovskite solar cells.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrakis(4-bromophenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Br4Si/c25-17-1-9-21(10-2-17)29(22-11-3-18(26)4-12-22,23-13-5-19(27)6-14-23)24-15-7-20(28)8-16-24/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVUXJWGYUSRIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[Si](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Br4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508256
Record name Tetrakis(4-bromophenyl)silane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18733-98-7
Record name Tetrakis(4-bromophenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Pivotal Role of Tetrakis(4-bromophenyl)silane in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Tetrakis(4-bromophenyl)silane

This compound is a tetrahedral organosilane molecule that has garnered significant attention within the scientific community, particularly in the realm of materials science and organic electronics. Its rigid, three-dimensional structure and the presence of four reactive bromine-functionalized phenyl arms make it an exceptionally versatile building block for the synthesis of more complex molecular architectures. The silicon core imparts unique electronic properties and thermal stability to its derivatives.[1][2]

This guide, intended for researchers, scientists, and professionals in drug development and materials science, provides a comprehensive overview of the synthesis and characterization of this compound. We will delve into the mechanistic underpinnings of its synthesis, provide a detailed experimental protocol, and outline the key analytical techniques for its characterization, thereby offering a complete roadmap for its preparation and validation. The primary application driving interest in this molecule is its use as a precursor for hole transport materials (HTMs) in perovskite solar cells, where derivatives have shown performance comparable to the industry standard, Spiro-MeOTAD.[3]

Synthesis of this compound: A Mechanistic and Practical Approach

The most prevalent and efficient method for the synthesis of this compound is through a Grignard reaction. This classic organometallic reaction is ideal for the formation of carbon-silicon bonds.[4] The causality behind this choice lies in the nucleophilic character of the Grignard reagent, which readily attacks the electrophilic silicon center of a silicon tetrahalide or a tetraalkoxysilane.

The overall synthetic strategy involves the formation of a 4-bromophenylmagnesium bromide Grignard reagent, which then reacts with a suitable silicon electrophile, such as silicon tetrachloride (SiCl₄) or tetraethyl orthosilicate (TEOS), to form the desired product. The selection of the silicon source can influence reaction conditions and work-up procedures.

Experimental Workflow Diagram

G cluster_0 Grignard Reagent Formation cluster_1 Coupling Reaction cluster_2 Work-up & Purification cluster_3 Characterization A 1,4-Dibromobenzene D 4-Bromophenylmagnesium Bromide A->D B Magnesium Turnings B->D C Anhydrous THF C->D F Crude this compound D->F E Silicon Tetrachloride (SiCl4) E->F G Quenching with aq. HCl F->G H Extraction with Dichloromethane G->H I Drying and Solvent Removal H->I J Recrystallization (e.g., from Chloroform/Ethanol) I->J K Pure this compound J->K L NMR Spectroscopy (¹H, ¹³C) K->L M Mass Spectrometry K->M N X-ray Crystallography K->N

Caption: Experimental workflow for the synthesis and characterization of this compound.

Detailed Step-by-Step Experimental Protocol

This protocol is a synthesis of established procedures for Grignard reactions with silicon halides.[4][5][6]

Materials and Reagents:

  • 1,4-Dibromobenzene

  • Magnesium turnings

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Dichloromethane (DCM)

  • Chloroform

  • Ethanol

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Iodine crystal (as initiator)

Instrumentation:

  • Three-neck round-bottom flask

  • Condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Schlenk line or nitrogen/argon inert atmosphere setup

  • Rotary evaporator

Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere (N₂ or Ar), add magnesium turnings to a flame-dried three-neck round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stir bar.

    • Add a small crystal of iodine to activate the magnesium surface.[7]

    • In the dropping funnel, prepare a solution of 1,4-dibromobenzene in anhydrous THF.

    • Add a small amount of the 1,4-dibromobenzene solution to the magnesium turnings and gently heat to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction.

    • Once the reaction has started, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 4-bromophenylmagnesium bromide.

  • Reaction with Silicon Tetrachloride:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of silicon tetrachloride in anhydrous THF in a separate dropping funnel.

    • Add the silicon tetrachloride solution dropwise to the stirred Grignard reagent at 0 °C. This addition is highly exothermic and should be performed slowly to control the reaction temperature. The rationale for reverse addition (adding the silane to the Grignard) is to ensure complete substitution and formation of the tetra-substituted product.[4]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours to drive the reaction to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or a 1 M HCl solution. This step neutralizes any unreacted Grignard reagent and hydrolyzes magnesium salts.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by recrystallization. A common solvent system for this is a mixture of chloroform and ethanol.[8] Dissolve the crude product in a minimal amount of hot chloroform and then slowly add ethanol until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization.

    • Collect the white crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation. The high symmetry of the molecule results in a relatively simple spectrum.

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons~7.6Doublet8H
Aromatic Protons~7.4Doublet8H
¹³C NMR Expected Chemical Shift (δ, ppm)
C-Si~135
C-Br~125
Aromatic CH~137, ~132

Note: The exact chemical shifts may vary slightly depending on the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The presence of four bromine atoms will result in a characteristic isotopic pattern due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br.

Property Value Source
Molecular Formula C₂₄H₁₆Br₄Si[9]
Molecular Weight 652.09 g/mol [3]
Monoisotopic Mass 647.77548 Da[9]
X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the overall tetrahedral geometry. The Cambridge Structural Database contains crystal structure data for this compound, which can be used for comparison.[9]

Summary and Outlook

This guide has provided a detailed protocol for the synthesis of this compound via a Grignard reaction, a robust and scalable method. The rationale behind the key experimental steps has been elucidated, and a comprehensive guide to the characterization of the final product has been presented. The high purity of this compound is crucial for its subsequent use in the synthesis of advanced materials, particularly for applications in organic electronics.[8] As research in areas like perovskite solar cells continues to advance, the demand for well-characterized, high-purity molecular building blocks like this compound is expected to grow.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12729346, this compound. Retrieved from [Link].

  • Wallace, O. B. (2000). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Tetrahedron, 56(25), 4179-4191. [Link]

  • Pestunova, I. S., et al. (2005). Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents. Russian Journal of General Chemistry, 75(10), 1605-1612. [Link]

  • Porath, A. J., et al. (2022). A Ni(COD)2-Free Approach for the Synthesis of High Surface Area Porous Aromatic Frameworks. Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

  • Gelest, Inc. (n.d.). Grignard Reagents and Silanes. Retrieved from [Link]

  • Meadowcroft, A. E., Shaw, C., & Smith, W. E. (1950). U.S. Patent No. 2,521,390. Washington, DC: U.S.
  • Tuulmets, A., et al. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071-5076. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11250692, Tetrakis(4-bromophenyl)methane. Retrieved from [Link].

  • Rathore, R., & Kochi, J. K. (2004). Hexakis(4-bromophenyl)benzene. Organic Syntheses, 80, 226. [Link]

  • Wikipedia contributors. (2024, January 12). Grignard reagent. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Eryazici, I., et al. (2006). Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. The Journal of Organic Chemistry, 71(3), 1009-1014. [Link]

  • Dow Corning. (n.d.). Organosilane Technology in Coating Applications: Review and Perspectives. Retrieved from [Link]

  • Eryazici, I., Moorefield, C. N., & Newkome, G. R. (2006). Synthesis and single-crystal X-ray characterization of 4,4''-functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines. The Journal of Organic Chemistry, 71(3), 1009–1014. [Link]

Sources

Tetrakis(4-bromophenyl)silane CAS number and safety data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tetrakis(4-bromophenyl)silane

This guide provides a comprehensive technical overview of this compound, a crucial building block in modern materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to explore the causality behind its application, synthesis, and handling. We will delve into its properties, safety protocols, and its pivotal role in the development of next-generation optoelectronic materials.

Introduction: The Significance of a Tetrahedral Core

The field of organosilicon chemistry, originating with the work of Friedel, Crafts, and Kipping, has evolved from synthesizing simple silanes to creating complex, functional molecules for advanced applications.[1] this compound (SiTPBr4) represents a key advancement in this area. It is a tetrahedral molecule featuring a central silicon atom bonded to four bromophenyl groups.[2][3] This specific geometry and the presence of reactive bromine sites make it an exceptionally valuable precursor for constructing larger, well-defined molecular architectures.[4]

Its primary significance lies in its use as an intermediate for novel hole transport materials (HTMs). These HTMs, built upon the stable silicon core of SiTPBr4, have demonstrated performance and stability comparable to the industry-standard Spiro-MeOTAD in perovskite solar cells, positioning them as commercially viable alternatives.[2]

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of any experimental work. The following table summarizes the key identifiers and properties of this compound.

PropertyDataSource(s)
CAS Number 18733-98-7[2][3][5][6]
Molecular Formula C₂₄H₁₆Br₄Si[2][3][5]
Molecular Weight 652.09 g/mol [2][3][6]
IUPAC Name This compound[3]
Synonyms 1,1′,1′′,1′′′-Silanetetrayltetrakis[4-bromobenzene], SiTPBr4[2][6][7]
Appearance White powder[2]
Purity Typically ≥96% or 97%[2][5][7]
InChI Key VHVUXJWGYUSRIA-UHFFFAOYSA-N[2][3]
SMILES String C1=CC(=CC=C1(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br[3]

Safety Data and Handling Protocols

While some sources indicate that this compound is not classified as a hazardous substance under specific regulations, prudent laboratory practice dictates that it should be handled with care.[8] The following data is synthesized from supplier information; however, users are required to consult the full, lot-specific Safety Data Sheet (SDS) from their supplier before use.

Safety AspectRecommendationSource(s)
Storage Class 11 - Combustible Solids[2]
Storage Conditions Store in an inert atmosphere at room temperature.[5] Keep container tightly closed in a cool, dark place away from oxidizing agents.[9]
First Aid: Eyes As a precaution, rinse eyes with flowing water for several minutes. If irritation persists, seek medical attention.[8][10]
First Aid: Skin Wash off with soap and plenty of water.[8][10]
First Aid: Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration.[8][10]
First Aid: Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.[8]
Personal Protective Equipment (PPE) Wear appropriate protective gloves, safety glasses, and lab coat. Use a local exhaust system to minimize dust generation and inhalation. Ensure access to a safety shower and eye wash station.[9][10]

Trustworthiness Note: The safety information for the direct methane analogue, Tetrakis(4-bromophenyl)methane, indicates it causes skin and serious eye irritation (H315, H319).[9] While not the same compound, this suggests that assuming the silane analogue is completely benign would be imprudent. Always handle with appropriate PPE.

Synthesis Protocol: A Self-Validating Workflow

The synthesis of this compound is a critical step for its use in materials research. The following protocol is based on a modified literature procedure that involves the lithiation of an aryl halide followed by quenching with a silicon electrophile.[4] This process is designed to be self-validating through careful control of reaction conditions.

Objective: To synthesize this compound from 1-bromo-4-iodobenzene.
Causality: This protocol leverages the differential reactivity of the C-I and C-Br bonds. The carbon-iodine bond is more susceptible to lithium-halogen exchange than the carbon-bromine bond, allowing for the selective formation of the desired aryllithium reagent. This reagent then acts as a potent nucleophile, displacing the ethoxy groups on the silicon electrophile.
Materials:
  • 1-bromo-4-iodobenzene

  • Tetraethyl orthosilicate (TEOS)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:
  • Reactor Preparation: A multi-neck round-bottom flask is flame-dried under vacuum and subsequently purged with dry nitrogen or argon gas. This step is critical as aryllithium reagents are extremely sensitive to moisture and atmospheric oxygen.

  • Reagent Addition: The flask is charged with 1-bromo-4-iodobenzene and anhydrous THF under a positive pressure of inert gas.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the exothermic lithiation reaction and prevent side reactions, such as the formation of biphenyl impurities.

  • Lithiation: n-Butyllithium is added dropwise to the stirred solution over 30-60 minutes. The formation of the aryllithium intermediate can be monitored by a color change. Maintaining the temperature at -78 °C throughout the addition is paramount for selectivity.

  • Electrophilic Quench: A solution of tetraethyl orthosilicate (TEOS) in anhydrous THF is added slowly to the newly formed aryllithium solution, still at -78 °C. The nucleophilic aryllithium attacks the silicon center, displacing the ethoxide leaving groups in a stepwise fashion.

  • Warming and Quenching: After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight. This ensures the reaction proceeds to completion. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether. The combined organic extracts are washed with brine.

  • Drying and Concentration: The combined organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization, typically from a solvent system like chloroform/ethanol, to yield the final product as a white powder.[11] Purity should be assessed using techniques like ¹H NMR and LC/MS.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process A 1-bromo-4-iodobenzene E Lithium-Halogen Exchange A->E Selective Formation of Aryllithium B Tetraethyl Orthosilicate (TEOS) F Nucleophilic Substitution B->F C 1. n-BuLi in THF 2. -78 °C C->E D Aqueous Workup (NH4Cl) G Purification (Recrystallization) D->G E->F F->D Product This compound G->Product

Sources

An In-depth Technical Guide to Tetrakis(4-bromophenyl)silane: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetrakis(4-bromophenyl)silane, a key building block in materials science and organic synthesis. We will delve into its molecular structure, physicochemical properties, detailed synthetic protocols, and safety considerations, offering insights grounded in established scientific literature.

Introduction: A Tetrahedral Scaffold for Advanced Materials

This compound is a tetra-aryl silane characterized by a central silicon atom bonded to four 4-bromophenyl groups. This highly symmetrical, tetrahedral arrangement provides a rigid and well-defined three-dimensional structure, making it an exceptionally valuable precursor for the synthesis of a variety of advanced materials. Its primary applications lie in the development of hole-transporting materials for perovskite solar cells, and as a monomer for the construction of porous aromatic frameworks (PAFs) and covalent organic frameworks (COFs).[1] The bromine substituents serve as versatile functional handles for further chemical modifications, enabling the construction of complex molecular architectures.

Molecular Structure and Formula

The fundamental characteristics of this compound are summarized below:

IdentifierValueSource
Molecular Formula C₂₄H₁₆Br₄Si[2][3]
IUPAC Name This compound[2]
CAS Number 18733-98-7[2][3]
Molecular Weight 652.09 g/mol [3]
Canonical SMILES C1=CC(=CC=C1(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br[2]
InChI Key VHVUXJWGYUSRIA-UHFFFAOYSA-N[2]

The tetrahedral geometry of the molecule, with the silicon atom at the center, is a defining feature that dictates its packing in the solid state and the architecture of the polymers derived from it.

Caption: 2D representation of the molecular structure of this compound.

Physicochemical Properties

This compound is a white crystalline powder under standard conditions.[3] A summary of its key physical properties is provided below:

PropertyValueSource
Appearance White powder[3]
Melting Point 240-241 °C[4]
Boiling Point 240-241 °C (Note: This value from the source is likely erroneous as it matches the melting point and the substance is a solid at room temperature)[4]
Solubility Limited solubility in common organic solvents at room temperature.[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Grignard or organolithium reaction, where a 4-bromophenyl nucleophile is reacted with a silicon tetrahalide. A detailed, field-proven protocol is outlined below, adapted from a modified literature procedure.[2]

Reaction Scheme

The overall reaction involves the formation of a 4-bromophenyl organolithium species from 1,4-dibromobenzene, which then reacts with silicon tetrachloride to form the desired product.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_product Product Dibromobenzene 1,4-Dibromobenzene ChargeReactants Charge with 1,4-dibromobenzene and Et2O Dibromobenzene->ChargeReactants nBuLi n-Butyllithium Add_nBuLi Add n-BuLi dropwise nBuLi->Add_nBuLi SiCl4 Silicon Tetrachloride Add_SiCl4 Add SiCl4 dropwise SiCl4->Add_SiCl4 Et2O Anhydrous Diethyl Ether Et2O->ChargeReactants FlameDry Flame-dry Schlenk tube FlameDry->ChargeReactants Cooling1 Cool to 0 °C ChargeReactants->Cooling1 Cooling1->Add_nBuLi Stir1 Stir for 30 min Add_nBuLi->Stir1 Stir1->Add_SiCl4 Warm Warm to room temperature and stir overnight Add_SiCl4->Warm Quench Quench with water Warm->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Purify Purify by recrystallization Dry->Purify FinalProduct This compound Purify->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 1,4-Dibromobenzene (35.4 mmol, 8.35 g)

  • n-Butyllithium (2.5 M in hexanes, 14.2 mL, 35.4 mmol)

  • Silicon tetrachloride (8.85 mmol, 1.02 mL)

  • Anhydrous diethyl ether (Et₂O, 250 mL)

  • Deionized water

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Dichloromethane

Equipment:

  • 500 mL Schlenk tube

  • Magnetic stirrer

  • Syringes

  • Schlenk line with nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Preparation: A 500 mL Schlenk tube is flame-dried under vacuum and then cooled under a nitrogen atmosphere.

  • Charging Reactants: The Schlenk tube is charged with 1,4-dibromobenzene (8.35 g, 35.4 mmol) and anhydrous diethyl ether (250 mL).

  • Lithiation: The reaction mixture is cooled to 0 °C in an ice bath. n-Butyllithium (14.2 mL of a 2.5 M solution in hexanes, 35.4 mmol) is added dropwise via syringe over 15 minutes. The mixture is then stirred at 0 °C for an additional 30 minutes.

  • Reaction with Silicon Tetrachloride: Silicon tetrachloride (1.02 mL, 8.85 mmol) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Completion: The reaction is allowed to warm to room temperature and is stirred overnight.

  • Workup: The reaction is carefully quenched by the slow addition of deionized water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by recrystallization from a mixture of hexanes and dichloromethane to yield this compound as a white solid.

Spectroscopic Characterization

While detailed spectra are best obtained from direct analysis, the following provides expected characterization data based on literature for structurally similar compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two doublets in the aromatic region (approximately δ 7.0-7.6 ppm). The protons ortho to the silicon atom and the protons ortho to the bromine atom will give rise to these distinct signals, with coupling constants typical for ortho-substituted benzene rings (J ≈ 8 Hz). For the analogous compound, Tetrakis(4-bromophenyl)methane, the signals are observed at δ 7.39 (d, J = 8 Hz, 8H) and 7.01 (d, J = 12 Hz, 8H).[2]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons. The carbon attached to silicon (ipso-carbon), the carbon attached to bromine, and the two other aromatic carbons will each have distinct chemical shifts. The availability of ¹³C NMR spectra has been noted in databases like PubChem.[2]

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching within the aromatic rings (around 1400-1600 cm⁻¹), and the C-Br stretching vibration (typically in the range of 500-600 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of four bromine atoms (⁷⁹Br and ⁸¹Br). GC-MS data for this compound is available in spectral databases.[2]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Identification: It is classified as causing skin irritation and serious eye irritation.[3]

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area. Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere.[3]

Conclusion

This compound is a pivotal molecule in the design and synthesis of functional organic materials. Its rigid tetrahedral structure and the presence of reactive bromine sites make it a versatile building block for creating materials with tailored properties for applications in optoelectronics and porous materials. The synthetic protocol provided, along with the characterization and safety data, offers a solid foundation for researchers to utilize this compound in their scientific endeavors.

References

  • PubChem. This compound. [Link]

  • Lead Sciences. This compound. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • ResearchGate. Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Organic Syntheses. dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-. [Link]

  • Royal Society of Chemistry. Influence of the side-chain characteristics on the aggregation-induced emission (AIE) properties of tetrasubsituted tetraphenyle. [Link]

Sources

An In-depth Technical Guide to the Solubility of Tetrakis(4-bromophenyl)silane in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Tetrakis(4-bromophenyl)silane. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of solubility, offers a robust experimental protocol for its determination, and provides insights into the practical application of this knowledge. Given the limited availability of direct experimental solubility data for this compound in public literature, this guide empowers the user to generate reliable data in-house.

Introduction: The Significance of Solubility for a Key Building Block

This compound is a tetrahedral organosilane molecule that serves as a critical building block in various advanced materials. Its rigid, three-dimensional structure and the presence of four reactive bromine sites make it an important precursor for the synthesis of porous organic polymers, hole transport materials for perovskite solar cells, and other functional organic materials.[1][2] The solubility of this compound in organic solvents is a paramount physical property that dictates its utility in synthesis, purification, processing, and device fabrication. A thorough understanding of its solubility behavior is therefore essential for its effective application.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₂₄H₁₆Br₄Si[3][4]
Molecular Weight652.09 g/mol [4]
AppearanceWhite powder[4]
Melting Point240-241 °C[4]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility. However, for a quantitative and predictive approach, more sophisticated models are required. The Hansen Solubility Parameters (HSP) offer a powerful framework for predicting the solubility of a solute in a given solvent.[5][6]

The total cohesion energy of a substance is divided into three components:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent and solute with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated using the following equation:



A smaller Ra value indicates a higher likelihood of solubility. While the exact HSP for this compound are not published, they can be experimentally determined by testing its solubility in a range of solvents with known HSPs.

Below is a table of common organic solvents and their respective Hansen Solubility Parameters to guide initial solvent screening.

Hansen Solubility Parameters for Selected Organic Solvents:

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)
n-Hexane14.90.00.0
Toluene18.01.42.0
Chloroform17.83.15.7
Dichloromethane18.26.36.1
Tetrahydrofuran (THF)16.85.78.0
Ethyl Acetate15.85.37.2
Acetone15.510.47.0
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4

Data compiled from various sources.

The following diagram illustrates the conceptual relationship between solute-solvent interactions and solubility based on the HSP model.

cluster_Solute This compound (Solute) cluster_Solvent Organic Solvent cluster_Interaction Solubility Prediction Solute δD_solute δP_solute δH_solute Ra Calculate Ra (Hansen Distance) Solute->Ra Input HSP Solvent δD_solvent δP_solvent δH_solvent Solvent->Ra Input HSP Outcome Outcome Ra->Outcome Small Ra -> High Solubility Large Ra -> Low Solubility

Caption: Conceptual workflow for predicting solubility using Hansen Solubility Parameters.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is the gold standard for determining the thermodynamic solubility of poorly soluble, crystalline compounds.[1][7] It is a reliable and reproducible method that involves allowing a supersaturated solution to reach equilibrium.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow:

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

start Start step1 Add excess this compound to a known volume of solvent in a vial. start->step1 step2 Equilibrate at a constant temperature with continuous agitation (e.g., 24-48 hours). step1->step2 step3 Allow solid to settle. step2->step3 step4 Withdraw an aliquot of the supernatant and filter through a 0.22 µm syringe filter. step3->step4 step5 Dilute the filtered solution with a known volume of a suitable solvent. step4->step5 step6 Quantify the concentration of the diluted solution using a validated analytical method (e.g., HPLC-UV). step5->step6 step7 Calculate the original solubility in mg/mL or mol/L. step6->step7 end End step7->end

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Detailed Protocol:

  • Preparation:

    • Accurately weigh an excess amount of this compound and add it to a series of vials. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

    • Accurately dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original solubility of this compound in the solvent, taking into account the dilution factor.

    Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While a specific safety data sheet (SDS) was not found in English during the literature search, the SDS for the analogous compound, Tetrakis(4-bromophenyl)methane, indicates that it can cause skin and eye irritation.[8] Similar precautions should be taken for the silane derivative. Always consult the specific SDS provided by the supplier before handling any chemical.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions using Hansen Solubility Parameters with a rigorous experimental protocol based on the shake-flask method, researchers can generate the reliable solubility data necessary for the successful application of this versatile building block in their research and development endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. ResearchGate. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]

  • Electronic Supplementary Material (ESI) for Chemical Communications. This journal is © The Royal Society of Chemistry 2022. Royal Society of Chemistry. [Link]

  • Hansen Solubility. HSP for Beginners. Hansen Solubility. [Link]

  • PubChem. Tris(4-bromophenyl)silane. National Center for Biotechnology Information. [Link]

  • Wikipedia. Hansen solubility parameter. Wikipedia. [Link]

  • RuixiBiotech. Materials Safety Data Sheet. KamulinBiotechco.ltd. [Link]

  • NICEATM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

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An In-Depth Technical Guide to the Crystal Structure Analysis of Tetrakis(4-bromophenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the crystal structure analysis of tetrakis(4-bromophenyl)silane, a key building block in the development of advanced materials. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the synthesis, crystallization, and definitive structural elucidation of this tetrahedral silane derivative. We will explore the causality behind experimental choices, ensuring a self-validating system of protocols, and ground all claims in authoritative references.

Introduction: The Significance of this compound

This compound, with the chemical formula C₂₄H₁₆Br₄Si, is a tetra-substituted organosilane that has garnered significant interest in materials science.[1] Its rigid tetrahedral geometry makes it an exceptional precursor for the construction of porous organic frameworks (POFs), covalent organic frameworks (COFs), and hole-transporting materials for applications in perovskite solar cells. The bromine substituents serve as versatile handles for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives with tailored electronic and physical properties.

A thorough understanding of its three-dimensional structure through single-crystal X-ray diffraction is paramount. This knowledge provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for designing and predicting the properties of novel materials derived from this foundational molecule.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of a silicon electrophile with an organometallic nucleophile derived from 1,4-dibromobenzene. The following protocol is a robust and scalable method.

Synthetic Protocol

This procedure is adapted from a modified literature method and should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • 1,4-dibromobenzene

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Experimental Procedure:

  • Reaction Setup: A flame-dried 500 mL Schlenk flask equipped with a magnetic stir bar is charged with 1,4-dibromobenzene (8.35 g, 35.4 mmol) and anhydrous diethyl ether (250 mL). The flask is sealed, removed from the glovebox, and connected to a Schlenk line under a positive pressure of nitrogen.

  • Lithiation: The reaction mixture is cooled to 0 °C in an ice bath. A solution of n-butyllithium (2.5 M in hexanes, 14.2 mL, 35.5 mmol) is added dropwise via syringe over 20 minutes. The reaction is stirred at 0 °C for 2 hours, during which a white precipitate may form.

  • Reaction with Silicon Tetrachloride: Silicon tetrachloride (1.0 mL, 8.7 mmol) is added dropwise to the stirring suspension at 0 °C.

  • Workup: The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl (50 mL).

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude solid is purified by recrystallization from a mixture of chloroform and ethanol to afford this compound as a white powder.

Diagram of the Synthetic Workflow:

Synthesis_Workflow reagents 1,4-dibromobenzene + n-BuLi in Et2O reaction_vessel Schlenk Flask @ 0°C reagents->reaction_vessel Lithiation quench Quench with NH4Cl(aq) reaction_vessel->quench sicl4 SiCl4 sicl4->reaction_vessel Addition extraction Extract with CH2Cl2 quench->extraction purification Recrystallization (CHCl3/EtOH) extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): A representative ¹H NMR spectrum is shown in the supporting information of the cited literature. The spectrum is expected to show two doublets in the aromatic region, corresponding to the ortho and meta protons of the bromophenyl groups.

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons.

Mass Spectrometry (MS):

  • The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 652.09 g/mol , with a characteristic isotopic pattern due to the presence of four bromine atoms.

Single-Crystal Growth and X-ray Diffraction

The acquisition of high-quality single crystals is a critical prerequisite for accurate crystal structure determination.

Crystallization Protocol

Slow evaporation of a saturated solution is a reliable method for growing single crystals of this compound.

Materials:

  • Purified this compound

  • Chloroform (CHCl₃)

  • Ethanol (EtOH)

  • Small, clean vial

Experimental Procedure:

  • Solution Preparation: Dissolve a small amount of purified this compound in a minimal amount of chloroform in a clean vial to create a nearly saturated solution.

  • Inducing Crystallization: Slowly add ethanol dropwise as an anti-solvent until the solution becomes slightly turbid.

  • Crystal Growth: Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent mixture.

  • Incubation: Place the vial in a vibration-free environment at a constant, cool temperature (e.g., 4 °C).

  • Harvesting: After several days to a week, well-formed, colorless crystals suitable for X-ray diffraction should be observed. Carefully select a crystal of appropriate size (typically 0.1-0.3 mm in each dimension) for mounting.

Diagram of the Crystallization Workflow:

Crystallization_Workflow dissolution Dissolve in CHCl3 precipitation Add EtOH (anti-solvent) dissolution->precipitation evaporation Slow Evaporation precipitation->evaporation crystal_formation Crystal Growth @ 4°C evaporation->crystal_formation selection Select Single Crystal crystal_formation->selection

Caption: Workflow for single-crystal growth of this compound.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

General Procedure:

  • Crystal Mounting: A selected crystal is mounted on a loop using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • Data Reduction: The raw diffraction intensities are integrated, corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption), and scaled.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis and then refined by least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.

Crystal Structure of this compound

The crystal structure of this compound has been deposited in the Cambridge Structural Database (CSD) under the deposition number 742605 .[1]

Table 1: Crystallographic Data for this compound (CSD: 742605)

ParameterValue
Chemical FormulaC₂₄H₁₆Br₄Si
Formula Weight652.09
Crystal SystemTetragonal
Space GroupI-4
a, b (Å)13.911(3)
c (Å)7.031(2)
α, β, γ (°)90, 90, 90
Volume (ų)1361.3(6)
Z2
Temperature (K)150
R-factor (%)3.56

The silicon atom is located at the center of a distorted tetrahedron, bonded to the four bromophenyl groups. The Si-C bond lengths and C-Si-C bond angles are consistent with those of other tetra-aryl silanes. The phenyl rings are twisted with respect to the Si-C bonds, adopting a propeller-like conformation. The crystal packing is influenced by weak intermolecular interactions, including bromine-bromine and C-H···π interactions.

Applications in Materials Science

The well-defined tetrahedral structure and the presence of reactive bromine atoms make this compound a valuable building block for the synthesis of a variety of functional materials.

  • Porous Organic Frameworks (POFs): It can be used as a tetrahedral node in the synthesis of highly porous and robust frameworks for gas storage and separation.

  • Hole-Transporting Materials: Derivatives of this compound have been investigated as efficient and stable hole-transporting materials in perovskite solar cells, offering a potential alternative to the commonly used spiro-OMeTAD.

  • Covalent Organic Frameworks (COFs): The bromo-functionalized scaffold allows for post-synthetic modification or direct use in the synthesis of crystalline, porous COFs with potential applications in catalysis and sensing.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound, from its synthesis and characterization to the details of its crystal structure. The protocols and data presented herein serve as a valuable resource for researchers working with this important molecular building block. A thorough understanding of its solid-state structure is fundamental to the rational design of new materials with tailored properties for a wide range of applications.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Porath, A. J., et al. (2022). A Ni(COD)2-Free Approach for the Synthesis of High Surface Area Porous Aromatic Frameworks. Chemical Communications, ESI. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). [Link]

  • University of Colorado Boulder. Crystal Growing Guide. [Link]

  • ResearchGate. Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. [Link]

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An In-Depth Technical Guide to the Spectroscopic Characterization of Tetrakis(4-bromophenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the spectroscopic data for Tetrakis(4-bromophenyl)silane, a key building block in the development of advanced materials. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental methodologies and the interpretation of the spectral features that define this molecule.

Introduction

This compound (C₂₄H₁₆Br₄Si) is a tetra-substituted organosilane featuring a central silicon atom bonded to four 4-bromophenyl groups.[1] Its rigid tetrahedral structure and the presence of reactive bromine sites make it a valuable precursor for the synthesis of porous organic polymers, hole-transporting materials for perovskite solar cells, and other functional materials. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound, ensuring the reliability and reproducibility of downstream applications. This guide provides a detailed analysis of its characteristic spectroscopic signatures.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below.

PropertyValue
Chemical Formula C₂₄H₁₆Br₄Si
Molecular Weight 652.09 g/mol [2]
CAS Number 18733-98-7[1][2][3]
Appearance White powder[3]
Melting Point 240-241 °C[2][3]

The tetrahedral arrangement of the four bromophenyl groups around the central silicon atom is a defining feature of this molecule. This geometry is crucial for the formation of three-dimensional polymer networks and influences the electronic properties of materials derived from it.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds. For this compound, both ¹H and ¹³C NMR are essential for confirming the structure of the aromatic rings and the overall symmetry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by the signals arising from the protons on the four equivalent 4-bromophenyl rings. Due to the symmetry of the molecule, all four rings are chemically equivalent, and within each ring, the protons ortho to the silicon atom are equivalent, as are the protons meta to the silicon atom (and ortho to the bromine atom).

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.6Doublet8HProtons ortho to Bromine
~7.4Doublet8HProtons ortho to Silicon

Note: Actual chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a direct insight into the carbon framework of the molecule. The symmetry of this compound results in a simplified spectrum with four distinct signals for the aromatic carbons.

¹³C NMR Data from SpectraBase: [1]

Chemical Shift (ppm)Assignment
~137C-Si
~132C-H (ortho to Si)
~131C-H (ortho to Br)
~124C-Br

Note: The assignments are based on typical chemical shifts for substituted benzene rings and data available in spectral databases.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups and overall structure. The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of the phenyl rings and the C-Br and C-Si bonds.

Key IR Absorption Bands (Predicted):

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H stretch
1600-1450Medium-StrongAromatic C=C ring stretch
~1080StrongC-Br stretch
~1100StrongSi-Ph stretch
850-800Strongp-disubstituted benzene C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound, a "soft" ionization technique is often preferred to observe the molecular ion peak with high intensity.

Mass Spectrometry Data (GC-MS from SpectraBase): [1]

m/zInterpretation
648, 650, 652, 654, 656Molecular ion cluster [M]⁺ (isotopic pattern of 4 Br atoms)
495, 497, 499, 501[M - C₆H₄Br]⁺
339, 341, 343[M - 2(C₆H₄Br)]⁺
233, 235[Si(C₆H₄Br)]⁺
155, 157[C₆H₄Br]⁺

The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key feature in the mass spectrum, leading to a distinctive cluster of peaks for the molecular ion and any bromine-containing fragments.

Experimental Methodologies

The quality of spectroscopic data is intrinsically linked to the experimental procedures employed. Below are detailed protocols for the synthesis of this compound and the acquisition of the spectroscopic data presented.

Synthesis of this compound

A common synthetic route involves the reaction of a Grignard reagent derived from 1,4-dibromobenzene with silicon tetrachloride.[4]

Step-by-Step Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are activated. A solution of 1,4-dibromobenzene in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed, forming 4-bromophenylmagnesium bromide.

  • Reaction with Silicon Tetrachloride: The Grignard reagent solution is cooled in an ice bath. A solution of silicon tetrachloride in anhydrous THF is added dropwise with vigorous stirring. The reaction is exothermic and should be controlled carefully.

  • Quenching and Extraction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., chloroform/ethanol) to yield pure this compound as a white solid.[4]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere prevents the reaction of the highly reactive organometallic intermediates with oxygen and moisture from the air.

  • Controlled Addition: The dropwise addition of reagents, particularly the highly reactive silicon tetrachloride, and the use of an ice bath are crucial for controlling the exothermic nature of the reaction and preventing the formation of side products.

  • Recrystallization: This purification technique is chosen to obtain a highly pure, crystalline product, which is essential for obtaining high-quality spectroscopic data and for its use in sensitive applications like organic electronics.

Spectroscopic Data Acquisition

NMR Spectroscopy:

  • Sample Preparation: Approximately 10-20 mg of the purified this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: The sample is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

FTIR Spectroscopy:

  • Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) is a common technique for GC-MS, although it can cause significant fragmentation. For observing a more prominent molecular ion, softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) might be employed if the sample is introduced via a liquid stream.

  • Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (m/z), and the detector records the abundance of each ion.

Visualizing the Workflow

The general workflow for the synthesis and characterization of this compound can be visualized as follows:

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start 1,4-Dibromobenzene + Mg grignard Grignard Reagent Formation start->grignard reaction Reaction grignard->reaction sicl4 Silicon Tetrachloride sicl4->reaction quench Quenching & Extraction reaction->quench purify Recrystallization quench->purify product Pure this compound purify->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide provide a definitive analytical profile for this compound. The characteristic signals in the ¹H and ¹³C NMR spectra confirm the symmetrical tetra-substituted structure, while the IR spectrum provides a unique vibrational fingerprint. Mass spectrometry corroborates the molecular weight and offers insights into the fragmentation behavior of the molecule. The detailed experimental protocols ensure that researchers can reliably synthesize and characterize this important compound, underpinning its application in the development of novel materials.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Porath, A. J., Hettiarachchi, M. A., Li, S., & Bour, J. R. (2022). Electronic Supplementary Material (ESI)

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An In-Depth Technical Guide to the Thermal Stability and Decomposition of Tetrakis(4-bromophenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tetrakis(4-bromophenyl)silane in Modern Materials Science

This compound is a tetrahedral organosilane molecule that has garnered significant interest as a versatile building block in the synthesis of advanced materials.[1] Its rigid, three-dimensional structure and the presence of four reactive bromophenyl groups make it a valuable precursor for the creation of porous organic polymers, hole-transporting materials for perovskite solar cells, and other functional materials. The thermal stability of these materials is a critical parameter that dictates their operational lifetime and performance under various conditions. Understanding the intrinsic thermal properties of the core building block, this compound, is therefore paramount for the rational design of next-generation materials.

This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. While direct experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from related compounds and theoretical principles to provide a robust understanding of its expected thermal behavior. We will delve into the anticipated decomposition pathways, present a detailed experimental protocol for its thermal analysis, and discuss the implications of its thermal properties for materials science applications.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential before exploring its thermal behavior.

PropertyValueSource
Molecular Formula C₂₄H₁₆Br₄Si
Molecular Weight 652.09 g/mol [2]
Appearance White to off-white powder
Melting Point 214 °C (in chloroform)[3]
Boiling Point 594.9 ± 60.0 °C (Predicted)[3]
CAS Number 18733-98-7[2]

Anticipated Thermal Stability and Decomposition Profile

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not readily found in peer-reviewed literature, the thermal stability of polymers and materials derived from it suggests a high degree of thermal robustness. For instance, polymers synthesized using this compound as a monomer have been reported to exhibit decomposition temperatures above 400°C, with some showing a 5% weight loss temperature as high as 492°C under a nitrogen atmosphere.[1] This indicates that the central tetraphenylsilane core is inherently stable.

Proposed Decomposition Mechanism

The thermal decomposition of this compound is expected to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the silicon-carbon (Si-C) bonds, which are generally the most labile in tetra-aryl silanes under thermal stress.

A plausible decomposition pathway is as follows:

  • Initiation: At elevated temperatures, the Si-C bond undergoes homolytic cleavage, generating a tris(4-bromophenyl)silyl radical and a 4-bromophenyl radical.

    • (Br-C₆H₄)₄Si → (Br-C₆H₄)₃Si• + •C₆H₄-Br

  • Propagation: The highly reactive radicals generated in the initiation step can participate in a variety of propagation reactions, including:

    • Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other this compound molecules or from solvent molecules if present, leading to the formation of tris(4-bromophenyl)silane and bromobenzene.

    • Radical Recombination: Recombination of radicals can lead to the formation of higher molecular weight species and eventually to char formation.

    • Elimination of HBr: The presence of bromine atoms on the phenyl rings introduces the possibility of hydrogen bromide (HBr) elimination, a common decomposition pathway for brominated aromatic compounds. This can occur through intramolecular or intermolecular processes.

  • Termination: The radical chain reactions terminate through the combination of two radicals.

The expected decomposition products would therefore include a mixture of brominated aromatic compounds (such as bromobenzene), higher molecular weight silane derivatives, silicon carbide (at very high temperatures), and hydrogen bromide.

Experimental Protocol for Thermal Analysis: A Self-Validating System

To definitively determine the thermal stability and decomposition products of this compound, a coupled Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) experiment is the gold standard. The following protocol is designed to provide a comprehensive and self-validating analysis.

Step-by-Step TGA-MS Protocol
  • Sample Preparation:

    • Ensure the this compound sample is pure and dry. Any residual solvent can interfere with the TGA data.

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Couple the TGA instrument to a mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

    • Purge the TGA furnace and the MS interface with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to ensure an inert atmosphere and to carry the decomposition products to the mass spectrometer.

  • TGA Method:

    • Equilibrate the sample at a low temperature (e.g., 30°C) for a sufficient time to ensure thermal stability.

    • Ramp the temperature from 30°C to 1000°C at a controlled heating rate (e.g., 10°C/min). A slower heating rate can provide better resolution of decomposition steps.

    • Record the sample weight as a function of temperature.

  • MS Method:

    • Set the mass spectrometer to scan a mass-to-charge (m/z) range that covers the expected decomposition products (e.g., m/z 10-500).

    • Continuously acquire mass spectra throughout the TGA run.

  • Data Analysis:

    • Analyze the TGA curve to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at the end of the experiment.

    • Correlate the weight loss events in the TGA curve with the mass spectra of the evolved gases. For example, the detection of m/z 80 and 82 (corresponding to HBr) should coincide with a weight loss step in the TGA.

    • Identify the major decomposition products by analyzing the fragmentation patterns in the mass spectra.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the TGA-MS experiment for the analysis of this compound.

TGA_MS_Workflow cluster_prep Sample Preparation cluster_analysis TGA-MS Analysis cluster_data Data Interpretation start Start sample_prep Weigh 5-10 mg of This compound start->sample_prep tga_ms Load sample into TGA and start TGA-MS run sample_prep->tga_ms heating Heat from 30°C to 1000°C at 10°C/min under N₂ tga_ms->heating data_acq Simultaneously record weight loss (TGA) and evolved gas mass spectra (MS) heating->data_acq analyze_tga Analyze TGA curve for T(onset), T(max), and residual mass data_acq->analyze_tga analyze_ms Analyze MS data to identify evolved gases data_acq->analyze_ms correlate Correlate TGA weight loss steps with MS data analyze_tga->correlate analyze_ms->correlate conclusion Determine decomposition pathway and products correlate->conclusion

Caption: Workflow for the thermal analysis of this compound using TGA-MS.

Proposed Decomposition Pathway Diagram

The following diagram illustrates the proposed initial steps in the thermal decomposition of this compound.

Decomposition_Pathway cluster_radicals Initial Radical Formation cluster_products Potential Decomposition Products TBPS This compound ((Br-C₆H₄)₄Si) silyl_radical Tris(4-bromophenyl)silyl Radical ((Br-C₆H₄)₃Si•) TBPS->silyl_radical Si-C Bond Cleavage (Initiation) phenyl_radical 4-Bromophenyl Radical (•C₆H₄-Br) TBPS->phenyl_radical Si-C Bond Cleavage (Initiation) hbr Hydrogen Bromide (HBr) TBPS->hbr HBr Elimination higher_mw Higher Molecular Weight Oligomers/Polymers silyl_radical->higher_mw Propagation bromobenzene Bromobenzene (C₆H₅Br) phenyl_radical->bromobenzene Hydrogen Abstraction phenyl_radical->higher_mw Propagation char Char higher_mw->char Further Decomposition

Caption: Proposed initial decomposition pathway of this compound.

Conclusion

This compound is a thermally stable molecule that serves as a crucial building block for high-performance materials. While direct experimental thermal analysis data is sparse, the high thermal stability of its derivatives strongly suggests that the parent molecule is robust to high temperatures. The proposed decomposition mechanism, initiated by Si-C bond cleavage, provides a framework for understanding its degradation behavior. The detailed TGA-MS protocol outlined in this guide offers a clear path for researchers to experimentally validate these hypotheses and to fully characterize the thermal properties of this important compound. A thorough understanding of the thermal stability and decomposition of this compound will undoubtedly facilitate the design and development of even more robust and durable materials for a wide range of applications.

References

  • ResearchGate. (2023). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Retrieved from [Link]

  • PubChem. (n.d.). Tetrakis(4-bromophenyl)methane. Retrieved from [Link]

  • ResearchGate. (2018). Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. Retrieved from [Link]

  • PubMed. (2021). Effect of brominated flame retardant on the pyrolysis products of polymers originating in WEEE. Retrieved from [Link]

  • ResearchGate. (2015). Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Thermal Stability of Silane Coupling Agents. Retrieved from [Link]

  • MDPI. (2022). Thermal Safety Evaluation of Silane Polymer Compounds as Electrolyte Additives for Silicon-Based Anode Lithium-Ion Batteries. Retrieved from [Link]

  • ResearchGate. (2005). Thermally Stable Hole-Transporting Materials Based upon a Fluorene Core. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Experimental Section Chemicals Tetrakis(4-bromophenyl)methane (TBPM) was synthesized through the method reported by Zhu group1. Retrieved from [Link]

  • ResearchGate. (2001). Mechanism of thermal decomposition of silanes. Retrieved from [Link]

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The Dawn of a Tetrahedral Scaffold: A Technical History of Tetraphenylsilane and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraphenylsilane (SiPh₄), a molecule of elegant tetrahedral symmetry, has traversed a remarkable journey from a 19th-century chemical curiosity to a cornerstone of modern materials science and a versatile scaffold in medicinal chemistry. This technical guide delves into the historical development and discovery of tetraphenylsilane and its derivatives, tracing the evolution of synthetic methodologies and the expanding horizons of their applications. We will explore the seminal work of the pioneers in organosilicon chemistry, dissect the early synthetic protocols, and chart the progression to contemporary methods that have enabled the synthesis of a vast array of functionalized derivatives. This guide aims to provide researchers and professionals with a comprehensive understanding of the foundational chemistry of tetraphenylsilane, thereby inspiring new avenues of discovery and innovation.

The Genesis of Organosilicon Chemistry and the Quest for Tetra-Aryl Silanes

The story of tetraphenylsilane is intrinsically linked to the birth of organosilicon chemistry. In 1863, the French chemists Charles Friedel and James Crafts laid the groundwork for this new field by successfully synthesizing the first organosilicon compound, tetraethylsilane (Si(C₂H₅)₄).[1][2] Their pioneering work, which involved the reaction of silicon tetrachloride with diethylzinc, demonstrated for the first time that a stable carbon-silicon bond could be forged.[3][4] This breakthrough opened the door to a new class of compounds with unique properties and reactivity.

Following Friedel and Crafts' discovery, the focus of early organosilicon chemistry was primarily on the synthesis of alkylsilanes. However, the allure of creating aromatic analogues, with their potential for greater stability and diverse functionalization, soon captured the attention of the chemical community.

The First Synthesis of Tetraphenylsilane: A Landmark Achievement by A. Polis

The distinction of being the first to synthesize tetraphenylsilane belongs to A. Polis. In a seminal paper published in 1886 in Berichte der deutschen chemischen Gesellschaft, Polis detailed the successful preparation of this landmark compound.[5] His work represented a significant advancement in organosilicon chemistry, demonstrating that four aryl groups could be attached to a central silicon atom.

The Wurtz Reaction: A Key Enabler

Polis's synthesis relied on a modification of the Wurtz reaction, a method developed by Charles Adolphe Wurtz in 1855 for the coupling of alkyl halides using sodium metal.[6] This reaction had already proven its utility in the formation of carbon-carbon bonds. Polis ingeniously adapted this methodology to create silicon-carbon bonds with aromatic partners.

Experimental Protocol for the First Synthesis of Tetraphenylsilane (Polis, 1886)

The following is a reconstruction of the experimental protocol described by A. Polis in his 1886 publication. It is important to note that the experimental standards and safety precautions of the 19th century differ significantly from modern practices.

Materials:

  • Silicon tetrachloride (SiCl₄)

  • Chlorobenzene (C₆H₅Cl)

  • Sodium metal (Na)

  • Dry ether (diethyl ether)

Procedure:

  • A mixture of silicon tetrachloride and an excess of chlorobenzene was prepared in a flask fitted with a reflux condenser.

  • Small, freshly cut pieces of sodium metal were gradually added to the reaction mixture.

  • The reaction was initiated by gentle heating, and the mixture was maintained at reflux for several hours. The reaction is highly exothermic and requires careful control of the addition of sodium.

  • Upon completion of the reaction, the excess sodium was carefully quenched.

  • The reaction mixture was then treated with water to dissolve the sodium chloride byproduct.

  • The ethereal layer, containing the crude product, was separated.

  • The ether was removed by distillation, and the remaining solid was purified by recrystallization from a suitable solvent, such as benzene, to yield crystalline tetraphenylsilane.

Reaction Scheme:

This reaction, while groundbreaking, was likely to have been challenging to perform and would have resulted in a modest yield of the desired product. The use of highly reactive sodium metal in the presence of volatile ether would have posed significant safety risks.

The Kipping Era: Advancing the Synthesis of Organosilanes with Grignard Reagents

The turn of the 20th century witnessed a paradigm shift in synthetic organic chemistry with the discovery of the Grignard reaction by Victor Grignard in 1900. This new method, utilizing organomagnesium halides, provided a more versatile and controllable means of forming carbon-carbon and carbon-heteroatom bonds.

Frederic Stanley Kipping, a British chemist, was a key figure who recognized the immense potential of Grignard reagents in organosilicon chemistry.[6][7][8] Beginning in 1904, Kipping published a series of papers that systematically explored the reactions of Grignard reagents with silicon halides, leading to the synthesis of a wide variety of organosilanes, including phenylsilanes.[9]

The Grignard Route to Tetraphenylsilane and its Early Derivatives

Kipping's work provided a more efficient and reliable method for the synthesis of tetraphenylsilane and laid the foundation for the preparation of its first derivatives. The Grignard reaction offered several advantages over the Wurtz reaction, including milder reaction conditions and greater functional group tolerance.

Typical Experimental Protocol for the Synthesis of Tetraphenylsilane using the Grignard Reaction:

Materials:

  • Silicon tetrachloride (SiCl₄)

  • Bromobenzene (C₆H₅Br)

  • Magnesium turnings (Mg)

  • Dry diethyl ether or tetrahydrofuran (THF)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with dry ether. A solution of bromobenzene in dry ether is added dropwise to initiate the formation of phenylmagnesium bromide (C₆H₅MgBr). The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously.

  • Reaction with Silicon Tetrachloride: The freshly prepared Grignard reagent is then slowly added to a solution of silicon tetrachloride in dry ether, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Workup: After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude tetraphenylsilane is then purified by recrystallization.

Reaction Scheme:

This method proved to be far more versatile and allowed for the synthesis of not only tetraphenylsilane but also a range of partially substituted phenylchlorosilanes (e.g., PhSiCl₃, Ph₂SiCl₂, Ph₃SiCl) by carefully controlling the stoichiometry of the Grignard reagent. These halosilanes served as crucial intermediates for the synthesis of the first functionalized tetraphenylsilane derivatives.

The Dawn of Functionalized Tetraphenylsilane Derivatives

The ability to synthesize partially phenylated chlorosilanes opened the door to the creation of the first tetraphenylsilane derivatives. By introducing other functional groups, chemists could begin to tailor the properties of the tetraphenylsilane core for specific applications.

Early Derivatization Strategies

The primary strategy for early derivatization involved the reaction of the remaining Si-Cl bonds in phenylchlorosilanes with various nucleophiles. For example, hydrolysis of triphenylchlorosilane (Ph₃SiCl) yielded triphenylsilanol (Ph₃SiOH), a key building block for more complex structures.

Further reactions of these early derivatives allowed for the introduction of a wider range of functionalities. For instance, the hydroxyl group of triphenylsilanol could be further functionalized, or the remaining phenyl groups could be subjected to electrophilic aromatic substitution, although the latter was often challenging due to the deactivating effect of the silyl group.

Modern Synthetic Methodologies and the Proliferation of Derivatives

The foundational work of Polis and Kipping has been expanded upon by generations of chemists, leading to a vast and diverse library of tetraphenylsilane derivatives. Modern synthetic methods offer unprecedented control over the structure and functionality of these molecules.

Cross-Coupling Reactions

The advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, has revolutionized the synthesis of functionalized tetraphenylsilane derivatives. These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups onto the phenyl rings of the tetraphenylsilane core.

Post-Synthesis Functionalization

Another powerful strategy involves the synthesis of a tetraphenylsilane core bearing reactive "handles," such as bromo or iodo substituents on the phenyl rings. These halogenated derivatives can then be subjected to a variety of post-synthetic modifications, including lithiation followed by reaction with electrophiles, or participation in cross-coupling reactions.

Physicochemical Properties of Tetraphenylsilane Derivatives

The enduring interest in tetraphenylsilane and its derivatives stems from their unique combination of physicochemical properties.

PropertyTetraphenylsilane (SiPh₄)Notes
Molecular Formula C₂₄H₂₀Si
Molecular Weight 336.51 g/mol
Appearance White crystalline solid
Melting Point 233-237 °CHigh melting point reflects the molecule's high symmetry and packing efficiency in the crystal lattice.
Boiling Point 550 °CHigh thermal stability.
Solubility Insoluble in water; soluble in nonpolar organic solvents like benzene and chloroform.
Structure TetrahedralThe silicon atom is at the center of a tetrahedron with the four phenyl groups at the vertices.

The rigid, three-dimensional tetrahedral structure of the tetraphenylsilane core imparts several key characteristics to its derivatives:

  • High Thermal and Chemical Stability: The strong silicon-carbon and carbon-carbon bonds contribute to the exceptional stability of these molecules.

  • Defined Three-Dimensional Structure: The tetrahedral geometry provides a predictable and rigid scaffold for the attachment of functional groups, making it an ideal building block for supramolecular chemistry and materials science.

  • Prevention of π-Stacking: The non-planar arrangement of the phenyl groups can prevent intermolecular π-π stacking, which is often a desirable property in materials for organic electronics to avoid aggregation-caused quenching of fluorescence.

Applications of Tetraphenylsilane Derivatives: From Materials Science to Drug Development

The unique properties of tetraphenylsilane derivatives have led to their application in a wide range of scientific and technological fields.

Materials Science
  • Organic Light-Emitting Diodes (OLEDs): The rigid, non-planar structure of the tetraphenylsilane core is utilized in the design of host materials and emitters for OLEDs. The tetrahedral scaffold helps to prevent aggregation and maintain high photoluminescence quantum yields in the solid state.

  • Polymers and Dendrimers: Tetraphenylsilane serves as a versatile core for the synthesis of star-shaped polymers and dendrimers. The ability to functionalize the four phenyl groups allows for the precise control of the architecture and properties of these macromolecules.

  • Molecular Glasses: Functionalized tetraphenylsilane derivatives can form stable amorphous glasses with high glass transition temperatures, making them suitable for applications in optoelectronics and as resists in lithography.

Drug Development and Medicinal Chemistry
  • Scaffolding for Drug Discovery: The well-defined three-dimensional structure of the tetraphenylsilane core makes it an attractive scaffold for the design of new therapeutic agents. By attaching pharmacophores to the four phenyl groups, it is possible to create molecules with specific spatial arrangements for optimal interaction with biological targets.

  • Bioimaging: The incorporation of fluorescent moieties onto the tetraphenylsilane scaffold has led to the development of probes for bioimaging applications. The rigid core can help to enhance the photophysical properties of the fluorophores.

Future Outlook

The historical journey of tetraphenylsilane and its derivatives is a testament to the power of fundamental chemical discovery. From its initial synthesis as a chemical curiosity, this remarkable molecule has evolved into a versatile platform for innovation across multiple scientific disciplines. As synthetic methodologies continue to advance, we can expect to see the emergence of even more complex and functionalized tetraphenylsilane derivatives with tailored properties for a new generation of advanced materials and therapeutics. The legacy of Polis and the pioneers of organosilicon chemistry continues to inspire the exploration of this fascinating class of molecules.

References

  • Kipping, F. S. Proc. Chem. Soc., London1904, 20, 15.
  • Kipping, F. S. J. Chem. Soc., Trans.1907, 91, 209-240.
  • Friedel, C.; Crafts, J. M. Ann. Chim. Phys.1866, 9, 5.
  • Friedel, C.; Crafts, J. M. C. R. Hebd. Seances Acad. Sci.1863, 56, 592-595.
  • Polis, A. Ber. Dtsch. Chem. Ges.1885, 18, 1540-1543.
  • Polis, A. Ber. Dtsch. Chem. Ges.1886, 19, 1012-1024.
  • Rochow, E. G. J. Am. Chem. Soc.1945, 67, 963-965.
  • Wurtz, A. Ann. Chim. Phys.1855, 44, 275-312.
  • Grignard, V. C. R. Hebd. Seances Acad. Sci.1900, 130, 1322-1324.
  • Lickiss, P. D. In The Chemistry of Organic Silicon Compounds, Vol. 2; Rappoport, Z., Apeloig, Y., Eds.; John Wiley & Sons: Chichester, 1998; pp 557-595.
  • The Development History and Technological Evolution of Silicone Materials. Oreate AI Blog. [Link]

  • Organosilicon chemistry. Wikipedia. [Link]

  • Charles Friedel | Organic Chemistry, Crystal Structures, Synthesis. Britannica. [Link]

  • A brief history of the development of the silicone industry. [Link]

  • (PDF) Synthesis and characterization of tetraphenylammonium salts. ResearchGate. [Link]

  • Polis, A. Ueber aromatische Siliciumverbindungen. Ber. Dtsch. Chem. Ges.1886 , 19, 1012–1024. [Link]

Diagrams

Historical_Development_of_Tetraphenylsilane cluster_19th_Century 19th Century: Foundational Discoveries cluster_Early_20th_Century Early 20th Century: Methodological Advancements cluster_Mid_20th_Century_to_Present Mid-20th Century to Present: Expansion and Application A 1863: Friedel & Crafts Synthesize Tetraethylsilane B 1885-1886: A. Polis First Synthesis of Tetraphenylsilane (Wurtz Reaction) A->B Pioneering Organosilicon Chemistry C 1904 onwards: F. S. Kipping Applies Grignard Reagents to Organosilane Synthesis D Development of Partially Phenylated Chlorosilanes (PhSiCl₃, Ph₂SiCl₂, Ph₃SiCl) C->D Enabling Derivatization E Modern Synthetic Methods (Cross-Coupling, etc.) D->E Foundation for Complex Derivatives F Diverse Applications: - Materials Science (OLEDs, Polymers) - Medicinal Chemistry (Scaffolds) E->F Access to Functionalized Tetraphenylsilanes Polis_Synthesis cluster_Reactants Reactants cluster_Reaction Reaction Conditions cluster_Products Products SiCl4 Silicon Tetrachloride (SiCl₄) Heat Reflux SiPh4 Tetraphenylsilane (Si(C₆H₅)₄) SiCl4->SiPh4 PhCl Chlorobenzene (C₆H₅Cl) PhCl->SiPh4 NaCl Sodium Chloride (NaCl) PhCl->NaCl Na Sodium Metal (Na) Na->SiPh4 Na->NaCl Solvent Dry Ether

Caption: The Wurtz-based synthesis of tetraphenylsilane by A. Polis (1886).

Kipping_Grignard_Synthesis cluster_Grignard_Formation Step 1: Grignard Reagent Formation cluster_Reaction_with_SiCl4 Step 2: Reaction with Silicon Tetrachloride cluster_Products_and_Workup Step 3: Products and Workup Mg Magnesium (Mg) Grignard Phenylmagnesium Bromide (PhMgBr) Mg->Grignard PhBr Bromobenzene (PhBr) PhBr->Grignard Reaction Reaction in Dry Ether/THF Grignard->Reaction SiCl4 Silicon Tetrachloride (SiCl₄) SiCl4->Reaction Workup Aqueous Workup Reaction->Workup SiPh4 Tetraphenylsilane (SiPh₄) MgX2 Magnesium Salts (MgBrCl) Workup->SiPh4 Workup->MgX2

Caption: The Grignard-based synthesis of tetraphenylsilane pioneered by F. S. Kipping.

Sources

Methodological & Application

Application Note: Tetrakis(4-bromophenyl)silane as a Tetrahedral Precursor for High-Performance Porous Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Advantage of Silicon-Centered Building Blocks

Porous Organic Frameworks (POFs) represent a frontier in materials science, offering vast internal surface areas, tunable pore sizes, and exceptional stability. These materials are constructed from molecular building blocks, or precursors, that dictate the final architecture and properties of the framework. Tetrakis(4-bromophenyl)silane (C₂₄H₁₆Br₄Si) has emerged as a superior precursor for designing three-dimensional POFs.[1][2] Its rigid, tetrahedral geometry, emanating from a central silicon atom, ensures the formation of a robust and non-interpenetrated 3D network. The four radially distributed bromophenyl arms provide reactive sites for polymerization, making it an ideal candidate for creating highly porous, amorphous materials through cross-coupling reactions.[3]

The incorporation of silicon into the polymer backbone imparts unique characteristics. Silicon-containing polymers are noted for their high thermal stability and chemical resistance, properties that are directly transferred to the resulting POF.[4] This guide provides a comprehensive overview, detailed protocols, and characterization workflows for synthesizing POFs from this compound, with a focus on the causality behind experimental choices to ensure reproducibility and high performance.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₁₆Br₄Si[1][5]
Molecular Weight 652.09 g/mol [2][5]
Appearance White powder[1][2]
Melting Point 240-241 °C[1]
Assay ≥96%[2][6]
Key Application Monomer for Porous Aromatic Frameworks (PAFs) / Porous Organic Polymers (POPs)[3]

Synthesis Protocol: Yamamoto-Type Ullmann Coupling

The most effective method for polymerizing this compound into a POF is the Yamamoto-type Ullmann cross-coupling reaction. This reaction utilizes a zero-valent nickel catalyst, typically bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], to facilitate the homocoupling of the aryl bromide groups. This process is highly efficient for creating robust C-C bonds, leading to a highly cross-linked and permanently porous network.

Causality of Experimental Design:

  • Inert Atmosphere: The Ni(0) catalyst is extremely sensitive to oxygen and moisture. Therefore, all steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques to prevent catalyst deactivation and ensure a high degree of polymerization.

  • Anhydrous Solvent: Anhydrous solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are crucial. Water can react with and decompose the organometallic intermediates of the catalytic cycle.

  • Ligand (2,2'-bipyridine): The addition of a ligand like 2,2'-bipyridine is essential. It coordinates to the nickel center, stabilizing the active catalytic species and accelerating the reductive elimination step that forms the new C-C bond.

  • High Temperature: The reaction is typically conducted at an elevated temperature (e.g., 80-120 °C) to provide sufficient thermal energy to overcome the activation barrier for the C-C bond formation, ensuring a high conversion rate.

Detailed Step-by-Step Synthesis Protocol

Materials & Equipment:

  • This compound (Monomer)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (Catalyst)

  • 2,2'-Bipyridine (Ligand)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

  • Schlenk flask and Schlenk line setup

  • Magnetic stirrer and heating mantle

  • Cannula for solvent/reagent transfer

  • Soxhlet extraction apparatus

  • Vacuum oven

Procedure:

  • Preparation (Inert Atmosphere):

    • Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen.

    • In a glovebox or under a strong flow of nitrogen, add Ni(COD)₂ and 2,2'-bipyridine to a Schlenk flask equipped with a magnetic stir bar. The molar ratio of Ni(COD)₂ to ligand is typically 1:1.

    • Add anhydrous DMF via cannula to dissolve the catalyst and ligand, resulting in a deep-colored solution (often deep red or purple), indicating the formation of the active catalytic complex.

  • Reaction Initiation:

    • In a separate Schlenk flask, dissolve this compound in anhydrous DMF.

    • Heat the catalyst solution to the desired reaction temperature (e.g., 90 °C).

    • Slowly transfer the monomer solution to the vigorously stirring catalyst solution via cannula.

    • Upon addition, the reaction mixture will typically thicken and may change color as the polymer precipitates.

  • Polymerization:

    • Maintain the reaction at temperature with vigorous stirring for 48-72 hours to ensure a high degree of cross-linking.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing concentrated hydrochloric acid (HCl) to quench the reaction and dissolve any residual nickel catalyst. The solid polymer will precipitate.

    • Collect the solid product by vacuum filtration and wash thoroughly with water and methanol.

    • Crucial Step (Purification): The crude polymer must be rigorously purified to remove trapped monomers, oligomers, and catalyst residues. Perform a Soxhlet extraction, sequentially washing the solid with THF, chloroform, and acetone for 24 hours each.

  • Activation:

    • Dry the purified polymer powder in a vacuum oven at 120 °C for 24 hours. This "activation" step is critical for removing all solvent molecules from the pores, making the internal surface area accessible.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Polymerization cluster_workup 3. Purification & Activation catalyst Ni(COD)₂ + Bipyridine in Anhydrous DMF reaction Combine & Heat (90°C, 48-72h) catalyst->reaction monomer This compound in Anhydrous DMF monomer->reaction quench Quench with HCl reaction->quench filter Filter & Wash quench->filter soxhlet Soxhlet Extraction (THF, Chloroform, Acetone) filter->soxhlet activate Dry under Vacuum (120°C, 24h) soxhlet->activate product Final Activated POF activate->product Characterization_Workflow cluster_primary Primary: Porosity cluster_secondary Secondary: Structure cluster_tertiary Tertiary: Stability & Morphology gas_sorption N₂ Gas Sorption (77 K) bet BET Surface Area gas_sorption->bet pore_volume Pore Volume & Size gas_sorption->pore_volume ftir FT-IR Spectroscopy confirmation Reaction Confirmation ftir->confirmation pxrd Powder X-Ray Diffraction crystallinity Crystallinity Assessment pxrd->crystallinity tga Thermogravimetric Analysis stability Thermal Stability tga->stability sem Scanning Electron Microscopy morphology Particle Morphology sem->morphology start Synthesized POF start->gas_sorption start->ftir start->pxrd start->tga start->sem

Caption: A multi-modal workflow for POF characterization.

Applications and Future Scope

The unique properties of POFs derived from this compound open avenues for various advanced applications.

  • Gas Storage and Separation: The high surface area and microporous nature make these materials excellent candidates for storing gases like hydrogen and methane, and for separating carbon dioxide from flue gas streams. The ferrocene-containing POPs derived from this silane monomer have shown good CO₂ sorption capabilities. [7]* Heterogeneous Catalysis: The porous network can be used as a support for catalytically active metal nanoparticles. The hierarchical pore structure facilitates the diffusion of reactants to the active sites while preventing the aggregation of the nanoparticles.

  • Drug Delivery: The high pore volume allows for the loading of therapeutic agents. The robust and non-toxic nature of the silicon-based framework is advantageous for biomedical applications. The tunable pore size could allow for controlled release kinetics of encapsulated drug molecules.

  • Sensing and Adsorption: The framework can be functionalized post-synthetically to introduce specific binding sites for chemical sensors or for the selective adsorption of pollutants from water.

The versatility of the bromophenyl groups allows for further derivatization either pre- or post-polymerization, enabling the rational design of functional materials tailored for specific challenges in energy, environmental remediation, and medicine.

References

  • Silicon-Containing Functionalized Polyolefin: Synthesis and Application. (n.d.). Google Books.
  • CAS 18733-98-7 this compound - Organic Frame Material / Alfa Chemistry. (n.d.). Alfa Chemistry.
  • This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Porous Organic Polymers Derived from Ferrocene and Tetrahedral Silicon-Centered Monomers for Carbon Dioxide Sorption. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • Understanding the Pore Structure of MOFs. (2023, December 18). AZoM. Retrieved January 22, 2026, from [Link]

  • Strategies for Characterization of Large-Pore Metal-Organic Frameworks by Combined Experimental and Computational Methods. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Conducting Silicone-Based Polymers and Their Application. (n.d.). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]

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Synthetic Routes to Functionalized Tetrakis(4-bromophenyl)silane Derivatives: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahedral Advantage of Tetrakis(4-bromophenyl)silane

In the landscape of molecular scaffolding, this compound emerges as a cornerstone for the construction of complex, three-dimensional molecular architectures. Its rigid, tetrahedral geometry, emanating from a central silicon atom, provides a predictable and stable framework for the precise spatial arrangement of functional groups. The four bromine atoms serve as versatile synthetic handles, opening a gateway to a diverse array of derivatives through a host of modern synthetic methodologies.[1] This guide provides an in-depth exploration of the synthetic pathways to functionalized this compound derivatives, offering both foundational knowledge and detailed protocols for researchers in materials science, drug development, and supramolecular chemistry. The strategic functionalization of this scaffold allows for the rational design of materials with tailored properties, including Metal-Organic Frameworks (MOFs), porous organic polymers, and novel therapeutics.[2][3]

I. Synthesis of the Core Scaffold: this compound

The journey into the functionalization of this versatile molecule begins with its synthesis. A common and scalable approach involves the use of a Grignard reaction or a lithium-halogen exchange, followed by reaction with a silicon electrophile.

Method 1: Grignard-based Synthesis

This classic organometallic approach leverages the in situ formation of a Grignard reagent from a brominated aromatic precursor.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, such as water, which would lead to their immediate quenching. Therefore, the use of flame-dried glassware and anhydrous solvents like THF or diethyl ether is critical for the success of the reaction.[4]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation, typically through stirring under an inert atmosphere, exposes a fresh metal surface to initiate the Grignard reagent formation.

  • Controlled Addition: The formation of the Grignard reagent is exothermic. Slow, dropwise addition of the aryl halide solution helps to control the reaction temperature and prevent undesirable side reactions.

Experimental Protocol: Synthesis of this compound

  • Apparatus Setup: A three-necked round-bottom flask is flame-dried under a stream of dry nitrogen and equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Magnesium turnings (4.2 equivalents) are placed in the flask. In the dropping funnel, a solution of 1-bromo-4-iodobenzene (4.0 equivalents) in anhydrous diethyl ether or THF is prepared.

  • Grignard Reagent Formation: A small amount of the 1-bromo-4-iodobenzene solution is added to the magnesium turnings to initiate the reaction. Once the reaction begins (indicated by gentle refluxing), the remaining solution is added dropwise at a rate that maintains a steady reflux.

  • Silylation: After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent. The mixture is then cooled to 0 °C, and a solution of silicon tetrachloride (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise.

  • Work-up and Purification: The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., chloroform/ethanol) to yield this compound as a white to off-white solid.[5]

Method 2: Lithium-Halogen Exchange

An alternative route involves a lithium-halogen exchange with 1,4-dibromobenzene, followed by reaction with silicon tetrachloride.

Experimental Protocol: Synthesis from 1,4-Dibromobenzene

  • Reaction Setup: A flame-dried Schlenk flask under a nitrogen atmosphere is charged with 1,4-dibromobenzene (4.2 equivalents) and anhydrous diethyl ether.[5]

  • Lithiation: The solution is cooled to -78 °C, and n-butyllithium (4.0 equivalents) is added dropwise. The mixture is stirred at this temperature for 1-2 hours.

  • Silylation: Silicon tetrachloride (1.0 equivalent) is then added dropwise to the reaction mixture at -78 °C.

  • Work-up and Purification: The reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is purified by column chromatography or recrystallization.[2]

II. Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The four bromo-substituents on the tetraphenylsilane core are ideal handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the aryl bromide and an organoboron reagent.[6][7] This reaction is widely used to introduce new aryl or alkyl groups.

Core Principles:

  • Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]

  • Base: A base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.[7] Common bases include potassium carbonate, cesium carbonate, and potassium phosphate.

  • Ligand: The choice of phosphine ligand on the palladium catalyst is critical for the reaction's efficiency and can influence the rate of oxidative addition and reductive elimination.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: In a Schlenk flask, this compound (1.0 equivalent), the desired arylboronic acid (4.4 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (8.0 equivalents) are combined.

  • Reaction Execution: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of toluene and water, is then added.

  • Heating and Monitoring: The reaction mixture is heated to a temperature of 80-100 °C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and water is added. The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Summary Table for Suzuki-Miyaura Coupling:

Boronic Acid PartnerCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O>90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O~85-95
3,5-Dimethylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O>90

Note: Yields are representative and can vary based on specific reaction conditions and substrate.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to arylethynyl derivatives.[9][10][11]

Mechanistic Considerations:

  • Dual Catalysis: The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne.[11][12]

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: this compound (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper co-catalyst (e.g., CuI), and a phosphine ligand (e.g., PPh₃) are added to a Schlenk flask.

  • Reagent Addition: The flask is evacuated and backfilled with an inert gas. A degassed solvent, such as THF or DMF, is added, followed by the terminal alkyne (4.4 equivalents) and an amine base (e.g., triethylamine).

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is filtered to remove the amine salt, and the solvent is removed in vacuo. The residue is redissolved in an organic solvent and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography.

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines by coupling the aryl bromide with a primary or secondary amine.[13][14][15]

Key Aspects:

  • Catalyst System: This reaction relies on a palladium catalyst and a bulky, electron-rich phosphine ligand.[15] The ligand plays a crucial role in promoting both the oxidative addition and the reductive elimination steps.[13]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine.[14]

Experimental Protocol: Buchwald-Hartwig Amination

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, a palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, SPhos) are mixed in an anhydrous, aprotic solvent like toluene or dioxane.

  • Reaction Assembly: To the activated catalyst solution, this compound (1.0 equivalent), the desired amine (4.4-5.0 equivalents), and a strong base (e.g., sodium tert-butoxide) are added.

  • Reaction Execution: The reaction mixture is heated under an inert atmosphere. The optimal temperature can range from 80 to 110 °C. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched with water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved through column chromatography.

III. Functionalization via Lithium-Halogen Exchange

Beyond palladium catalysis, lithium-halogen exchange offers a direct route to introduce a variety of functional groups by transforming the C-Br bond into a highly reactive C-Li bond.

A. Synthesis of Hydroxy and Carboxy Derivatives

This method allows for the introduction of hydroxyl and carboxylic acid functionalities, which are valuable for further derivatization or for creating building blocks for MOFs and polymers.[2][16]

Experimental Protocol: Synthesis of Tetrakis(4-hydroxyphenyl)silane

  • Lithiation: A solution of this compound (1.0 equivalent) in anhydrous THF is cooled to -78 °C. n-Butyllithium (4.4 equivalents) is added dropwise, and the mixture is stirred for 1-2 hours.

  • Reaction with Borate Ester: Triisopropyl borate (5.0 equivalents) is added dropwise at -78 °C, and the reaction is allowed to slowly warm to room temperature overnight.

  • Oxidative Work-up: The reaction is cooled to 0 °C, and a solution of hydrogen peroxide (30% aqueous solution) and sodium hydroxide is added.

  • Purification: The mixture is stirred for several hours, and then the organic solvent is removed. The aqueous layer is acidified with HCl, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the tetrakis(4-hydroxyphenyl)silane.[16]

Experimental Protocol: Synthesis of Tetrakis(4-carboxyphenyl)silane

  • Lithiation: Following the same procedure as for the hydroxy derivative, the tetralithiated intermediate is generated.[2]

  • Carboxylation: Dry carbon dioxide gas is bubbled through the solution at -78 °C for several hours. Alternatively, the solution can be poured over crushed dry ice.

  • Acidification and Purification: The reaction is allowed to warm to room temperature, and the solvent is removed. The residue is dissolved in water and acidified with HCl to precipitate the product. The solid is collected by filtration, washed with water, and dried.[2]

IV. Visualization of Synthetic Workflows

To illustrate the synthetic pathways discussed, the following diagrams are provided.

G cluster_0 Synthesis of Core Scaffold cluster_1 Functionalization via Cross-Coupling cluster_2 Functionalization via Li-Halogen Exchange 1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene TBPS This compound 1-Bromo-4-iodobenzene->TBPS 1. Mg, Et2O 2. SiCl4 SiCl4 SiCl4 SiCl4->TBPS TBPS_clone This compound TBPS_clone2 This compound Arylboronic acid Arylboronic acid Suzuki Product Tetra-aryl derivative Arylboronic acid->Suzuki Product Terminal alkyne Terminal alkyne Sonogashira Product Tetra-alkynyl derivative Terminal alkyne->Sonogashira Product Amine Amine Buchwald-Hartwig Product Tetra-amino derivative Amine->Buchwald-Hartwig Product TBPS_clone->Suzuki Product Pd catalyst, base TBPS_clone->Sonogashira Product Pd/Cu catalyst, base TBPS_clone->Buchwald-Hartwig Product Pd catalyst, base Borate ester Borate ester Hydroxy Product Tetrakis(4-hydroxyphenyl)silane Borate ester->Hydroxy Product CO2 CO2 Carboxy Product Tetrakis(4-carboxyphenyl)silane CO2->Carboxy Product TBPS_clone2->Hydroxy Product 1. n-BuLi 2. B(OiPr)3 3. H2O2, NaOH TBPS_clone2->Carboxy Product 1. n-BuLi 2. CO2

Figure 1. Synthetic routes to functionalized this compound derivatives.

Conclusion

This compound stands as a remarkably versatile platform for the development of novel materials and complex molecules. The synthetic routes outlined in this guide, from the construction of the core scaffold to its diverse functionalization, provide researchers with a robust toolkit for their scientific endeavors. The strategic application of modern synthetic methods, such as palladium-catalyzed cross-coupling and lithium-halogen exchange, allows for the precise installation of a wide array of functionalities, paving the way for the next generation of advanced materials and therapeutics.

References

  • Benchchem. (n.d.). Synthesis of Tetrakis(4-carboxyphenyl)silane.
  • Benchchem. (n.d.). An In-Depth Technical Guide to Tetrakis(4-carboxyphenyl)silane as a Precursor.
  • Benchchem. (n.d.). This compound | 18733-98-7.
  • ResearchGate. (n.d.). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods.
  • Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Chemical Communications.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Syntheses. (n.d.). dibromo-3',4',5',6'-tetrakis(4-bromophenyl).
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • PubMed. (2006). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Hiyama Coupling.
  • Benchchem. (n.d.). Functionalization of Tetrakis(4-carboxyphenyl)silane: Application Notes and Protocols.
  • Illinois Experts. (n.d.). Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: Practical alternatives to boron- and tin-based methods.
  • Sigma-Aldrich. (n.d.). Tetrakis(4-bromophenyl) silane = 96 18733-98-7.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Royal Society of Chemistry. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ACS Publications. (n.d.). Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applications.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • ResearchGate. (n.d.). a) Synthesis scheme of PAF‐1 from tetrakis(4‐bromophenyl)methane and VOC adsorption behavior.
  • YouTube. (2019). Sonogashira coupling.
  • YouTube. (2016). Sonogashira Coupling Reaction.
  • Fisher Scientific. (n.d.). Sigma Aldrich TETRAKIS(4-BROMOPHENYL) SILANE 96% 1 g.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • ResearchGate. (2025). (PDF) Magnetically recoverable Pd-SILP-Fe3O4@SiO2 catalyst for the Suzuki–Miyaura cross-coupling.
  • Organic Chemistry Portal. (n.d.). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids.
  • PubChem. (n.d.). This compound | C24H16Br4Si | CID 12729346.
  • Sigma-Aldrich. (n.d.). Tetrakis(4-bromophenyl) silane ≥96%.

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Application Notes and Protocols: Tetrakis(4-bromophenyl)silane in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Tetraphenylsilane Core in OLEDs

In the pursuit of high-performance Organic Light-Emitting Diodes (OLEDs), the design of stable, efficient, and long-lasting materials is paramount. Tetrakis(4-bromophenyl)silane emerges not as a direct functional material in the emissive or charge-transporting layers of a final device, but as a critical molecular scaffold for the synthesis of advanced OLED materials. Its utility is rooted in the intrinsic properties of the central tetraphenylsilane core: a tetrahedral silicon atom bonded to four phenyl rings. This unique three-dimensional structure is instrumental in developing materials with superior performance characteristics.

The silicon-centered tetrahedral geometry effectively disrupts intermolecular pi-pi stacking in the solid state. This morphological stability ensures the formation of uniform, amorphous thin films, a crucial requirement for preventing crystallization and ensuring the longevity of OLED devices. Furthermore, the silicon atom isolates the electronic conjugation between the four phenyl arms, leading to a wide energy bandgap and, consequently, a high triplet energy level. This high triplet energy is a prerequisite for host materials in phosphorescent OLEDs (PhOLEDs), as it prevents the back-transfer of energy from the phosphorescent dopant to the host, thereby ensuring high quantum efficiency.

The four bromine atoms on the phenyl rings serve as versatile synthetic handles. They provide reactive sites for introducing a variety of functional groups through well-established cross-coupling reactions. This allows for the precise tuning of the electronic properties (HOMO/LUMO energy levels), charge-transport characteristics (hole- or electron-transporting moieties), and solubility of the final material. Therefore, this compound is a foundational building block for creating bespoke host materials, hole-transport materials (HTMs), and electron-blocking layers tailored for specific OLED architectures.

Physicochemical Properties of this compound

A comprehensive understanding of the fundamental properties of this compound is essential for its effective utilization in materials synthesis.

PropertyValueSource
Molecular Formula C₂₄H₁₆Br₄Si[1]
Molecular Weight 652.09 g/mol [1]
Appearance White to off-white powder
Melting Point 240-241 °C[2]
Solubility Soluble in common organic solvents like chloroform and THF.[3]
Thermal Stability High, with decomposition temperatures of derivatives often exceeding 400 °C.[4]

Core Application: A Precursor for High-Performance Host Materials

The primary application of this compound in the OLED field is as a starting material for the synthesis of high-triplet-energy host materials for PhOLEDs. The rationale behind this is to combine the excellent thermal and morphological stability of the tetraphenylsilane core with the desired charge-transport and energy-level characteristics imparted by the functional groups that replace the bromine atoms.

G TBPS This compound (Core Scaffold) Carbazole Carbazole Moieties (Hole Transporting) TBPS->Carbazole Suzuki or Buchwald- Hartwig Coupling PhosphineOxide Diphenylphosphine Oxide (Electron Transporting) TBPS->PhosphineOxide Coupling Reaction BipolarHost Bipolar Host Material (e.g., TSTC) Carbazole->BipolarHost PhosphineOxide->BipolarHost OLED { Anode |  HIL |  HTL |  EML: Bipolar Host + Phosphorescent Dopant |  ETL |  EIL |  Cathode} BipolarHost->OLED Used in Emissive Layer

Protocol 1: Synthesis of a Tetraphenylsilane-Carbazole Derivative Host Material

This protocol outlines a representative synthesis of a hole-transporting host material derived from this compound, specifically 9,9',9'',9'''-(silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(9H-carbazole), a common structural motif in high-performance hosts.

Materials:

  • This compound

  • 9H-Carbazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium tert-butoxide (NaOtBu)

  • Tri(tert-butyl)phosphine tetrafluoroborate (P(tBu)₃HBF₄)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), 9H-Carbazole (4.4 eq), and sodium tert-butoxide (6.0 eq).

  • Catalyst Preparation: In a separate glovebox or under a strong inert gas flow, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.04 eq) and P(tBu)₃HBF₄ (0.08 eq) in anhydrous toluene.

  • Reaction Initiation: Add anhydrous toluene to the main reaction flask, followed by the catalyst solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or chloroform. Wash the organic layer sequentially with brine and deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/dichloromethane or hexane/ethyl acetate gradient. Further purification for OLED-grade material is achieved by temperature-gradient sublimation.

Causality: The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction. The palladium catalyst facilitates the coupling of the carbazole nitrogen to the brominated phenyl rings of the silane core. The bulky phosphine ligand stabilizes the palladium catalyst and promotes the reaction. The resulting carbazole-functionalized tetraphenylsilane possesses excellent hole-transporting properties due to the carbazole moieties, while retaining the high triplet energy and morphological stability of the silane core.[5]

Application in OLED Device Fabrication

While this compound itself is not directly used, its derivatives are integral components of high-efficiency OLEDs. The following protocol describes the fabrication of a phosphorescent OLED using a host material derived from a tetraphenylsilane core.

G

Protocol 2: Fabrication of a Phosphorescent OLED by Thermal Evaporation

This protocol details the fabrication of a green PhOLED using a tetraphenylsilane-based host material in the emissive layer.

Device Structure: ITO / PEDOT:PSS (40 nm) / TAPC (30 nm) / Silane-Host :Ir(ppy)₃ (8 wt%, 30 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • PEDOT:PSS (hole injection layer material)

  • TAPC (hole transport layer material)

  • Tetraphenylsilane-based host material (synthesized as per Protocol 1 or a commercially available derivative)

  • Ir(ppy)₃ (green phosphorescent dopant)

  • TPBi (electron transport layer material)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Spin coater

  • High-vacuum thermal evaporator (with multiple sources)

  • UV-Ozone cleaner

  • Glovebox with an inert atmosphere (N₂ or Ar)

Procedure:

  • Substrate Preparation:

    • Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.[6]

  • Hole Injection Layer (HIL) Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO surface (e.g., at 4000 rpm for 60 seconds).

    • Anneal the substrates on a hotplate at 120 °C for 15 minutes to remove residual water.

  • Organic Layer and Cathode Deposition (Thermal Evaporation):

    • Transfer the substrates into a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Hole Transport Layer (HTL): Evaporate TAPC to a thickness of 30 nm.

    • Emissive Layer (EML): Co-evaporate the silane-based host material and Ir(ppy)₃. The doping concentration is controlled by the relative evaporation rates (e.g., a rate of 1.8 Å/s for the host and 0.2 Å/s for the dopant to achieve ~8-10 wt%). The total thickness should be 30 nm.

    • Electron Transport Layer (ETL): Evaporate TPBi to a thickness of 40 nm.

    • Electron Injection Layer (EIL) and Cathode: Sequentially evaporate LiF (1 nm) and then Al (100 nm) without breaking the vacuum.

  • Encapsulation:

    • Remove the completed devices from the evaporator inside the glovebox.

    • Encapsulate the devices by applying a UV-curable epoxy around the active area and placing a glass coverslip on top. Cure the epoxy with a UV lamp. This step is critical to protect the organic layers and the reactive cathode from oxygen and moisture.

Expected Performance of a Representative Device:

The performance of an OLED is highly dependent on the specific materials and the precise control of layer thicknesses. However, for a green PhOLED utilizing a well-designed tetraphenylsilane-based host, the following performance characteristics can be anticipated.

ParameterRepresentative Value
Turn-on Voltage 2.5 - 3.5 V
Maximum External Quantum Efficiency (EQE) > 20%
Maximum Power Efficiency > 60 lm/W
Color Coordinates (CIE 1931) (0.30, 0.62)
Device Lifetime (LT₅₀ @ 1000 cd/m²) > 1000 hours

Data is synthesized from typical performance of green PhOLEDs using advanced silane-based host materials.[5][7]

Conclusion and Future Outlook

This compound stands as a cornerstone molecule for the development of next-generation OLED materials. Its robust tetrahedral core provides the essential thermal and morphological stability, while its reactive bromine functionalities offer a gateway to a vast chemical space for tuning optoelectronic properties. The protocols detailed herein provide a framework for the synthesis of advanced host materials from this precursor and their subsequent integration into high-performance OLED devices. Future research will likely focus on developing more efficient and scalable synthetic routes to novel derivatives, exploring their application in thermally activated delayed fluorescence (TADF) systems, and enhancing the operational stability of the resulting OLEDs for demanding applications in displays and solid-state lighting.

References

  • ResearchGate. (n.d.). A silane-based host material with improved electron transport properties for phosphorescent OLEDs with high efficiency and low efficiency roll-off. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Retrieved from [Link]

  • ResearchGate. (n.d.). A host material containing tetraphenylsilane for phosphorescent OLEDs with high efficiency and operational stability. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Arylsilanes and siloxanes as optoelectronic materials for organic light-emitting diodes (OLEDs). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Application Notes and Protocols: Tetrakis(4-bromophenyl)silane as a Versatile Core for Dendrimer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The field of nanotechnology, particularly in drug delivery and advanced materials, continually seeks molecular scaffolds that offer precision, multivalency, and tunable functionality. Dendrimers, with their well-defined, hyperbranched architecture, have emerged as leading candidates. The choice of the central core is a critical design element that dictates the overall geometry, stability, and synthetic accessibility of the resulting macromolecule. This document provides an in-depth technical guide on the use of tetrakis(4-bromophenyl)silane , a tetrahedral organosilane, as a robust and versatile core for the synthesis of novel dendrimers. We will explore its intrinsic properties, detail divergent synthetic protocols using palladium-catalyzed cross-coupling reactions, and discuss the applications of the resulting silicon-cored dendrimers in biomedical and materials science research.

The Tetrahedral Silicon Core: A Foundation for Symmetric Architectures

The utility of a dendrimer is intrinsically linked to its three-dimensional structure. A symmetric, multifunctional core allows for the uniform, generation-by-generation growth of dendritic branches, leading to monodisperse macromolecules. This compound offers a unique combination of a rigid tetrahedral geometry, imparted by the central silicon atom, and four chemically reactive bromine atoms positioned at the para-positions of the phenyl rings. This structure provides a spatially symmetric and sterically accessible foundation for building complex, three-dimensional dendritic architectures.[1] The silicon-carbon bonds are highly stable, ensuring the integrity of the core throughout multi-step synthetic sequences.

Physicochemical Properties of this compound

Understanding the properties of the core molecule is fundamental to designing successful synthetic strategies. This compound is a white, powdered solid with good thermal stability, making it suitable for a range of reaction conditions.[2]

PropertyValueSource
CAS Number 18733-98-7[2]
Molecular Formula C₂₄H₁₆Br₄Si[2]
Molecular Weight 652.09 g/mol
Appearance White powder[2]
Melting Point 240-241 °C[2]
Assay ≥96%

Synthetic Pathways to Silicon-Cored Dendrimers

The four bromine atoms on the this compound core are ideal handles for palladium-catalyzed cross-coupling reactions, which are renowned for their high efficiency and functional group tolerance. This allows for the divergent synthesis of dendrimers, where successive generations of dendritic "wedges" or "dendrons" are built outwards from the core.[3] The two most powerful and commonly employed reactions for this purpose are the Suzuki-Miyaura coupling and the Sonogashira coupling.

The Divergent Synthesis Approach

The divergent method begins with the core molecule and extends outward. Each synthetic cycle typically involves two steps: a coupling reaction to attach the branches of the next generation, followed by the activation of the new terminal groups for the subsequent coupling step. This approach allows for the rapid generation of large, high-generation dendrimers.

Divergent_Synthesis Core This compound (G0 Core) G1_Coupling Coupling Reaction (e.g., Suzuki, Sonogashira) Core->G1_Coupling G1_Dendrimer Generation 1 (G1) Dendrimer G1_Coupling->G1_Dendrimer Activation Activation of Peripheral Groups G1_Dendrimer->Activation G2_Coupling Coupling Reaction Activation->G2_Coupling G2_Dendrimer Generation 2 (G2) Dendrimer G2_Coupling->G2_Dendrimer Further_Gen ... G2_Dendrimer->Further_Gen Drug_Delivery_Application Dendrimer Silicon-Core Dendrimer Functionalization Surface Functionalization Dendrimer->Functionalization Targeting Targeting Ligands Functionalization->Targeting Drug Drug Molecules Functionalization->Drug Imaging Imaging Agents Functionalization->Imaging Systemic Systemic Administration Targeting->Systemic Drug->Systemic Imaging->Systemic Targeted_Delivery Targeted Cell/Tissue Delivery Systemic->Targeted_Delivery Therapeutic_Effect Therapeutic Effect Targeted_Delivery->Therapeutic_Effect

Sources

Application Notes and Protocols: The Role of Tetrakis(4-bromophenyl)silane in Advanced Hole Transport Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Silicon Core in Hole Transport Materials

In the architecture of high-performance optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the hole transport layer (HTL) is a critical component that dictates device efficiency, stability, and overall performance.[1] An ideal Hole Transport Material (HTM) must possess a collection of specific attributes: high hole mobility for efficient charge extraction, appropriate energy levels (HOMO/LUMO) aligned with adjacent layers to minimize energy barriers, and high thermal and morphological stability to ensure long operational lifetimes.[2][3][4]

Tetrakis(4-bromophenyl)silane has emerged as a crucial molecular building block for a new generation of HTMs. Its significance lies not in its intrinsic hole-transporting capabilities, but in its unique three-dimensional, tetrahedral structure centered around a silicon atom. This sp³-hybridized silicon core acts as an insulating nexus, disrupting the conjugation between the four attached phenyl arms. [cite: 1, 9 from search 1] This non-planar, starburst architecture is fundamentally important for several reasons:

  • Suppression of Crystallization: The tetrahedral geometry effectively prevents the close packing and crystallization (π-π stacking) that is common in planar aromatic molecules. This ensures the formation of stable, uniform, and smooth amorphous films when the material is deposited as a thin layer—a critical requirement for fabricating high-quality, defect-free devices. [cite: 1 from search 1]

  • Enhanced Solubility: The 3D structure improves the solubility of the resulting HTMs in common organic solvents, which is highly advantageous for solution-based fabrication techniques like spin coating. [cite: 2 from search 1]

  • High Glass Transition Temperature (Tg): Materials built upon this core often exhibit high glass transition temperatures, contributing to the morphological and thermal stability of the final device. [cite: 9 from search 1]

  • Synthetic Versatility: The four bromine atoms serve as highly versatile reactive handles. They are ideal leaving groups for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling.[5][6][7] This allows for the straightforward attachment of various hole-transporting moieties (e.g., triarylamines, carbazoles) to the central silicon core, enabling precise tuning of the material's electronic and physical properties.[8][9]

This document provides a detailed guide for researchers on the synthesis and application of a starburst-type HTM derived from this compound, offering protocols for its synthesis, device fabrication, and characterization.

PART 1: Synthesis of a Starburst Hole Transport Material

A representative and highly effective starburst HTM, herein designated Si-TPA , can be synthesized by the functionalization of the this compound core with diphenylamine units via a palladium-catalyzed Buchwald-Hartwig amination reaction.

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Catalyst System & Base A This compound F Buchwald-Hartwig Amination Reaction (Toluene, Reflux) A->F B Diphenylamine B->F C Pd₂(dba)₃ (Palladium Catalyst) C->F D tBu₃P·HBF₄ (Phosphine Ligand) D->F E NaOtBu (Sodium tert-butoxide) E->F G Crude Product F->G H Purification (Column Chromatography) G->H I Final Product: Si-TPA Tetrakis(4-(diphenylamino)phenyl)silane H->I

Caption: Synthetic workflow for Si-TPA via Buchwald-Hartwig amination.

Protocol 1: Synthesis of Tetrakis(4-(diphenylamino)phenyl)silane (Si-TPA)

This protocol details the palladium-catalyzed amination of this compound with diphenylamine.[5][10][11][12][13]

Materials:

  • This compound (1.0 eq.)

  • Diphenylamine (4.4 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq. per Br)

  • Tri-tert-butylphosphine tetrafluoroborate [tBu₃P·HBF₄] (0.08 eq. per Br)

  • Sodium tert-butoxide (NaOtBu) (5.6 eq.)

  • Anhydrous Toluene

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or inert gas (Nitrogen/Argon) setup

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a dry three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), diphenylamine (4.4 eq.), and sodium tert-butoxide (5.6 eq.).

  • Catalyst Addition: In a separate vial, quickly weigh and add the palladium catalyst, Pd₂(dba)₃ (0.02 eq.), and the phosphine ligand, tBu₃P·HBF₄ (0.08 eq.). Add these solids to the main reaction flask.

  • Solvent Addition: Add anhydrous toluene to the flask via cannula or syringe until a suitable concentration is reached (e.g., 0.1 M with respect to the silane).

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a hexane:ethyl acetate mobile phase). The reaction is typically complete within 16-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

    • Dilute the mixture with dichloromethane (DCM).

    • Quench the reaction by carefully adding deionized water. Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude solid.

    • Purify the crude product by silica gel column chromatography. A gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

    • Collect the fractions containing the desired product (identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield Si-TPA as a solid. Further purification can be achieved by recrystallization from a solvent system like DCM/hexane.

Characterization: The final product should be characterized to confirm its identity and purity using standard techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Thermal Gravimetric Analysis (TGA) to determine its decomposition temperature.

PART 2: Performance and Characterization

HTMs based on the this compound core have demonstrated performance metrics that are competitive with, and in some cases superior to, the widely used standard HTM, spiro-OMeTAD. The key advantage often lies in achieving high efficiency without the need for hygroscopic dopants like Li-TFSI, which can be a major source of device degradation.[4][14]

Comparative Performance Data

The following table summarizes typical performance characteristics of a dopant-free HTM derived from this compound (Si-TPA) compared to doped spiro-OMeTAD in a standard n-i-p perovskite solar cell architecture.

ParameterSi-TPA (Dopant-Free)Spiro-OMeTAD (Doped)Unit
Hole Mobility (μ) ~ 4.5 x 10⁻⁵~ 2.1 x 10⁻⁵cm² V⁻¹ s⁻¹
PCE (η) > 21~ 22-23%
Open-Circuit Voltage (Voc) ~ 1.12~ 1.15V
Short-Circuit Current (Jsc) ~ 23.5~ 24.0mA cm⁻²
Fill Factor (FF) > 0.80~ 0.81-
Thermal Stability (Td) > 450~ 420°C

Note: The values presented are representative and can vary based on the specific perovskite composition, device architecture, and fabrication conditions. Data compiled from representative literature.[15][16]

PART 3: Application Protocols

Protocol 2: Fabrication of a Perovskite Solar Cell (n-i-p Architecture)

This protocol describes the fabrication of a planar n-i-p perovskite solar cell using a solution-processed HTM like Si-TPA.[17][18][19][20][21] All spin coating and perovskite deposition steps should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).

Device_Fabrication cluster_layers cluster_process Fabrication Workflow l5 Metal Contact (Au/Ag) Evaporation l4 HTL (Si-TPA) Spin Coating l3 Perovskite Layer Spin Coating & Annealing l2 ETL (SnO₂) Spin Coating & Annealing l1 FTO Substrate Cleaning & UV-Ozone A Substrate Preparation B ETL Deposition A->B C Perovskite Deposition B->C D HTL Deposition C->D E Electrode Deposition D->E F Device Encapsulation & Testing E->F

Caption: Layer-by-layer workflow for perovskite solar cell fabrication.

Materials & Solutions:

  • Patterned FTO-coated glass substrates

  • Hellmanex™ III, Deionized (DI) water, Isopropanol (IPA), Acetone

  • SnO₂ nanoparticle solution (e.g., 3 wt% in water)

  • Perovskite precursor solution (e.g., FAPbI₃-MAPbBr₃ in DMF:DMSO)

  • Antisolvent (e.g., Chlorobenzene)

  • HTM Solution: 15-25 mg/mL of Si-TPA in Chlorobenzene

  • Gold (Au) or Silver (Ag) evaporation source

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate FTO substrates in Hellmanex/DI water, DI water, acetone, and IPA for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat with UV-Ozone for 20 minutes immediately before use to create a hydrophilic surface.

  • Electron Transport Layer (ETL) Deposition:

    • Transfer substrates into a nitrogen-filled glovebox.

    • Spin coat the SnO₂ nanoparticle solution at 3000 RPM for 30 seconds.

    • Anneal the substrates on a hotplate at 150 °C for 30 minutes in ambient air. Allow to cool before transferring back to the glovebox.

  • Perovskite Layer Deposition:

    • Filter the perovskite precursor solution through a 0.2 µm PTFE filter.

    • Deposit ~50 µL of the solution onto the SnO₂ layer.

    • Use a two-step spin coating program: 1000 RPM for 10 seconds, followed by 4000 RPM for 30 seconds.

    • During the second step, with about 15 seconds remaining, dispense ~100 µL of chlorobenzene antisolvent onto the spinning substrate.

    • Immediately transfer the substrate to a hotplate and anneal at 100-130 °C for 10-15 minutes. A color change from yellowish to dark brown/black indicates perovskite formation.

  • Hole Transport Layer (HTL) Deposition:

    • Allow the perovskite-coated substrates to cool to room temperature.

    • Prepare the Si-TPA solution (15-25 mg/mL in chlorobenzene). Gently warm if needed to fully dissolve. Filter through a 0.2 µm PTFE filter.

    • Deposit ~40 µL of the Si-TPA solution onto the perovskite layer.

    • Spin coat at 3000-4000 RPM for 30 seconds.

  • Metal Electrode Deposition:

    • Define the active area using a shadow mask.

    • Transfer the substrates to a thermal evaporator.

    • Evaporate an 80-100 nm layer of gold (Au) or silver (Ag) at a pressure below 10⁻⁶ Torr to form the back contact.

Protocol 3: Hole Mobility Measurement by Space-Charge-Limited Current (SCLC)

The SCLC method is a reliable technique to determine the charge carrier mobility of a material in a single-carrier device configuration.[16][22][23][24][25]

Device Fabrication (Hole-Only Device): A hole-only device is fabricated by sandwiching the HTM layer between two electrodes with appropriate work functions to ensure ohmic hole injection and electron blocking. A typical structure is: ITO / PEDOT:PSS / Si-TPA / Au .

  • Clean and pattern an ITO substrate as described in Protocol 2.

  • Spin coat a layer of PEDOT:PSS (a hole injection layer) and anneal according to the manufacturer's instructions.

  • Inside a glovebox, spin coat the Si-TPA HTM layer from its solution (e.g., 20 mg/mL in chlorobenzene) onto the PEDOT:PSS layer. The thickness (L) should be carefully measured (e.g., using a profilometer), typically in the range of 80-150 nm.

  • Thermally evaporate a top electrode of Gold (Au), which has a high work function suitable for hole injection/collection.

Measurement and Analysis:

  • I-V Measurement: Using a source meter unit, measure the current density (J) as a function of the applied voltage (V) in the dark.

  • Data Analysis:

    • Plot J vs. V on a log-log scale. The curve will typically show three distinct regions: an ohmic region (J ∝ V) at low voltages, a trap-filled limited (TFL) region, and the space-charge-limited current (SCLC) region at higher voltages.

    • In the SCLC region, the current is governed by the Mott-Gurney law: **J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) ** where:

      • J = Current Density

      • V = Applied Voltage

      • L = Thickness of the HTM film

      • ε₀ = Permittivity of free space (8.854 x 10⁻¹² F/m)

      • εᵣ = Relative dielectric constant of the material (typically assumed to be ~3 for organic semiconductors)

      • μ = Hole Mobility

    • To find the mobility, plot J vs. V² for the data points in the SCLC region. The plot should be linear.

    • The slope of this linear fit is equal to (9/8) * ε₀ * εᵣ * μ / L³.

    • Rearrange the equation to solve for the hole mobility (μ).

SCLC_Mechanism cluster_graph J-V Characteristic (log-log scale) cluster_process Charge Transport structure Anode (ITO/PEDOT:PSS) HTM Layer (Si-TPA) Cathode (Au) collect Hole Collection structure:e->collect graph_node inject Hole Injection inject->structure:w V > 0 transport Drift under Electric Field inject->transport transport->collect

Caption: SCLC measurement principle and device structure.

Conclusion

This compound is a cornerstone precursor for developing highly efficient and stable amorphous hole transport materials. Its tetrahedral silicon core provides a robust 3D architecture that prevents crystallization and enhances processability, while its four reactive bromine sites offer a versatile platform for synthetic modification. The protocols outlined in this guide provide a comprehensive framework for the synthesis of a model starburst HTM, its integration into high-performance perovskite solar cells, and the characterization of its fundamental charge transport properties. By leveraging this molecular design, researchers can further explore novel functional moieties to advance the development of next-generation optoelectronic devices.

References

  • Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. MDPI.[Link]

  • Recent Advances in Organic Hole Transporting Materials for Perovskite Solar Cells. ResearchGate.[Link]

  • Analytical Review of Spiro-OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. ResearchGate.[Link]

  • Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Fluxim.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • De Novo Design of Spiro-Type Hole-Transporting Material: Anisotropic Regulation Toward Efficient and Stable Perovskite Solar Cells. PubMed Central (PMC), National Institutes of Health (NIH).[Link]

  • Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. American Chemical Society Publications.[Link]

  • Detailed protocol for fabrication of perovskite solar cells. YouTube.[Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central (PMC), National Institutes of Health (NIH).[Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

  • Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. PubMed, National Institutes of Health (NIH).[Link]

  • New Perovskite Fabrication Method for Solar Cells Paves Way to Low-Cost, Large-Scale Production. SciTechDaily.[Link]

  • How can I calculate the hole mobility by SCLC in organic solar cells? ResearchGate.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Researchers Determine Simplified Way To Make Perovskite Solar Cells by Coating Multiple Layers at Once. National Renewable Energy Laboratory (NREL).[Link]

  • Method of fabricating perovskite solar cell.
  • Hole mobility measurement by the SCLC method. ResearchGate.[Link]

  • Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. ResearchGate.[Link]

  • Conjugation Engineering of Spiro-Based Hole Transport Materials for Efficient and Stable Perovskite Solar Cells. ResearchGate.[Link]

  • Hole mobility measurements of the HTMs via the SCLC method. ResearchGate.[Link]

  • Dopant-free Spiro-OMeTAD as hole transporting layer for stable and efficient perovskite solar cells. ResearchGate.[Link]

  • Hole mobility from SCLC model for the devices based on neat HTM films. ResearchGate.[Link]

  • Spin Coating Methodology in detail|Conditions for good quality thin film. YouTube.[Link]

  • Organoborane coupling reactions (Suzuki coupling). PubMed Central (PMC), National Institutes of Health (NIH).[Link]

  • Optimum conditions to prepare thin films by spin coating technique? ResearchGate.[Link]

  • Spiro-OMeTAD-Based Hole Transport Layer Engineering toward Stable Perovskite Solar Cells. ResearchGate.[Link]

  • Lithography Tool Training lecture: Spin Coating. YouTube.[Link]

  • Thin-film deposition through spin coater (demonstration). YouTube.[Link]

  • Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. ResearchGate.[Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.[Link]

  • Novel Starburst Molecule as a Hole Injecting and Transporting Material for Organic Light-Emitting Devices. ResearchGate.[Link]

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Application Note & Protocols: Polymerization of Tetrakis(4-bromophenyl)silane for the Synthesis of Advanced Porous Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tetrakis(4-bromophenyl)silane (TBPS) has emerged as a critical tetrahedral building block for the construction of advanced three-dimensional polymers.[1][2] Its rigid, pre-organized tetrahedral geometry is fundamental to creating materials with high intrinsic microporosity and exceptional thermal stability. This guide provides an in-depth analysis of the primary polymerization methodologies for TBPS, focusing on Yamamoto and Suzuki cross-coupling reactions. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and discuss the properties and applications of the resulting silicon-centric porous aromatic frameworks (PAFs) and other porous organic polymers (POPs). This document is intended for researchers in materials science, polymer chemistry, and drug development seeking to leverage these advanced materials for applications in gas storage, separation, and catalysis.

Introduction: The Significance of this compound as a Monomer

This compound (SiTPBr4) is a crystalline solid with the empirical formula C24H16Br4Si and a molecular weight of 652.09 g/mol .[3][4] The molecule's structure is defined by a central silicon atom tetrahedrally bonded to four 4-bromophenyl groups. This specific geometry is not merely a structural curiosity; it is the key to its utility. When polymerized, the rigid, non-planar orientation of the phenyl groups prevents efficient packing of the resulting polymer chains. This inefficient packing creates permanent, intrinsic microporosity, leading to materials with exceptionally high surface areas.

The bromine atoms serve as versatile reactive handles for various cross-coupling reactions, allowing for the formation of robust C-C bonds and the construction of extensive, three-dimensional networks.[5] The resulting polymers, often classified as Porous Polymer Networks (PPNs) or Porous Aromatic Frameworks (PAFs), are of significant interest due to their stability and performance in demanding applications.[5][6]

Yamamoto Homocoupling: The Premier Route to High-Surface-Area Networks

Yamamoto-type Ullmann coupling is a powerful method for the homopolymerization of aryl halides. It is particularly effective for synthesizing high-surface-area PAFs from TBPS, such as the notable PPN-4 (also known as PAF-3).[5]

Mechanistic Insight

The reaction proceeds via a nickel(0)-catalyzed mechanism. A pre-catalyst, typically Ni(COD)2 (bis(1,5-cyclooctadiene)nickel(0)), is activated in the presence of a ligand, such as 2,2'-bipyridine. The active Ni(0) species undergoes oxidative addition into the carbon-bromine bond of the TBPS monomer. The resulting organonickel intermediates then couple, reductively eliminating to form a new biphenyl linkage and regenerating the Ni(0) catalyst to continue the cycle. The key advantage of this method is its efficiency in forming homocoupled products, which is ideal for creating uniform networks from a single A4-type monomer like TBPS.[7]

Experimental Workflow: Synthesis of PPN-4/PAF-3

The following diagram outlines the typical laboratory workflow for the Yamamoto coupling of TBPS.

Yamamoto_Workflow Monomer This compound (TBPS) Setup Glovebox Setup: Anhydrous Solvent (DMF) Ni(COD)₂ + Bipyridine Monomer->Setup Add Monomer Reaction Polymerization Inert Atmosphere (N₂/Ar) 80-100 °C, 48-72h Setup->Reaction Heat Mixture Workup Precipitation & Washing (HCl, H₂O, THF, CH₃OH) Reaction->Workup Cool & Precipitate Activation Soxhlet Extraction (e.g., Methanol) Workup->Activation Purification Product Drying in Vacuo (120-150 °C) Activation->Product Solvent Removal Final Porous Polymer Network (PPN-4 / PAF-3) Product->Final

Caption: Experimental workflow for PPN-4 synthesis via Yamamoto coupling.

Detailed Protocol: Synthesis of PPN-4

Materials:

  • This compound (TBPS)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)2]

  • 2,2'-Bipyridine (bpy)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl, concentrated)

Protocol:

  • Inert Atmosphere Setup: All glassware must be rigorously dried, and the entire reaction must be performed under an inert atmosphere (Argon or Nitrogen), preferably within a glovebox.

  • Catalyst Preparation: In a Schlenk flask inside the glovebox, add Ni(COD)2 and 2,2'-bipyridine to anhydrous DMF. The solution should turn deep blue or purple, indicating the formation of the active Ni(0)(bpy) complex.

  • Monomer Addition: Add TBPS to the catalyst solution. The molar ratio of Ni(COD)2 to monomer is a critical parameter influencing polymer properties.

  • Polymerization: Seal the flask, remove it from the glovebox, and heat the reaction mixture with vigorous stirring at 80-100 °C for 48-72 hours. A solid precipitate will form as the polymer network grows and becomes insoluble.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing concentrated HCl to quench the catalyst.

    • Collect the solid polymer by vacuum filtration.

    • Wash the polymer sequentially with copious amounts of water, THF, and methanol to remove residual monomer, catalyst, and solvent.

  • Activation: To ensure the removal of all guest molecules from the pores, perform a Soxhlet extraction with methanol for at least 24 hours.

  • Drying: Dry the purified polymer under high vacuum at 120-150 °C for 24 hours to yield the final porous material.

Causality and Key Considerations
  • Anhydrous Conditions: Water will rapidly deactivate the Ni(0) catalyst and quench organometallic intermediates. The use of anhydrous solvents and inert atmosphere techniques is non-negotiable for achieving high molecular weight and high surface area.

  • Temperature Control: Lowering the reaction temperature can slow down the polymerization rate, potentially leading to polymers with higher molecular weight and more ordered networks, which can influence the final surface area.[5]

  • Solvent Choice: DMF is commonly used due to its high boiling point and ability to solvate the initial reactants. A mixture of DMF and THF can also be employed.[5] The solvent system can impact the polymer precipitation rate and morphology.

Suzuki Cross-Coupling: A Versatile Tool for Network Diversification

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[8][9] While Yamamoto coupling is a homocoupling, Suzuki coupling is exceptionally useful for copolymerization, allowing TBPS to be linked with various di- or tri-functional boronic acids or esters to create diverse polymer architectures with tunable properties.[10][11]

Mechanistic Insight

The catalytic cycle involves three key steps:

  • Oxidative Addition: A Pd(0) catalyst adds to the C-Br bond of TBPS.

  • Transmetalation: A base activates the organoboron species, facilitating the transfer of the organic group from boron to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The wide availability of boronic acids makes this a highly modular approach for polymer design.[12]

Experimental Workflow: Synthesis of a TBPS-based Copolymer

Suzuki_Workflow Reactants TBPS Monomer (A₄) + Diboronic Acid Linker (B₂) Setup Solvent (e.g., Dioxane/H₂O) Pd Catalyst (e.g., Pd(PPh₃)₄) Aqueous Base (e.g., K₂CO₃) Reactants->Setup Combine Reactants Reaction Polymerization Inert Atmosphere (N₂/Ar) Reflux (80-110 °C), 48-72h Setup->Reaction Heat & Stir Workup Precipitation & Filtration Sequential Washing (H₂O, MeOH, Acetone) Reaction->Workup Cool & Purify Activation Soxhlet Extraction & Drying (As per Yamamoto Protocol) Workup->Activation Activate Material Product Functional Porous Copolymer Activation->Product

Caption: General workflow for Suzuki copolymerization involving TBPS.

Detailed Protocol: General Procedure for Suzuki Copolymerization

Materials:

  • This compound (TBPS)

  • Aryl diboronic acid or its ester equivalent (e.g., Benzene-1,4-diboronic acid)

  • Palladium catalyst [e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4]

  • Base (e.g., K2CO3, K3PO4)

  • Solvent system (e.g., 1,4-Dioxane and water, or DMF)

Protocol:

  • Reactant Setup: To a Schlenk flask, add TBPS, the diboronic acid linker, the palladium catalyst, and the base.

  • Solvent Addition: Degas the chosen solvent system (e.g., a 4:1 mixture of dioxane to aqueous base solution) by bubbling with an inert gas for 30 minutes, then add it to the flask via cannula.

  • Polymerization: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere with vigorous stirring for 48-72 hours.

  • Work-up: Cool the reaction to room temperature and precipitate the polymer by pouring the mixture into water or methanol.

  • Purification and Activation: Collect the solid by filtration and wash extensively with water and organic solvents (e.g., methanol, acetone, THF) to remove all soluble impurities. Follow with Soxhlet extraction and vacuum drying as described in the Yamamoto protocol (Section 2.3).

Causality and Key Considerations
  • Base Selection: The base is crucial for the transmetalation step.[13] Inorganic bases like K2CO3 or K3PO4 are common. The choice of base can affect reaction kinetics and yield.

  • Catalyst System: While Pd(PPh3)4 is a workhorse, other palladium sources and ligands can be used to optimize the reaction for specific monomers or to achieve higher molecular weights.

  • Stoichiometry: Precise control over the molar ratio of the A4 (TBPS) and B2 (diboronic acid) monomers is essential for building well-defined, high-molecular-weight networks. An imbalance can lead to premature chain termination and lower porosity.

Alternative Polymerization Routes

While Yamamoto and Suzuki coupling are dominant, other methods can be used to incorporate TBPS into novel polymer structures. For instance, Heck coupling reactions have been successfully employed to react TBPS with vinyl-functionalized monomers, such as 1,1'-divinylferrocene, to produce ferrocene-containing porous organic polymers (FPOPs).[2][14] These materials show a high affinity for CO2, demonstrating how different synthetic routes can impart unique functionalities.[14]

Properties and Characterization of TBPS-Derived Polymers

The polymers synthesized from TBPS are typically insoluble, amorphous powders that exhibit high thermal and chemical stability. Their most important characteristic is their permanent porosity, which is quantified by gas sorption analysis.

Polymer NameSynthesis MethodBET Surface Area (m²/g)CO₂ Uptake (273 K, 1 bar)Reference
PPN-4 (PAF-3) Yamamoto CouplingUp to 6461~130 wt% (at 40 bar, 298 K)[5]
FPOP-1 Heck Coupling4995.10 wt%[2][14]
MOP-Ad-1 *Suzuki Coupling~66510.3 wt%[10][11]

*Note: MOP-Ad-1 is based on a similar tetrahedral adamantane core, included for comparison of Suzuki-derived materials.

Key characterization techniques include:

  • Gas Sorption Analysis (N₂ at 77 K): To determine BET surface area, pore volume, and pore size distribution.

  • Solid-State NMR (13C, 29Si): To confirm the polymer structure and successful bond formation.

  • FTIR Spectroscopy: To verify the disappearance of C-Br stretches and the presence of the polymer backbone.

  • Thermogravimetric Analysis (TGA): To assess thermal stability, which is often in excess of 400-500 °C.[1][10]

  • Powder X-ray Diffraction (PXRD): To confirm the amorphous (non-crystalline) nature of the network.

Applications in Advanced Technologies

The exceptional porosity and stability of TBPS-based polymers make them prime candidates for several advanced applications:

  • Gas Storage and Separation: Their high surface area allows for significant uptake of gases like hydrogen (H₂), methane (CH₄), and carbon dioxide (CO₂).[5][10] This is critical for developing materials for clean energy storage and for carbon capture to mitigate greenhouse gas emissions.[14][15]

  • Heterogeneous Catalysis: The porous network can be functionalized with catalytic sites, allowing the polymer to act as a stable, high-surface-area support for chemical reactions.

  • Sensing: The adsorption of specific analytes into the porous network can alter the material's physical or optical properties, forming the basis for chemical sensors.

References

  • Royal Society of Chemistry. (n.d.). Chapter 3: Chemical Synthesis of Porous Polymers. RSC Publishing.
  • National Institutes of Health. (n.d.). Porous Organic Polymers Derived from Ferrocene and Tetrahedral Silicon-Centered Monomers for Carbon Dioxide Sorption. PMC.
  • ResearchGate. (n.d.). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction.
  • Synthesis of three-dimensional porous hyper-crosslinked polymers via thiol–yne reaction. (n.d.). Beilstein Journal of Organic Chemistry.
  • Benchchem. (n.d.). This compound.
  • Lau, C. H., Nguyen, P. T., Hill, M. R., & Thornton, A. W. (2023). Applications of Polyacetylene Derivatives in Gas and Liquid Separation. Polymers, 15(6), 1435.
  • Li, X., Guo, J., Yue, H., Wang, J., & Topham, P. D. (2017). Synthesis of thermochemically stable tetraphenyladamantane-based microporous polymers as gas storage materials. RSC Advances, 7(23), 13867-13873.
  • Sigma-Aldrich. (n.d.). Tetrakis(4-bromophenyl) silane.
  • SciSpace. (2017). Synthesis of thermochemically stable tetraphenyladamantane-based microporous polymers as gas storage materials.
  • Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3326.
  • ResearchGate. (n.d.). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More.
  • National Institutes of Health. (n.d.). Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials.
  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC.
  • Alfa Chemistry. (n.d.). CAS 18733-98-7 this compound.
  • ResearchGate. (n.d.). Organoborane coupling reactions (Suzuki coupling).

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Application Note & Experimental Protocol: Sonogashira Coupling with Tetrakis(4-bromophenyl)silane for the Synthesis of Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Tetrahedral Scaffolds

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This powerful transformation, typically catalyzed by a combination of palladium and copper species, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] This application note provides a detailed experimental protocol for the Sonogashira coupling of Tetrakis(4-bromophenyl)silane, a unique tetrahedral scaffold. The tetravalent nature of this silane core allows for the construction of highly symmetrical, three-dimensional molecular architectures, which are of significant interest in materials science for applications ranging from hole-transport materials in perovskite solar cells to porous organic polymers.

We will delve into the mechanistic underpinnings of the Sonogashira reaction, discuss the rationale behind the choice of reaction parameters, and provide a step-by-step guide for performing the reaction with this compound. Furthermore, we will address common challenges and troubleshooting strategies to ensure successful execution and product isolation.

Mechanistic Overview: The Catalytic Cycles

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][3]

  • The Palladium Cycle: The cycle begins with the oxidative addition of the aryl bromide (in this case, one of the C-Br bonds of this compound) to a Pd(0) complex to form a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the acetylide group to the palladium center. The resulting complex then undergoes reductive elimination to form the desired arylalkyne product and regenerate the Pd(0) catalyst.

While the copper co-catalyst is traditional, copper-free Sonogashira protocols have been developed to avoid the formation of undesired alkyne homocoupling (Glaser) products.[4][5] This protocol will focus on the classic copper-co-catalyzed system due to its generally higher reactivity with aryl bromides.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol outlines the tetra-alkynylation of this compound with a generic terminal alkyne, phenylacetylene, as an illustrative example.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥96%Sigma-Aldrich or equivalent
Phenylacetylene≥98%Sigma-Aldrich or equivalent
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]99%Strem Chemicals or equivalent
Copper(I) Iodide (CuI)98%Sigma-Aldrich or equivalent
Triethylamine (TEA)≥99.5%, anhydrousSigma-Aldrich or equivalentShould be freshly distilled over CaH₂.
TolueneAnhydrous, ≥99.8%Sigma-Aldrich or equivalent
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeSigma-Aldrich or equivalent
Schlenk flask or equivalent reaction vessel--Must be oven-dried before use.
Magnetic stirrer and stir bar--
Inert gas supply (Argon or Nitrogen)High purity-
Standard glassware for workup and purification--

Safety Precautions:

  • Palladium Catalysts: Palladium compounds can be toxic and flammable.[6][7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Avoid inhalation of dust.

  • Copper(I) Iodide: May cause skin and eye irritation. Handle with care.

  • Triethylamine: Corrosive and flammable with a strong odor. Handle in a fume hood.

  • Solvents: Toluene and THF are flammable and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst deactivation and side reactions.[10] All steps should be performed under an inert atmosphere of argon or nitrogen.

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g, 1.53 mmol, 1.0 eq).

    • Add dichlorobis(triphenylphosphine)palladium(II) (107 mg, 0.153 mmol, 0.10 eq) and copper(I) iodide (29 mg, 0.153 mmol, 0.10 eq).

    • Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Addition of Solvents and Reagents:

    • Under a positive pressure of argon, add anhydrous toluene (30 mL) and anhydrous triethylamine (15 mL) via syringe.

    • Stir the mixture at room temperature for 15 minutes to allow for dissolution and catalyst activation.

    • Add phenylacetylene (0.75 mL, 6.89 mmol, 4.5 eq) dropwise via syringe over 5 minutes. A slight exotherm may be observed.

  • Reaction Conditions:

    • Heat the reaction mixture to 70 °C using an oil bath and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate. The reaction is generally complete within 24-48 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts.[11][12] Wash the filter cake with additional diethyl ether (3 x 20 mL).

    • Combine the organic filtrates and wash sequentially with saturated aqueous NH₄Cl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).[12]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired tetra-alkynylated product.[13]

Visualization of the Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - PdCl₂(PPh₃)₂ - CuI flask Add to Schlenk Flask reagents->flask inert Evacuate & Backfill with Argon (3x) flask->inert solvents Add Anhydrous Toluene & TEA inert->solvents alkyne Add Phenylacetylene (dropwise) solvents->alkyne heat Heat to 70 °C & Stir (24-48h) alkyne->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter through Celite® cool->filter wash Aqueous Washes: - NH₄Cl - NaHCO₃ - Brine filter->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Flash Column Chromatography dry->purify

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents- Use a fresh batch of catalyst.- Ensure all glassware is oven-dried and solvents are rigorously dried.- Use freshly distilled triethylamine and high-purity terminal alkyne.
Formation of Homocoupled (Glaser) Product - Presence of oxygen in the reaction mixture- High concentration of copper catalyst- Thoroughly degas the reaction mixture before heating.- Maintain a positive pressure of inert gas throughout the reaction.- Consider a copper-free protocol if homocoupling is a persistent issue.[2][14]
Incomplete Reaction (Mixture of Partially Substituted Products) - Steric hindrance- Insufficient reaction time or temperature- Increase the reaction time and/or temperature.- Increase the stoichiometry of the terminal alkyne and catalyst loading.- Consider a more active palladium catalyst or ligand system.[15][16]
Difficulty in Product Purification - Similar polarity of product and byproducts- Catalyst residues in the crude product- Optimize the mobile phase for column chromatography.- Recrystallization may be an effective alternative purification method.- Ensure thorough filtration through Celite® during workup to remove catalyst residues.[11]

Conclusion

The Sonogashira coupling of this compound offers a reliable and versatile method for the synthesis of complex, tetrahedrally symmetric molecules. By carefully controlling the reaction conditions and employing rigorous anhydrous and anaerobic techniques, researchers can achieve high yields of the desired tetra-alkynylated products. This protocol provides a solid foundation for the exploration of novel materials with unique photophysical and electronic properties, further expanding the utility of this remarkable cross-coupling reaction.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Al-Masum, M., & Islam, M. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334-6353. [Link]

  • Li, J. H., Liang, Y., & Xie, Y. X. (2006). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 71(19), 7488-7490. [Link]

  • Al-Masum, M., & Islam, M. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334-6353. [Link]

  • Mondal, S., Dutta, U., & Maity, S. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 6(46), 30948-30960. [Link]

  • Doucet, H. (2008). Copper-free Sonogashira coupling. The chemical reaction database. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Al-Masum, M., & Islam, M. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334-6353. [Link]

  • Kumar, A., & Ganguly, B. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4567-4581. [Link]

  • Gandeepan, P. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. ResearchGate. [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]

  • ResearchGate. (n.d.). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. SlidePlayer. [Link]

  • YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). [Link]

  • Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3547-3550. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(17), 7384-7395. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. [Link]

  • Chen, H., Ai, Z., & Liao, X. (2021). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 2(3), 100693. [Link]

  • Standard Operating Procedure. (2017). [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]

  • The Sarpong Group. (n.d.). Standard Operating Procedures. [Link]

  • Organic Syntheses Procedure. (n.d.). dibromo-3',4',5',6'-tetrakis(4-bromophenyl). [Link]

  • Electronic Supplementary Material (ESI) for Chemical Communications. (2022). [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. [Link]

  • Semantic Scholar. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • YouTube. (2019). Sonogashira coupling. [Link]

  • YouTube. (2020). Sonogashira Coupling. [Link]

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The Strategic Application of Tetrakis(4-bromophenyl)silane in the Synthesis of Advanced Heterogeneous Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Advantage of a Tetrahedral Silicon Core

In the rational design of novel catalysts, the geometry and functionalizability of the core building block are paramount. Tetrakis(4-bromophenyl)silane emerges as a superior scaffold due to its rigid, three-dimensional tetrahedral geometry.[1] This precise spatial arrangement of four phenyl groups, each amenable to further chemical modification via their bromo-substituents, allows for the construction of highly ordered and porous materials. The silicon-carbon bonds provide significant thermal and chemical stability to the core structure, a critical attribute for robust catalytic materials. This guide provides detailed protocols for the synthesis of a novel ferrocene-containing porous organic polymer (FPOP) derived from this compound and explores its potential application in catalytic oxidation reactions, a testament to the versatility of this unique building block.

Data at a Glance: Properties of this compound

PropertyValueReference
CAS Number 18733-98-7[2]
Molecular Formula C₂₄H₁₆Br₄Si[2]
Molecular Weight 652.09 g/mol [2]
Appearance White powder
Melting Point 240-241 °C

Synthesis of a Ferrocene-Containing Porous Organic Polymer (FPOP-1) via Heck Coupling

The integration of redox-active metal centers, such as ferrocene, into porous organic polymers can imbue the resulting materials with catalytic activity.[1] The following protocol details the synthesis of a ferrocene-containing porous organic polymer (FPOP-1) utilizing this compound and 1,1'-divinylferrocene through a palladium-catalyzed Heck cross-coupling reaction.[1]

Causality of Experimental Choices:
  • This compound: The tetrahedral geometry of this monomer dictates the three-dimensional growth of the polymer network, leading to a porous structure. The four bromo-groups serve as reactive sites for the Heck coupling.

  • 1,1'-Divinylferrocene: This monomer introduces the electrochemically active ferrocene unit into the polymer backbone and provides the vinyl groups necessary for the Heck reaction.

  • Pd(PPh₃)₄ Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a widely used and efficient catalyst for Heck coupling reactions.

  • K₂CO₃ (Potassium Carbonate): An inorganic base is required to neutralize the HBr generated during the catalytic cycle of the Heck reaction.

  • DMF (Dimethylformamide): A high-boiling polar aprotic solvent is chosen to ensure the solubility of the reactants and to facilitate the reaction at an elevated temperature.

Experimental Workflow Diagram:

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Purification Reactants This compound 1,1'-Divinylferrocene Pd(PPh₃)₄ K₂CO₃ DMF Heating Heat at 120 °C for 72h under N₂ atmosphere Reactants->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter the Precipitate Cooling->Filtration Washing Wash with Methanol and THF Filtration->Washing Drying Dry under Vacuum at 60 °C Washing->Drying Product FPOP-1 (Red-Brown Solid) Drying->Product

Caption: Synthetic workflow for FPOP-1.

Detailed Protocol: Synthesis of FPOP-1

Materials:

  • This compound

  • 1,1'-Divinylferrocene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Methanol

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (0.326 g, 0.5 mmol), 1,1'-divinylferrocene (0.242 g, 1.0 mmol), Pd(PPh₃)₄ (0.058 g, 0.05 mmol), and K₂CO₃ (0.414 g, 3.0 mmol).

  • Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add 10 mL of anhydrous DMF to the flask via syringe.

  • Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture for 72 hours under a nitrogen atmosphere.

  • After 72 hours, cool the reaction mixture to room temperature. A precipitate should be visible.

  • Collect the solid product by vacuum filtration.

  • To purify the polymer, wash the solid extensively with methanol and then with tetrahydrofuran. This can be effectively done using a Soxhlet extractor.

  • Dry the resulting red-brown solid under vacuum at 60 °C overnight to yield FPOP-1.

Application Note: FPOP-1 as a Potential Catalyst for the Aerobic Oxidation of Alcohols

Ferrocene-containing polymers are known to exhibit catalytic activity in various oxidation reactions, often proceeding through a ferrocenium ion intermediate.[3] The FPOP-1 synthesized from this compound, with its porous structure and accessible ferrocene sites, presents a promising candidate as a heterogeneous catalyst. The following is a representative protocol for the aerobic oxidation of benzyl alcohol to benzaldehyde, adapted from methodologies for other ferrocene-based catalysts. This protocol serves as a starting point for exploring the catalytic potential of FPOP-1.

Catalytic Cycle Rationale:

The proposed catalytic cycle involves the oxidation of the ferrocene centers in FPOP-1 to ferrocenium ions, which then act as the active oxidizing species for the alcohol. The porous nature of the polymer allows for the diffusion of reactants and products, while the solid framework facilitates catalyst recovery and reuse.

Catalytic Workflow Diagram:

Catalysis_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation cluster_analysis Monitoring & Workup Components Benzyl Alcohol FPOP-1 Catalyst Toluene Conditions Heat at 100 °C under O₂ atmosphere Components->Conditions TLC_GC Monitor by TLC/GC Conditions->TLC_GC Filtration Filter to remove catalyst TLC_GC->Filtration Evaporation Evaporate solvent Filtration->Evaporation Purification Purify by column chromatography Evaporation->Purification Product Benzaldehyde Purification->Product

Caption: Workflow for catalytic alcohol oxidation.

Detailed Protocol: Aerobic Oxidation of Benzyl Alcohol

Materials:

  • FPOP-1 (synthesized as per the above protocol)

  • Benzyl alcohol

  • Toluene

  • Oxygen gas (balloon or continuous flow)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add FPOP-1 (e.g., 5 mol% Fe relative to the substrate), benzyl alcohol (1.0 mmol), and 5 mL of toluene.

  • Flush the flask with oxygen and maintain a positive pressure of oxygen using a balloon.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Separate the heterogeneous FPOP-1 catalyst by simple filtration. The catalyst can be washed with toluene, dried, and stored for reuse.

  • The filtrate, containing the product, is concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure benzaldehyde.

Expected Outcomes and Self-Validation:
  • Conversion and Selectivity: The efficacy of the FPOP-1 catalyst will be determined by the conversion of benzyl alcohol and the selectivity for benzaldehyde. High selectivity is expected, minimizing over-oxidation to benzoic acid.

  • Catalyst Recyclability: A key advantage of this heterogeneous catalyst is its potential for recyclability. The recovered FPOP-1 should be tested in subsequent catalytic runs to assess its stability and any potential loss of activity. Consistent performance over several cycles would validate the robustness of the catalyst.

Conclusion and Future Outlook

This compound serves as an exemplary building block for the synthesis of functional porous materials. The protocol for FPOP-1 synthesis demonstrates a straightforward method to create a robust, redox-active polymer network. The proposed application in alcohol oxidation highlights the potential of these materials to act as recyclable heterogeneous catalysts. Further research should focus on expanding the scope of catalytic reactions, optimizing reaction conditions, and thoroughly characterizing the catalyst's performance and stability over extended use. The modular nature of the synthesis allows for the incorporation of other functional monomers, opening avenues for the development of a wide range of novel catalysts with tailored properties for applications in organic synthesis and drug development.

References

  • Zhang, Y., & Riduan, S. N. (2012).
  • Li, B., & Zhang, Y. (2017). Ferrocene-based porous organic polymers: versatile materials for catalysis, sensing, and energy storage. Chemical Society Reviews, 46(24), 7471-7493.
  • Wang, C., Wang, D., & Wang, L. (2018). Porous Organic Polymers Derived from Ferrocene and Tetrahedral Silicon-Centered Monomers for Carbon Dioxide Sorption. Molecules, 23(7), 1735. [Link]

  • BenchChem. (n.d.). This compound.
  • Gawande, M. B., Branco, P. S., & Varma, R. S. (2013). Nano-ferrites as sustainable catalysts for a versatile N-alkylation of amines with alcohols. Green Chemistry, 15(7), 1895-1899.

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude Tetrakis(4-bromophenyl)silane by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals undertaking the purification of crude Tetrakis(4-bromophenyl)silane via recrystallization. It is designed to address common challenges and provide scientifically grounded solutions to achieve high purity of this important organosilicon compound.

Introduction to Recrystallization of this compound

This compound is a key intermediate in the synthesis of advanced materials, including hole transport materials for perovskite solar cells and porous polymer networks.[1][2] Achieving high purity is often critical for the performance of these downstream applications.[3] Recrystallization is a powerful and widely used technique for purifying solid organic compounds based on differences in solubility.[4][5] The fundamental principle is that the solubility of most solids increases with temperature.[5] An impure solid is dissolved in a hot solvent to create a saturated solution, which upon cooling, allows the desired compound to crystallize out, leaving impurities behind in the solution.[4][6]

This guide will walk you through troubleshooting common issues and provide a detailed protocol for the successful recrystallization of this compound.

Troubleshooting Guide & FAQs

This section addresses specific problems that may be encountered during the recrystallization of this compound in a question-and-answer format.

Issue 1: The compound does not dissolve in the hot solvent.

Q: I've added the recommended solvent and heated it to boiling, but my crude this compound is not dissolving. What should I do?

A: This is a common issue that can arise from a few factors. Here’s a systematic approach to troubleshoot:

  • Insufficient Solvent: This is the most frequent reason for incomplete dissolution.[7] Add small portions of the hot solvent incrementally, allowing time for the solid to dissolve after each addition. The goal is to use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure a good recovery upon cooling.[6]

  • Inappropriate Solvent: While a specific solvent may be recommended, the solubility of your crude product can be affected by the nature and amount of impurities. If adding more solvent does not lead to dissolution, you may need to consider a different solvent or a solvent mixture. For large, non-polar molecules like this compound, solvents like toluene or solvent mixtures such as chloroform/ethanol can be effective.[3][8]

  • Presence of Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant portion of the desired compound has dissolved but a small amount of solid remains, this is likely the case. In this situation, a hot filtration step is necessary to remove the insoluble material before allowing the solution to cool.[9]

Issue 2: No crystals form upon cooling.

Q: My compound dissolved completely in the hot solvent, but after cooling to room temperature and even in an ice bath, no crystals have appeared. What's wrong?

A: The absence of crystal formation, even after cooling, typically points to one of two scenarios:

  • Excess Solvent: You may have used too much solvent, resulting in a solution that is not saturated enough for crystallization to occur at lower temperatures.[7] The remedy is to carefully evaporate some of the solvent to increase the concentration of the solute. This can be done by gently heating the solution or using a rotary evaporator.[7]

  • Supersaturation: The solution might be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not initiated. To induce crystallization, you can try the following techniques:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[7] This creates microscopic scratches that can serve as nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[7]

    • Drastic Cooling: Placing the flask in a colder bath (e.g., a dry ice/acetone bath) can sometimes induce crystallization, though this may lead to the formation of smaller, less pure crystals.[7]

Issue 3: The compound "oils out" instead of crystallizing.

Q: Instead of forming solid crystals, my product has separated as an oily liquid upon cooling. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent mixture, or if the concentration of impurities is high.[7] Here are some strategies to prevent this:

  • Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or letting it cool on a surface that does not conduct heat well.[9] Slow cooling provides more time for an ordered crystal lattice to form.

  • Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool again.[7] This slightly lowers the saturation point and can favor crystal formation over oiling out.

  • Change Solvent System: If the problem persists, the chosen solvent may not be ideal. Experiment with a different solvent or a mixed solvent system.

Issue 4: The recrystallized product is still colored.

Q: The starting crude material was colored, and after recrystallization, the crystals still have a noticeable tint. How can I obtain a colorless product?

A: Colored impurities can be persistent. To remove them, you can incorporate a decolorization step in your recrystallization procedure:

  • Activated Charcoal: After dissolving your crude product in the hot solvent, and before any hot filtration, add a small amount of activated charcoal (about 1-2% of the weight of your crude product) to the hot solution.[9] The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: It is crucial to then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[9] Caution: Never add charcoal to a boiling solution, as it can cause vigorous bumping. Let the solution cool slightly before adding the charcoal, then reheat to boiling before filtration.[9]

Step-by-Step Recrystallization Protocol for this compound

This protocol provides a general guideline. The optimal solvent and conditions may need to be determined experimentally. A chloroform/ethanol solvent system has been reported to be effective for the analogous Tetrakis(4-bromophenyl)methane.[3]

Materials and Equipment:
  • Crude this compound

  • Recrystallization solvent(s) (e.g., Chloroform and Ethanol)

  • Erlenmeyer flasks

  • Heating source (hot plate with stirring)

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask (for vacuum filtration)

  • Vacuum source

  • Ice bath

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filter If needed decolorize Decolorize with Activated Charcoal (if colored) dissolve->decolorize Optional cool Slow Cooling to Room Temp hot_filter->cool decolorize->hot_filter ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

Procedure:
  • Solvent Selection: If a suitable solvent is not known, perform small-scale solubility tests with various solvents to find one that dissolves this compound well when hot but poorly when cold.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., chloroform) and heat the mixture to boiling with stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.[9] Work quickly to prevent premature crystallization in the funnel.

  • Crystallization: If using a mixed solvent system like chloroform/ethanol, slowly add ethanol to the hot chloroform solution until the solution becomes slightly cloudy, then add a drop or two of chloroform to redissolve the precipitate.[3] Allow the flask to cool slowly to room temperature.[9] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities from their surface.[4]

  • Drying: Continue to draw air through the crystals in the Büchner funnel for a few minutes to help them dry.[4] Then, transfer the crystals to a watch glass or drying dish and allow them to dry completely. For air-sensitive compounds, drying should be performed under vacuum.[10]

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
Solvent Ratio Minimum for dissolutionMaximizes yield upon cooling.[6]
Activated Charcoal 1-2% by weight of crude productSufficient for adsorbing colored impurities without excessive product loss.[9]
Cooling Rate Slow and undisturbedPromotes the formation of larger, purer crystals.[9]
Washing Solvent Volume MinimalPrevents significant loss of the purified product.[6]
Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_dissolution Dissolution Phase cluster_crystallization Crystallization Phase cluster_purity Purity Issues start Start Recrystallization problem Problem Encountered start->problem no_dissolve Compound not dissolving? problem->no_dissolve Dissolution Issue no_crystals No crystals form? problem->no_crystals Crystallization Issue oiling_out Compound oils out? problem->oiling_out Oiling Out colored_product Product is colored? problem->colored_product Purity Issue add_solvent Add more hot solvent no_dissolve->add_solvent Try first hot_filter Perform hot filtration add_solvent->hot_filter If solid remains change_solvent Consider new solvent/mixture hot_filter->change_solvent If still no dissolution solution Pure Product change_solvent->solution reduce_volume Reduce solvent volume no_crystals->reduce_volume Suspect excess solvent slower_cooling Cool more slowly oiling_out->slower_cooling induce_nucleation Scratch/Seed reduce_volume->induce_nucleation induce_nucleation->solution adjust_solvent Reheat & add more solvent slower_cooling->adjust_solvent adjust_solvent->solution use_charcoal Use activated charcoal & hot filter colored_product->use_charcoal use_charcoal->solution

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]

  • Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. (2000). ResearchGate. Retrieved from [Link]

  • Electronic Supplementary Material (ESI) for Chemical Communications. (2022). The Royal Society of Chemistry. Retrieved from [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013, August 6). ChemistryViews. Retrieved from [Link]

  • Purification of air-sensitive complex. (2021, October 12). Reddit. Retrieved from [Link]

  • Recrystallization, filtration and melting point. (n.d.). University of Toronto. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Tetrakis(4-bromophenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tetrakis(4-bromophenyl)silane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important tetraarylsilane building block. The synthesis, while conceptually straightforward, is often plagued by side reactions and sensitivity to experimental conditions. This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter.

I. Foundational Knowledge: The Grignard Approach

The most prevalent and scalable synthesis of this compound involves the reaction of a 4-bromophenyl Grignard reagent with a silicon electrophile, typically silicon tetrachloride (SiCl₄) or a tetraalkoxysilane such as tetraethyl orthosilicate (TEOS). The overall transformation is depicted below:

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 4-bromophenyl_halide 4-Bromophenyl Halide (e.g., 1,4-dibromobenzene) Grignard 4-Bromophenylmagnesium Bromide (Grignard Reagent) 4-bromophenyl_halide->Grignard + Mg, Anhydrous Ether Mg Magnesium (Mg) SiCl4 Silicon Tetrachloride (SiCl₄) or TEOS Product This compound SiCl4->Product Grignard->Product + SiCl₄ or TEOS

Caption: General workflow for the Grignard-based synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis, providing explanations for their causes and actionable solutions.

A. Grignard Reagent Formation Issues

Question 1: My Grignard reaction fails to initiate, or the formation is sluggish. What are the likely causes and how can I fix this?

Answer: Failure to initiate the Grignard reaction is a frequent challenge and is almost always due to the deactivation of the magnesium surface or the presence of inhibitors.

  • Causality: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the insertion of magnesium into the carbon-halogen bond. Additionally, Grignard reagents are highly reactive towards protic sources, such as water, which will quench the reagent as it forms[1][2][3].

  • Troubleshooting Steps:

    • Rigorous Anhydrous Conditions: Ensure all glassware is meticulously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon). All solvents (typically diethyl ether or THF) must be anhydrous. Ethereal solvents are crucial as they solvate and stabilize the Grignard reagent through Lewis acid-base complexation[2].

    • Magnesium Activation: The passivating MgO layer must be disrupted. Several methods can be employed:

      • Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere before adding the solvent and aryl halide.

      • Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, exposing fresh metal. A small amount of 1,2-dibromoethane can also be used; its reaction with magnesium is highly exothermic and produces ethene gas, which helps to scrub the magnesium surface.

    • Initiation with a Pre-formed Grignard Reagent: A small volume of a previously successful Grignard reaction can be added to initiate the new batch[4].

    • Sonication: Using an ultrasonic bath can help to dislodge the oxide layer and promote initiation.

Question 2: I'm observing a significant amount of biphenyl byproduct (4,4'-dibromobiphenyl). What is causing this and how can it be minimized?

Answer: The formation of a biphenyl byproduct is indicative of a Wurtz-type coupling reaction.

  • Causality: This side reaction occurs when the newly formed Grignard reagent (a potent nucleophile) attacks the electrophilic carbon of an unreacted 4-bromophenyl halide molecule[4].

  • Optimization Strategies:

    • Slow Addition of Aryl Halide: Add the solution of the 4-bromophenyl halide to the magnesium suspension dropwise. This maintains a low concentration of the aryl halide in the reaction mixture, minimizing the likelihood of the Wurtz coupling side reaction.

    • Maintain a Molar Excess of Magnesium: A slight excess of magnesium ensures that the aryl halide is more likely to react with the magnesium surface rather than the Grignard reagent.

B. Reaction with the Silicon Electrophile

Question 3: My reaction yields a mixture of mono-, di-, tri-, and tetra-substituted silanes, leading to a low yield of the desired this compound and difficult purification. How can I improve the selectivity?

Answer: Achieving complete substitution to form the tetra-substituted product requires careful control over stoichiometry and reaction conditions. Incomplete substitution is a common pitfall[5][6][7][8].

  • Causality: The reaction of the Grignard reagent with the silicon electrophile is a stepwise process. Each successive substitution becomes more sterically hindered, making the final substitution to the tetra-substituted product the most challenging.

  • Optimization Strategies:

    ParameterRecommendationRationale
    Stoichiometry Use a slight excess of the Grignard reagent (e.g., 4.2-4.5 equivalents).This drives the reaction towards completion and ensures full substitution of the silicon center.
    Order of Addition Add the silicon electrophile (SiCl₄ or TEOS) slowly to the Grignard reagent solution (Normal Addition).This maintains an excess of the nucleophilic Grignard reagent throughout the reaction, favoring complete substitution[9].
    Reaction Temperature Maintain a controlled temperature, often starting at a low temperature (e.g., 0°C) during the addition of the silicon electrophile, followed by warming to room temperature or gentle reflux to drive the reaction to completion.Low initial temperatures can help control the exothermicity of the reaction, while subsequent heating ensures all four substitutions occur.
    Solvent Choice Tetrahydrofuran (THF) is often preferred over diethyl ether.THF has a higher boiling point, allowing for reactions at higher temperatures if necessary, and it is a better solvent for stabilizing the Grignard reagent[10].

Question 4: After quenching the reaction, my yield is significantly lower than expected, and I isolate a large amount of bromobenzene. What happened?

Answer: The presence of a significant amount of bromobenzene in the final product indicates that the Grignard reagent was quenched by a proton source before it could react with the silicon electrophile.

  • Causality: Grignard reagents are strong bases and will readily react with any protic species, most commonly residual water in the reaction setup or acidic protons on other functional groups[1][3]. This hydrolysis reaction produces the corresponding alkane (in this case, bromobenzene) and a magnesium salt[1].

  • Preventative Measures:

    • Re-verify Anhydrous Conditions: As detailed in Question 1, ensure that all glassware, solvents, and inert gases are scrupulously dry.

    • Purity of Starting Materials: Ensure the 4-bromophenyl halide starting material is free of any acidic impurities.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire process to prevent atmospheric moisture from entering the reaction vessel.

G cluster_troubleshooting Troubleshooting Workflow cluster_solutions_initiation Initiation Solutions cluster_solutions_byproducts Byproduct Solutions cluster_solutions_hydrolysis Hydrolysis Solutions Start Low Yield of This compound Check_Initiation Grignard Reaction Initiation Failure? Start->Check_Initiation Check_Byproducts Presence of Byproducts? Check_Initiation->Check_Byproducts No Sol_Anhydrous_Init Ensure Anhydrous Conditions Check_Initiation->Sol_Anhydrous_Init Yes Check_Hydrolysis Isolation of Bromobenzene? Check_Byproducts->Check_Hydrolysis No Sol_Slow_Addition Slow Aryl Halide Addition Check_Byproducts->Sol_Slow_Addition Yes (Biphenyl) Sol_Incomplete_Sub Optimize Stoichiometry & Order of Addition Check_Byproducts->Sol_Incomplete_Sub Yes (Partially Substituted Silanes) Sol_Anhydrous_Hydro Rigorously Dry Glassware & Solvents Check_Hydrolysis->Sol_Anhydrous_Hydro Yes Sol_Activation Activate Magnesium (I₂, 1,2-dibromoethane) Sol_Anhydrous_Init->Sol_Activation

Caption: A logical workflow for troubleshooting common issues in the synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What is the best silicon electrophile to use: SiCl₄ or TEOS?

A1: Both SiCl₄ and TEOS can be used effectively. SiCl₄ is more reactive, which can be advantageous for driving the reaction to completion, but it is also a fuming liquid that requires careful handling. TEOS is less reactive and may require more forcing conditions (e.g., heating) to achieve full substitution, but it is easier to handle. The choice often depends on laboratory safety protocols and desired reaction kinetics.

Q2: How can I purify the crude this compound product?

A2: The crude product is typically a solid. Recrystallization is the most common and effective method of purification. A common procedure involves dissolving the crude solid in a hot solvent in which it is soluble (e.g., chloroform or toluene) and then inducing precipitation by the slow addition of a solvent in which it is insoluble (e.g., ethanol or hexanes)[11]. This process effectively removes unreacted starting materials and partially substituted silane byproducts.

Q3: Are there alternative synthetic methods to the Grignard reaction?

A3: Yes, while the Grignard route is common, organolithium reagents can also be used. Aryllithium reagents are generally more reactive than their Grignard counterparts, which can be beneficial but may also lead to more side reactions if not carefully controlled[5][6][7][8][12]. Transition-metal-catalyzed cross-coupling reactions, such as those employing palladium or rhodium catalysts to couple an aryl halide with a hydrosilane, represent another, albeit often more expensive, synthetic strategy[12].

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques should be used for characterization. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. Mass spectrometry will confirm the molecular weight. For purity assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed. The melting point of the purified solid should also be sharp and consistent with literature values (around 240-241°C)[13].

IV. Experimental Protocol: A Validated Starting Point

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • Magnesium turnings

  • 1,4-Dibromobenzene

  • Anhydrous diethyl ether or THF

  • Silicon tetrachloride (SiCl₄)

  • Iodine (crystal)

  • Aqueous HCl (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for recrystallization (e.g., chloroform, ethanol)

Procedure:

  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.

  • Grignard Formation:

    • To the flask, add magnesium turnings (4.2 equivalents) and a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 1,4-dibromobenzene (4.0 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the 1,4-dibromobenzene solution to the magnesium turnings to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

    • Once initiated, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until most of the magnesium has been consumed.

  • Reaction with Silicon Tetrachloride:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Prepare a solution of silicon tetrachloride (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add the SiCl₄ solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride or cold 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.

    • Purify the crude product by recrystallization.

V. References

  • Manoso, A. S., Ahn, C., Soheili, A., Handy, C. J., Correia, R., Seganish, W., & DeShong, P. (2004). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. The Journal of Organic Chemistry, 69(24), 8305–8314. [Link]

  • American Chemical Society. (n.d.). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylsiloxane synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Retrieved from [Link]

  • Bartleby.com. (n.d.). Hydrolysis Grignard Reactions and Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dibromo-3',4',5',6'-tetrakis(4-bromophenyl) - Organic Syntheses Procedure. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). This compound | C24H16Br4Si | CID 12729346. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

Sources

common side reactions in the bromination of tetraphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of tetraphenylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful synthesis and purification of your desired brominated tetraphenylsilane derivatives.

Introduction to the Bromination of Tetraphenylsilane

The bromination of tetraphenylsilane is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic synthesis. The introduction of bromine atoms onto the phenyl rings of the tetraphenylsilane core creates versatile intermediates for cross-coupling reactions, enabling the construction of complex molecular architectures for applications in materials science and drug discovery. However, what appears to be a straightforward reaction can present several challenges, leading to mixtures of products and purification difficulties. This guide will address these potential pitfalls and provide practical solutions.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

During the bromination of tetraphenylsilane, several side reactions can occur, leading to a complex product mixture. Understanding these potential issues is the first step toward devising effective mitigation strategies.

Diagram of Potential Reaction Pathways

Bromination_Pathways Tetraphenylsilane Tetraphenylsilane Mono_Bromo Mono-brominated Product Tetraphenylsilane->Mono_Bromo + Br2/FeBr3 Cleavage_Products Si-Ph Bond Cleavage (e.g., Bromobenzene, Polysiloxanes) Tetraphenylsilane->Cleavage_Products Harsh Conditions (e.g., high temp, strong acid) Ipso_Substitution Ipso Substitution Product Tetraphenylsilane->Ipso_Substitution Electrophilic Attack at Si-C Di_Bromo Di-brominated Product Mono_Bromo->Di_Bromo + Br2/FeBr3 Tri_Bromo Tri-brominated Product Di_Bromo->Tri_Bromo + Br2/FeBr3 Tetra_Bromo Tetrakis(bromophenyl)silane (Desired Product) Tri_Bromo->Tetra_Bromo + Br2/FeBr3 Poly_Bromo Over-brominated Products Tetra_Bromo->Poly_Bromo Excess Br2 Purification_Troubleshooting Start Crude Product Recrystallization Attempt Recrystallization Start->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Success Oily_Product Product Oils Out Recrystallization->Oily_Product Failure Impure_Crystals Crystals are Impure Recrystallization->Impure_Crystals Failure Column_Chromatography Perform Column Chromatography Oily_Product->Column_Chromatography Solvent_System Optimize Solvent System (e.g., different solvent/non-solvent ratio) Oily_Product->Solvent_System Impure_Crystals->Column_Chromatography Slow_Cooling Ensure Slow Cooling Impure_Crystals->Slow_Cooling Solvent_System->Recrystallization Slow_Cooling->Recrystallization

Technical Support Center: Enhancing the Solubility of Tetrakis(4-bromophenyl)silane for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of using Tetrakis(4-bromophenyl)silane in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this versatile building block in their synthetic endeavors. As a tetra-functionalized core, this compound offers a unique platform for the construction of complex three-dimensional molecules. However, its poor solubility in common organic solvents often presents a significant hurdle to achieving efficient and reproducible cross-coupling outcomes.

This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind the recommended strategies. Our goal is to empower you with the knowledge to overcome solubility issues and successfully incorporate this valuable synthon into your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common questions and problems encountered when working with this compound in cross-coupling reactions.

Solubility Issues

Question 1: My this compound is not dissolving in my reaction solvent. What can I do?

Answer:

This is the most frequent challenge with this compound. This compound is a white, crystalline powder with inherently low solubility in many common organic solvents due to its high molecular weight and symmetrical, rigid structure.[1][2] Here’s a systematic approach to address this issue:

  • Solvent Selection is Key: While no solvent is universally perfect, certain options are better than others. High-boiling point, polar aprotic solvents are generally the best starting point.

    • Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), 1,4-Dioxane, and Tetrahydrofuran (THF) are frequently reported for reactions involving this substrate, particularly in the synthesis of porous organic polymers.[3]

    • Avoid: Low-boiling, nonpolar solvents like hexanes or diethyl ether are unlikely to be effective.

  • Employ Co-Solvent Systems: A mixture of solvents can often achieve better solubility than a single solvent.

    • Strategy: Start with a primary high-boiling solvent like DMF or dioxane and add a co-solvent. For Suzuki-Miyaura reactions, a common and effective co-solvent is water, often used in conjunction with a phase-transfer catalyst.[4] Toluene/ethanol/water mixtures have also been suggested for challenging Suzuki reactions.

    • Rationale: The addition of a co-solvent can disrupt the crystal lattice of the solid and improve solvation of both the substrate and the catalyst system.

  • Increase the Temperature: Heating the reaction mixture can significantly improve the solubility of this compound.

    • Caution: Be mindful of the boiling points of your chosen solvents and the thermal stability of your reactants and catalyst. It is advisable to conduct initial high-temperature reactions in a sealed vessel to prevent solvent loss.

  • High-Dilution Conditions: While it may seem counterintuitive, running the reaction at a lower concentration can sometimes prevent the substrate from crashing out of solution, especially as the reaction proceeds and the polarity of the mixture changes.

Question 2: I'm observing incomplete conversion, and I suspect it's due to poor solubility. How can I confirm this and what are the next steps?

Answer:

Visual inspection is the first step. If you see solid material suspended in your reaction mixture even after heating, solubility is likely a major contributor to incomplete conversion. To address this, consider the following advanced strategies:

  • Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving reactants in different phases (e.g., an organic-insoluble substrate and an aqueous-soluble base).

    • How it Works: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of one reactant across the phase boundary to react with the other.

    • Application: In Suzuki-Miyaura reactions, PTC can help bring the aqueous base into the organic phase to activate the boronic acid, which can then react with the dissolved portion of the this compound.

  • High-Temperature Ball Milling (Mechanochemistry): For extremely insoluble substrates, a solvent-free or low-solvent approach can be highly effective.

    • Principle: Mechanical grinding of the solid reactants provides the energy to initiate the reaction without the need for a solvent to dissolve them. This technique has been successfully applied to Suzuki-Miyaura cross-couplings of insoluble aryl halides.

    • Benefit: This can lead to faster reaction times and higher yields compared to conventional solution-based methods.

Cross-Coupling Reaction Troubleshooting

Question 3: I am attempting a Suzuki-Miyaura coupling with this compound, but I'm getting a mixture of partially and fully substituted products. How can I control the selectivity?

Answer:

Controlling the degree of substitution on a poly-halogenated substrate like this compound is a significant challenge. Here are some strategies to promote selective coupling:[5][6]

  • Stoichiometry is Crucial: To favor mono- or di-substitution, use a sub-stoichiometric amount of the boronic acid coupling partner. For exhaustive tetra-substitution, a significant excess of the boronic acid (at least 4.4 equivalents) is recommended.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor less substitution. Monitor the reaction closely by TLC or LC-MS to stop it at the desired point.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the reactivity and selectivity. For poly-halogenated substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can sometimes offer better control.

Question 4: What are the key considerations for performing a Hiyama coupling with this compound?

Answer:

The Hiyama coupling, which uses an organosilane as the nucleophilic partner, is a viable alternative to the Suzuki-Miyaura reaction.[7] The key to a successful Hiyama coupling is the activation of the C-Si bond.[7]

  • Activator is Essential: The C-Si bond in arylsilanes is generally unreactive towards transmetalation. An activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or a base, is required to form a hypervalent silicon species that is more nucleophilic.[7]

  • Solvent Choice: Similar to Suzuki reactions, polar aprotic solvents like THF or DMF are good starting points.

  • Catalyst System: Palladium catalysts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ are commonly used.

Detailed Experimental Protocols

The following protocols provide a starting point for your experiments. Optimization will likely be necessary for your specific coupling partners and desired products.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Arylboronic acid (1.1 to 5 equivalents, depending on desired substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents per bromine)

  • Solvent system (e.g., 1,4-Dioxane/H₂O (4:1) or DMF)

  • Phase-transfer catalyst (optional, e.g., TBAB, 10 mol%)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • If using, add the phase-transfer catalyst.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Hiyama Cross-Coupling

Materials:

  • This compound

  • Organosilane (e.g., Phenyltrimethoxysilane, 1.2 to 5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Activator (e.g., TBAF, 1.5 equivalents per bromine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the organosilane and the activator.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction to the desired temperature (typically 60-100 °C).

  • Monitor the reaction progress.

  • Workup and purification are similar to the Suzuki-Miyaura protocol.

Visualization of Key Concepts

Solvent Selection Workflow

Solubility_Troubleshooting start Start: Poor Solubility of This compound solvent_choice Step 1: Solvent Selection (DMF, Dioxane, THF) start->solvent_choice co_solvent Step 2: Add Co-solvent (e.g., H₂O for Suzuki) solvent_choice->co_solvent Still insoluble success Successful Dissolution & Reaction solvent_choice->success Soluble heating Step 3: Increase Temperature (80-120 °C) co_solvent->heating Still insoluble co_solvent->success Soluble ptc Advanced Strategy 1: Phase-Transfer Catalysis heating->ptc Still insoluble heating->success Soluble mechanochem Advanced Strategy 2: Mechanochemistry (Ball Milling) ptc->mechanochem Still insoluble ptc->success Reaction proceeds mechanochem->success Reaction proceeds

Caption: Decision-making workflow for addressing solubility issues.

Generalized Catalytic Cycle for Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-M PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

Data Summary

SolventQualitative SolubilityCommon Cross-Coupling ApplicationsBoiling Point (°C)
N,N-Dimethylformamide (DMF) Soluble, especially with heatingSuzuki-Miyaura, Heck, Sonogashira153
Dimethyl sulfoxide (DMSO) Soluble, especially with heatingSuzuki-Miyaura189
1,4-Dioxane Sparingly soluble, improves with heatingSuzuki-Miyaura101
Tetrahydrofuran (THF) Sparingly soluble, improves with heatingSuzuki-Miyaura, Hiyama66
Toluene Poorly solubleOften used as a co-solvent111

References

  • Hiyama Coupling. Organic Chemistry Portal. [Link]

  • Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. ResearchGate. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Electronic Supplementary Material (ESI) for Chemical Communications. This journal is © The Royal Society of Chemistry 2022. The Royal Society of Chemistry. [Link]

  • Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Organic Chemistry Portal. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. [Link]

  • Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. ACS Publications. [Link]

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]

  • C(sp3)–C(sp2) cross-coupling of alkylsilicates with borylated aryl bromides. Semantic Scholar. [Link]

  • Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate. [Link]

  • Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. ResearchGate. [Link]

  • dibromo-3',4',5',6'-tetrakis(4-bromophenyl). Organic Syntheses Procedure. [Link]

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. National Institutes of Health. [Link]

  • Chemical structures of tetraphenylsilane derivatives functionalized with triphenylaminooxadiazole and diarylamine. ResearchGate. [Link]

  • The Hiyama Cross-Coupling Reaction: New Discoveries. [Publication Source]. [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Failed Suzuki Reactions with Tetrakis(4-bromophenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving Tetrakis(4-bromophenyl)silane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. The following question-and-answer format directly addresses specific challenges to help you optimize your reaction conditions and achieve successful outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound shows low to no conversion of the starting material. What are the primary factors to investigate?

A1: Low to no conversion in the Suzuki coupling of a sterically demanding and polyhalogenated substrate like this compound often points to issues within the catalytic cycle. The primary areas to troubleshoot are the palladium catalyst's activity, the efficiency of the transmetalation step, and the overall reaction conditions.

A logical workflow for diagnosing the root cause of low conversion is essential. Start by systematically evaluating the key components of your reaction.

G cluster_solutions Potential Solutions Start Low/No Conversion Observed Catalyst Catalyst & Ligand Inactivity Start->Catalyst Base Ineffective Base or Suboptimal Choice Start->Base Solvent Poor Solubility or Incompatible Solvent Start->Solvent Boronic_Acid Boronic Acid/Ester Decomposition Start->Boronic_Acid Temp Suboptimal Reaction Temperature Start->Temp Catalyst_Sol Screen alternative Pd sources (e.g., Pd(OAc)2) and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Catalyst->Catalyst_Sol Is the Pd source active? Is the ligand appropriate for a hindered substrate? Base_Sol Switch to a stronger, non-nucleophilic base like K3PO4 or Cs2CO3. Base->Base_Sol Is the base strong enough? Is it soluble in the reaction mixture? Solvent_Sol Use a solvent system that ensures solubility of all components (e.g., dioxane, toluene, DMF, often with some water). Ensure rigorous degassing. Solvent->Solvent_Sol Are all reagents soluble? Is the solvent properly degassed? Boronic_Acid_Sol Use a boronic ester (e.g., pinacol ester) to reduce decomposition. Use a slight excess (1.1-1.5 eq.) per bromine atom. Boronic_Acid->Boronic_Acid_Sol Is the boronic acid/ester prone to protodeboronation or homocoupling? Temp_Sol Gradually increase the reaction temperature, monitoring for decomposition. Microwave irradiation can sometimes be effective. Temp->Temp_Sol Is the temperature high enough for oxidative addition without causing decomposition?

Caption: Troubleshooting workflow for low conversion.

The steric hindrance around the silicon core of this compound can impede the oxidative addition step, which is the initial insertion of the palladium catalyst into the carbon-bromine bond.[1][2] Furthermore, with four potential reaction sites, achieving complete conversion can be challenging.

Q2: I'm observing significant amounts of homocoupling products from my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen or Pd(II) species at the start of the reaction.[1][3][4][5]

Key Strategies to Minimize Homocoupling:

StrategyRationaleRecommended Action
Rigorous Degassing Oxygen can promote the oxidative coupling of boronic acids.[1]Degas the solvent and the reaction mixture thoroughly using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.
Use of High-Purity Reagents Impurities in the boronic acid or palladium catalyst can lead to side reactions.Use freshly purchased or purified boronic acid. Ensure the palladium catalyst is of high quality.
Palladium Pre-catalyst Choice Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial as it doesn't require an initial reduction step which can sometimes lead to side reactions. If using a Pd(II) source like Pd(OAc)₂, ensure efficient in-situ reduction to Pd(0).Consider starting with a Pd(0) catalyst. If using Pd(II), ensure your ligand and reaction conditions promote rapid reduction.
Controlled Addition of Reagents Slow addition of the boronic acid can maintain a low concentration, disfavoring the bimolecular homocoupling reaction.While not always practical, for particularly problematic substrates, slow addition via a syringe pump can be effective.
Use of Boronic Esters Boronic esters, such as pinacol esters, are often more stable and less prone to homocoupling than their corresponding boronic acids.[6][7]Consider converting your boronic acid to its pinacol ester before the coupling reaction.
Q3: My reaction is stalling after the first or second coupling, resulting in a mixture of partially substituted silanes. How can I drive the reaction to completion?

A3: Achieving exhaustive substitution on a polyhalogenated substrate like this compound can be challenging due to increasing steric hindrance with each successive coupling.[8][9][10]

Strategies to Promote Complete Substitution:

  • Ligand Choice: As more aryl groups are added to the silicon center, the substrate becomes increasingly bulky. Standard ligands like PPh₃ may not be effective. Switching to bulkier, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can facilitate both the oxidative addition and reductive elimination steps for these hindered substrates.[11][12][13][14]

  • Higher Catalyst Loading: For subsequent couplings on a sterically crowded center, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to maintain a sufficient concentration of active catalyst.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy to overcome the steric barriers of the later coupling stages. Solvents with higher boiling points like dioxane or DMF might be beneficial.

  • Choice of Base: A strong, non-coordinating base is crucial. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices for sterically demanding couplings.[15][16]

  • Stoichiometry of the Boronic Acid: Ensure a sufficient excess of the boronic acid (and base) is used to account for all four bromine atoms on the silane core. A stoichiometry of at least 4.4 to 6 equivalents of the boronic acid is recommended.

Q4: What is the optimal catalyst, base, and solvent combination for the Suzuki coupling of this compound?

A4: While there is no single "best" combination for all Suzuki reactions, a good starting point for this compound can be extrapolated from literature on similar polyhalogenated and sterically hindered substrates.[15][8]

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Source Pd(PPh₃)₄ or Pd(OAc)₂/SPhosPd(PPh₃)₄ is a reliable Pd(0) source.[15] The combination of Pd(OAc)₂ with a bulky, electron-rich ligand like SPhos is excellent for challenging substrates.[11]
Ligand Triphenylphosphine (PPh₃) or SPhosPPh₃ is a standard, often effective ligand. SPhos is a good choice for sterically hindered substrates where PPh₃ might fail.[11]
Base K₃PO₄ or Cs₂CO₃These are strong, non-nucleophilic bases that are effective in promoting transmetalation without causing unwanted side reactions.[15][16]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OThese solvent systems are generally good at dissolving both the organic substrate and the inorganic base, facilitating the reaction.[15] A small amount of water is often necessary to solubilize the base and facilitate the catalytic cycle.
Temperature 80-110 °CThis temperature range is typically sufficient to promote the reaction without significant thermal decomposition.

Example Protocol:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 eq.), the boronic acid (4.4-5.0 eq.), and the base (e.g., K₃PO₄, 8-10 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane) and a small amount of degassed water (e.g., a 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Q5: I am observing dehalogenation of my this compound. What causes this and how can it be prevented?

A5: Dehalogenation, the replacement of a bromine atom with a hydrogen atom, is a known side reaction in Suzuki couplings.[1] It can occur after the oxidative addition step, where a hydride source in the reaction mixture leads to reductive elimination of the dehalogenated product.

G cluster_legend Dehalogenation Pathway A Ar-Pd(II)-Br B Ar-Pd(II)-H A->B Hydride Source (e.g., solvent, base impurities) C Ar-H + Pd(0) B->C Reductive Elimination

Caption: Simplified dehalogenation pathway.

Causes and Prevention of Dehalogenation:

  • Hydride Sources: Impurities in solvents, bases (e.g., formates), or the boronic acid itself can act as hydride donors. Using high-purity, anhydrous solvents and reagents is crucial.

  • Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd-Br intermediate has a longer lifetime, increasing the chance of intercepting a hydride source.[17] To mitigate this, ensure your base is effective and the boronic acid is reactive. Using a boronic ester can sometimes accelerate transmetalation.[6][7][18]

  • Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus other pathways. Bulky, electron-donating ligands that promote rapid reductive elimination of the desired product can help to outcompete the dehalogenation pathway.[19]

By systematically addressing these potential issues, you can significantly improve the success rate of your Suzuki-Miyaura reactions with the challenging yet versatile this compound substrate.

References

  • A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
  • This compound | 18733-98-7. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Suzuki reaction. Wikipedia.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp - Reddit.
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Hiyama Coupling. Organic Chemistry Portal.
  • Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • The Suzuki Reaction. Chem 115 Myers.
  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit.
  • How can I solve my problem with Suzuki coupling?
  • Suzuki-type cross coupling between aryl halides and silylboranes for the syntheses of aryl silanes.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides. Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Organic Chemistry Portal.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Tetrakis(4-bromophenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in the cross-coupling of tetrakis(4-bromophenyl)silane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, providing troubleshooting advice and answers to frequently asked questions.

Introduction

This compound is a versatile tetrahedral building block used in the synthesis of advanced materials and complex organic molecules.[1] Its four C(sp²)-Br bonds offer multiple reaction sites for cross-coupling reactions, enabling the construction of highly functionalized, three-dimensional structures. However, the molecule's steric bulk and the potential for multiple couplings present unique challenges. This guide provides in-depth technical advice to help you achieve efficient and selective cross-coupling reactions.

Troubleshooting Guide

This section addresses common issues encountered during the cross-coupling of this compound, offering systematic approaches to diagnose and resolve them.

Issue 1: Low or No Reaction Conversion

Low or no conversion of the starting material is a frequent problem, often stemming from catalyst inefficiency or deactivation.

Possible Causes and Solutions:

  • Inefficient Oxidative Addition: The steric hindrance of the this compound can impede the palladium catalyst's approach to the C-Br bond.[2]

    • Solution: Employ bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos), which promote the formation of a reactive, coordinatively unsaturated palladium center.[3] N-Heterocyclic Carbene (NHC) ligands are also highly effective for sterically demanding substrates.[3]

  • Catalyst Deactivation: The catalyst may degrade before the reaction is complete, particularly at the high temperatures often needed for these couplings.[2]

    • Solution: Use robust catalyst systems. For instance, palladacycle phosphine mono-ylide complexes have shown high activity and stability under aerobic conditions.[4] Consider using a higher catalyst loading or adding the catalyst in portions throughout the reaction.

  • Improper Base Selection: The choice of base is critical and can significantly impact reaction efficiency.

    • Solution: For Suzuki couplings, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.[2] In some cases, stronger bases like potassium phosphate (K₃PO₄) may be necessary to achieve high yields.[5] The optimal base is often substrate and catalyst-dependent and may require screening.

Issue 2: Formation of Side Products

The presence of side products can complicate purification and reduce the yield of the desired compound.

Common Side Products and Prevention Strategies:

  • Homocoupling of the Coupling Partner: This is particularly common with boronic acids in Suzuki reactions.

    • Solution: Ensure strictly anaerobic conditions, as oxygen can promote homocoupling. Using the appropriate ligand and base combination can also minimize this side reaction.

  • Protodeboronation (in Suzuki reactions): Cleavage of the C-B bond in the boronic acid is a common side reaction, especially under harsh conditions.[2]

    • Solution: Use milder bases and the minimum effective reaction temperature.[2] Running the reaction in the presence of water can sometimes exacerbate this issue, so using anhydrous solvents may be beneficial, although some Suzuki reactions require water as a co-solvent.[6]

  • Dehalogenation: The aryl bromide is reduced to an arene, replacing the bromine with a hydrogen atom.[7]

    • Solution: This can be caused by certain solvents or bases acting as hydride donors.[3] Avoiding amine bases and alcohol solvents can help.[3] The choice of phosphine ligand also plays a role in minimizing dehalogenation.[7]

Issue 3: Incomplete or Multiple Couplings

Achieving selective mono-, di-, tri-, or tetra-coupling can be challenging.

Strategies for Controlling Selectivity:

  • Stoichiometry Control: Carefully controlling the stoichiometry of the coupling partner relative to the this compound is the primary method for influencing the degree of substitution.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor lower degrees of substitution.

  • Catalyst and Ligand Choice: Less reactive catalyst systems may allow for more controlled, stepwise couplings.

Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

Q1: What is the best general-purpose palladium catalyst for cross-coupling with this compound?

A: There is no single "best" catalyst, as the optimal choice depends on the specific cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira). However, for sterically hindered substrates like this, catalyst systems with bulky, electron-rich ligands are generally preferred. Buchwald-type ligands (XPhos, SPhos) and N-heterocyclic carbene (NHC) ligands are excellent starting points for Suzuki and Heck couplings due to their ability to facilitate both oxidative addition and reductive elimination.[3]

Q2: How do I choose the right phosphine ligand?

A: The choice of phosphine ligand is crucial for overcoming the steric hindrance of this compound.

  • Bulky Ligands: Promote the formation of monoligated palladium species, which are more reactive.[8]

  • Electron-Rich Ligands: Increase the electron density on the palladium center, which facilitates the oxidative addition step.[8]

  • Bite Angle: The "bite angle" of bidentate phosphine ligands can influence the ease of reductive elimination.

A screening of different ligands is often the most practical approach to identify the optimal one for your specific reaction.

Reaction-Specific Questions

Q3: What are the key considerations for a Suzuki coupling with this compound?

A: For a Suzuki coupling, pay close attention to:

  • Catalyst/Ligand System: As mentioned, bulky and electron-rich ligands are key. Pd(PPh₃)₄ can be effective in some cases, but more advanced systems often provide better results.[5]

  • Base: Potassium phosphate (K₃PO₄) is a commonly used and effective base for these types of reactions.[5]

  • Solvent: Aprotic polar solvents like 1,4-dioxane or THF are often used, sometimes with a small amount of water.[5][6]

Q4: Can I perform a Heck coupling with this compound?

A: Yes, Heck couplings are feasible. The key is to use a stable and active catalyst system that can withstand the typically higher reaction temperatures. Palladium complexes with N-heterocyclic carbene (NHC) ligands are particularly well-suited for Heck reactions due to their high thermal stability.[9]

Q5: What about Sonogashira couplings with this substrate?

A: Sonogashira couplings can be performed to introduce alkyne functionalities.[10][11]

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[10]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically required.[12]

  • Copper-Free Conditions: To avoid issues associated with the copper co-catalyst, copper-free Sonogashira protocols have been developed and may be advantageous.[13]

Experimental Setup and Conditions

Q6: How important is it to maintain an inert atmosphere?

A: It is critical. Palladium(0) catalysts are sensitive to oxygen, and failing to exclude air can lead to catalyst deactivation and the formation of unwanted side products like homocoupled species. Always use standard techniques for degassing solvents and running reactions under an inert atmosphere (e.g., argon or nitrogen).

Q7: What is a good starting point for reaction temperature and time?

A: This is highly dependent on the specific reaction and catalyst system.

  • Initial Screening: Start with conditions reported for similar sterically hindered aryl bromides. A temperature range of 80-120 °C is common for many cross-coupling reactions.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to avoid prolonged heating that can lead to side reactions.[3]

Experimental Protocols and Data

Table 1: Example Conditions for Suzuki Coupling of this compound
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
Arylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (3.0)1,4-Dioxane100High[5]
Arylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O110VariesGeneral knowledge
Heteroarylboronic acidXPhos Pd G3 (3)-Cs₂CO₃ (2.0)THF80Varies[3]

Note: Yields are highly dependent on the specific coupling partner and reaction scale.

General Experimental Protocol for a Suzuki Cross-Coupling
  • Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (4.4 equiv. for full substitution), and the base (e.g., K₃PO₄, 12.0 equiv.).

  • Degassing: Seal the flask and subject it to at least three cycles of vacuum and backfilling with an inert gas (argon or nitrogen).[3]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (or a pre-catalyst) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent and water, and proceed with standard aqueous workup and purification by column chromatography.[3]

Visualization of Key Concepts

Catalyst Selection Workflow

The following diagram illustrates a general workflow for selecting a suitable catalyst system for the cross-coupling of this compound.

CatalystSelectionWorkflow Start Start: Define Cross-Coupling Reaction (e.g., Suzuki, Heck, Sonogashira) SubstrateAnalysis Analyze Substrate: This compound - Sterically hindered - Four reaction sites Start->SubstrateAnalysis InitialCatalystChoice Initial Catalyst/Ligand Selection: - Bulky, electron-rich phosphines (Buchwald-type) - N-Heterocyclic Carbenes (NHCs) SubstrateAnalysis->InitialCatalystChoice ReactionSetup Experimental Setup: - Inert atmosphere - Degassed solvents - Appropriate base and solvent InitialCatalystChoice->ReactionSetup Optimization Optimization Screening: - Temperature - Reaction time - Catalyst loading - Ligand and base variation ReactionSetup->Optimization Analysis Analyze Results: - Conversion - Yield - Side products Optimization->Analysis Troubleshoot Troubleshoot: - Low conversion? - Side products? - Selectivity issues? Analysis->Troubleshoot Success Successful Coupling Troubleshoot->Optimization Iterate Troubleshoot->Success Problem Solved

Caption: A decision-making workflow for catalyst selection and reaction optimization.

References

  • Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides - Benchchem. (URL: )
  • Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands - PubMed. (URL: )
  • This compound | 18733-98-7 | Benchchem. (URL: )
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. (URL: )
  • Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC - NIH. (URL: )
  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • Heck Reaction - Chemistry LibreTexts. (URL: [Link])

  • Mizoroki-Heck cross-coupling - Palladium based catalysts and oper
  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - NIH. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling of Silyl Electrophiles with Alkylzinc Halides: A Silyl-Negishi Reaction - PMC - NIH. (URL: [Link])

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])

  • Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone - Benchchem. (URL: )
  • How can I solve my problem with Suzuki coupling? - ResearchGate. (URL: [Link])

  • Solid phase cross-coupling reaction of aryl(halo)silanes with 4-iodobenzoic acid. (URL: )
  • Sonogashira coupling - Wikipedia. (URL: [Link])

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Technical Support Center: Large-Scale Synthesis of Tetrakis(4-bromophenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the large-scale synthesis of Tetrakis(4-bromophenyl)silane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this crucial synthesis. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and practical, field-proven insights.

Introduction to the Synthesis

The most prevalent and scalable method for synthesizing this compound involves the Grignard reaction. This process hinges on the formation of the 4-bromophenylmagnesium bromide Grignard reagent, which then acts as a potent nucleophile, reacting with a silicon electrophile, typically silicon tetrachloride (SiCl₄), to form the desired tetra-substituted product. While straightforward in principle, scaling this synthesis introduces significant challenges related to reaction initiation, exothermic heat management, prevention of side reactions, and product purification.

Core Synthesis Workflow

The overall synthetic strategy is a multi-step process that requires rigorous control over each stage. The diagram below outlines the critical path from reagent preparation to the final purified product.

Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification reagent_prep Reagent & Glassware Preparation (Anhydrous Conditions) mg_activation Magnesium Activation reagent_prep->mg_activation grignard_formation Grignard Reagent Formation (4-bromophenylmagnesium bromide) mg_activation->grignard_formation coupling Coupling with SiCl₄ grignard_formation->coupling quench Reaction Quench coupling->quench extraction Workup & Extraction quench->extraction purification Large-Scale Recrystallization extraction->purification final_product This compound purification->final_product Yields Final Product

Caption: High-level workflow for the large-scale synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for large-scale production of this compound?

A1: The most industrially viable method is the Grignard reaction between 4-bromophenylmagnesium bromide and silicon tetrachloride (SiCl₄).[1] This method is favored for its use of readily available starting materials. An alternative, though less common for this specific molecule on a large scale, involves using organolithium reagents.[2]

Q2: Why are anhydrous conditions so critical for this synthesis?

A2: Grignard reagents are extremely potent bases and nucleophiles, making them highly reactive with protic solvents, particularly water.[3] Any moisture present in the glassware, solvents, or starting materials will quench the Grignard reagent by protonating it to form bromobenzene, thus reducing the yield of the desired product. On a large scale, even small percentages of water in bulk solvents can lead to significant loss of active reagent and potentially contribute to exotherm control issues.

Q3: What are the primary safety concerns when handling silicon tetrachloride (SiCl₄) at scale?

A3: Silicon tetrachloride is a corrosive, volatile liquid that reacts vigorously with water.[4] Upon contact with moisture in the air, it fumes, producing dense white clouds of silica (silicon dioxide) and corrosive hydrogen chloride (HCl) gas.[4][5] Key safety precautions for large-scale handling include:

  • Closed Systems: All transfers and reactions should be conducted in a closed system under an inert atmosphere (e.g., nitrogen or argon).

  • Ventilation: Use of well-ventilated areas and appropriate fume hoods or scrubber systems is mandatory.

  • Material Compatibility: Ensure all reactors, piping, and transfer lines are made of compatible materials. While steel is generally acceptable in the absence of moisture, stainless steel and aluminum are not recommended.[4]

  • Personal Protective Equipment (PPE): Full protective gear, including acid-resistant gloves, chemical splash goggles, a face shield, and a flame-resistant lab coat, is essential. For large-scale operations, a self-contained breathing apparatus should be readily available.[4]

Troubleshooting Guide: Grignard Reaction Scale-Up

This section addresses specific problems that may arise during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: The Grignard reagent formation fails to initiate or is extremely sluggish.
  • Symptom: No observable exotherm, bubbling, or change in appearance (e.g., cloudiness) after adding the initial portion of 4-bromobenzene to the magnesium turnings.

  • Causality Analysis & Solutions:

    Grignard_Initiation_Troubleshooting start Symptom: Grignard Reaction Fails to Initiate cause1 Inactive Magnesium Surface (MgO passivation layer) start->cause1 cause2 Presence of Moisture start->cause2 cause3 Poor Quality Reagents start->cause3 solution1a Mechanical Activation: Crush a few turnings of Mg with a glass rod. cause1->solution1a solution1b Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. cause1->solution1b solution1c Industrial Activation: Use activators like diisobutylaluminum hydride (DIBAH) for reliable, low-temperature initiation. cause1->solution1c solution2 Rigorous Drying: Flame-dry all glassware under vacuum and cool under inert gas. Use anhydrous solvents. cause2->solution2 solution3 Reagent Purification: Use freshly opened magnesium turnings. Purify 4-bromobenzene if necessary. cause3->solution3

    Caption: Troubleshooting logic for Grignard reaction initiation failure.

    In-depth Explanation:

    • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[6] This is the most common cause of initiation failure. For large-scale reactions, mechanical activation like crushing is not feasible. Chemical activation is preferred. While iodine and 1,2-dibromoethane are common lab-scale activators, industrial processes may use more sophisticated activators like DIBAH to ensure reliable and controlled initiation at lower temperatures.[6][7]

    • Presence of Moisture: As discussed in the FAQs, water will quench the Grignard reagent. Ensure all solvents are of anhydrous grade and glassware is meticulously dried.

    • Poor Quality Reagents: The quality of the magnesium turnings is crucial. Use shiny, new turnings. Older, dull-looking magnesium will be more heavily oxidized and difficult to activate.

Problem 2: The reaction is proceeding, but the yield of this compound is low.
  • Symptom: After workup and purification, the isolated product mass is significantly below the theoretical expectation. Analysis of the crude product may show the presence of starting materials or byproducts.

  • Potential Causes & Solutions:

Potential Cause Explanation Solution
Incomplete Substitution Steric hindrance can make the addition of the third and fourth aryl groups to the silicon center difficult, resulting in partially substituted byproducts like (4-bromophenyl)trichlorosilane or bis(4-bromophenyl)dichlorosilane.Use a slight excess of the Grignard reagent (e.g., 4.1-4.5 equivalents). Ensure a sufficient reaction time and maintain an adequate temperature to drive the reaction to completion. Reverse addition (adding the Grignard reagent to the SiCl₄) can sometimes favor full substitution.[1]
Wurtz-type Coupling The Grignard reagent can react with unreacted 4-bromobenzene to form 4,4'-dibromobiphenyl as a significant byproduct.[8]Maintain a low concentration of 4-bromobenzene by adding it slowly to the magnesium turnings. This minimizes its availability to react with the newly formed Grignard reagent.[8]
Grignard Degradation If the reaction is run at too high a temperature or for an extended period, the Grignard reagent can degrade, leading to lower yields.Optimize the reaction temperature and time. Monitor the reaction progress to determine the optimal endpoint.
Inefficient Purification The product may be lost during the recrystallization process due to suboptimal solvent choice or ratios.Screen different solvent systems for recrystallization. A common method involves dissolving the crude product in a good solvent (like chloroform or toluene) and then slowly adding a poor solvent (like ethanol or methanol) to induce crystallization.[9]
Problem 3: The reaction exotherm is difficult to control, leading to a potential thermal runaway.
  • Symptom: A rapid, uncontrolled increase in the reactor temperature and pressure, especially during the addition of silicon tetrachloride.

  • Causality Analysis & Solutions:

    Exotherm_Control_Troubleshooting start Symptom: Uncontrolled Reaction Exotherm cause1 Rapid Reagent Addition start->cause1 cause2 Inefficient Heat Removal (Poor Surface Area to Volume Ratio) start->cause2 cause3 Delayed Initiation with Reagent Accumulation start->cause3 solution1 Slow, Controlled Addition: Add SiCl₄ dropwise or via a syringe pump. Monitor internal temperature closely. cause1->solution1 solution4 Reverse Addition: Consider adding the Grignard reagent to the SiCl₄ solution. This keeps the highly reactive Grignard as the limiting reagent. cause1->solution4 solution2 Reactor Engineering: Ensure adequate reactor cooling capacity (jacket cooling, internal coils). Improve agitation to enhance heat transfer to the reactor walls. cause2->solution2 solution3 Confirm Initiation Before Main Addition: Ensure the Grignard formation has initiated and is proceeding smoothly before beginning the addition of SiCl₄. cause3->solution3

    Caption: Troubleshooting logic for managing reaction exotherms.

    In-depth Explanation:

    • Heat Generation vs. Removal: The Grignard reaction is highly exothermic. As the reactor volume increases, the surface area available for heat exchange does not increase proportionally.[10] This makes heat removal a critical challenge in large-scale synthesis.

    • Controlled Addition: The rate of heat generation is directly proportional to the rate of reagent addition. Therefore, slow, controlled addition of the silicon tetrachloride to the Grignard reagent is paramount.[10] The use of reaction calorimeters and in-situ monitoring tools can provide real-time data on heat flow, allowing for precise control.[11]

    • Solvent Choice: The choice of solvent can influence exotherm management. Tetrahydrofuran (THF) is often preferred over diethyl ether for large-scale reactions due to its higher boiling point (66 °C vs. 34.6 °C), which provides a wider operating temperature range and can help to absorb some of the heat of reaction.[10]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on specific equipment and safety assessments.

  • Reactor Preparation: A suitable glass-lined or stainless steel reactor is rendered scrupulously dry, typically by heating under vacuum, followed by purging with dry nitrogen or argon.

  • Magnesium Activation: The reactor is charged with magnesium turnings (4.4 equivalents). A small amount of an activator, such as iodine crystals or 1,2-dibromoethane, is added under an inert atmosphere. The mixture may be gently warmed to initiate activation, as evidenced by the disappearance of the iodine color or the evolution of ethylene gas.[6]

  • Grignard Reagent Formation: Anhydrous THF is added to the activated magnesium. A solution of 4-bromobenzene (4.0 equivalents) in anhydrous THF is then added slowly and controllably, maintaining the internal temperature at a manageable level (e.g., 30-50 °C) via external cooling. The reaction is typically stirred until most of the magnesium is consumed.

  • Coupling Reaction: The prepared Grignard reagent is cooled (e.g., to 0-10 °C). A solution of silicon tetrachloride (1.0 equivalent) in anhydrous THF is then added dropwise at a rate that maintains the internal temperature below a set safety limit (e.g., < 25 °C).

  • Workup: After the addition is complete, the reaction is stirred for an additional period to ensure completion. The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., toluene or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Protocol 2: Large-Scale Recrystallization
  • Dissolution: The crude this compound is dissolved in a minimum amount of a hot "good" solvent, such as chloroform or toluene.

  • Filtration: The hot solution is filtered to remove any insoluble impurities.

  • Crystallization: A "poor" solvent, such as ethanol or methanol, is slowly added to the hot filtrate until the solution becomes slightly turbid.[9]

  • Cooling: The mixture is allowed to cool slowly to room temperature and then further cooled in an ice bath or refrigerator to maximize crystal formation.

  • Collection: The purified crystalline product is collected by filtration, washed with a small amount of the cold "poor" solvent, and dried under vacuum.

References

  • Zhu, X. et al. Royal Society of Chemistry, (2015).
  • Tilstam, U. & Weinmann, H. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • BenchChem. Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis. BenchChem, (2025).
  • Ogle, C. A. et al. Does anyone know the best way to activate magnesium for the grignard reagent?.
  • Rieke, R. D. Magnesium Activation. Handbook of Grignard Reagents, (1996).
  • BenchChem. Technical Support Center: Managing Exotherms in Large-Scale Grignard Reactions. BenchChem, (2025).
  • Manoso, A. S. et al.
  • Praxair. Product: Silicon Tetrachloride Form No.: P-4824-C.
  • Jensen, K. F. et al. Local and overall heat transfer of exothermic reactions in microreactor systems. Reaction Chemistry & Engineering.
  • Halm, R. L. et al. Grignard processes with improved yields of diphenylchlorosilanes as products.
  • Mettler Toledo.
  • DeShong, P. et al.
  • Arkles, B. GRIGNARD REAGENTS AND SILANES. Gelest, Inc.
  • Jensen, K. F. et al. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT.
  • Kappe, C. O. et al. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering, (2023).
  • Reddit User Community. Grignard Formation - Troubleshooting and Perfecting. r/Chempros on Reddit, (2021).
  • DeShong, P. et al. Improved synthesis of aryltriethoxysilanes via palladium(0)-catalyzed silylation of aryl iodides and bromides with triethoxysilane. PubMed, (2001).
  • BenchChem. Navigating the Challenges of 4-Bromocyclohexanone Grignard Reactions: A Technical Support Guide. BenchChem, (2025).
  • Santa Cruz Biotechnology. Silicon tetrachloride.
  • ResearchGate Community. Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates | Request PDF.
  • Oshima, K. et al. Arylsilane synthesis. Organic Chemistry Portal.
  • Sigma-Aldrich. Tetrakis(4-bromophenyl) silane = 96 18733-98-7.
  • Ashenhurst, J. Reactions of Grignard Reagents. Master Organic Chemistry, (2015).
  • Reddit User Community. Troubleshooting my grignard reactions. r/chemistry on Reddit, (2020).
  • Brook, A. G. et al. Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl). Semantic Scholar, (2024).
  • ResearchGate Community. Efficient preparation of 5,10,15,20-tetrakis(4-bromophenyl)porphyrin. Microwave assisted v/s conventional synthetic method, X-ray and Hirshfeld surface structural analysis.

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Technical Support Center: Strategies to Prevent Homo-Coupling in Cross-Coupling Reactions of Tetrakis(4-bromophenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing Tetrakis(4-bromophenyl)silane in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice, reaction-specific protocols, and mechanistic insights to help you overcome the common and often frustrating challenge of homo-coupling. As a tetra-functionalized building block, this compound offers a unique scaffold for creating advanced materials and complex molecules, but its high reactivity requires precise control to prevent the formation of undesired oligomeric byproducts.

Section 1: Understanding the Problem - The "Why" Behind Homo-Coupling

FAQ: What is homo-coupling, and why is it a significant issue with this compound?

Homo-coupling is a side reaction where two identical molecules of a starting material couple with each other. In the context of this compound, this means two molecules of the silane react to form a dimer, or a molecule of the silane reacts with the boronic acid or alkyne coupling partner in an undesired way. This is particularly problematic for two reasons:

  • Yield Reduction: Every molecule that homo-couples is one that cannot form your desired cross-coupled product, directly reducing your reaction yield.

  • Purification Complexity: The homo-coupled byproducts, such as the dimer of this compound, are large, often sparingly soluble molecules with physical properties (like polarity) that can be very similar to the desired fully-substituted product, making chromatographic separation extremely difficult.

The primary mechanistic culprits depend on the specific reaction being performed. In Suzuki couplings, the presence of Pd(II) species and oxygen can promote the oxidative coupling of two boronic acid molecules or two aryl halide molecules.[1][2][3] In Sonogashira reactions, the copper(I) co-catalyst is a known promoter of the oxidative dimerization of terminal alkynes, a side reaction known as Glaser coupling.[4]

Diagram 1: Competing Catalytic Pathways

cluster_cross Desired Cross-Coupling Pathway cluster_homo Undesired Homo-Coupling Pathway Pd0_cross Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0_cross->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R' ArPdX->ArPdR Transmetalation (+ R'-M) Product Product (Ar-R') ArPdR->Product Reductive Elimination Product->Pd0_cross Regeneration PdII_homo Pd(II)X_2 (from O2 oxidation) ArPdAr Ar-Pd(II)-Ar PdII_homo->ArPdAr 2x Transmetalation (+ 2 Ar-M) ArPdX_homo Ar-Pd(II)-X ArPdX_homo->ArPdAr Disproportionation or reaction with Ar-M Homo_Product Homo-coupled Product (Ar-Ar) ArPdAr->Homo_Product Reductive Elimination Start This compound (Ar-X) Start->Pd0_cross Start->ArPdX_homo

Caption: Competing pathways: desired cross-coupling vs. undesired homo-coupling.

Section 2: General Troubleshooting Strategies - The Core Principles

Successfully preventing homo-coupling requires a holistic approach to reaction design. The following FAQs address the most critical parameters.

FAQ: My reaction isn't clean. How critical are the catalyst, precatalyst, and ligand choices?

Extremely critical. Your choice of catalyst system is the single most important factor in controlling selectivity.

  • Use a Pd(0) Precatalyst: Many homo-coupling pathways are initiated by Pd(II) species reacting directly with your nucleophile.[3] Using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ requires an in situ reduction to the active Pd(0) state, a process that can itself generate side products. By starting with a stable Pd(0) precatalyst (e.g., Pd₂(dba)₃ or a Buchwald G3/G4 precatalyst), you ensure the catalytic cycle begins correctly.[1]

  • Employ Bulky, Electron-Rich Ligands: The role of the ligand is to stabilize the palladium center and modulate its reactivity. Bulky phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) or sterically demanding trialkylphosphines (e.g., P(t-Bu)₃), are field-proven to suppress homo-coupling.[5][6] The steric hindrance from these ligands favors the reductive elimination of the desired cross-coupled product over pathways leading to byproducts.[7]

Ligand TypeRationale for UseExample(s)
Buchwald Biarylphosphines High steric bulk and electron-donating ability. Promotes fast oxidative addition and reductive elimination, outcompeting side reactions.SPhos, XPhos, RuPhos
Bulky Trialkylphosphines Strong σ-donors that create a highly active but sterically shielded catalyst.P(t-Bu)₃, PCy₃
N-Heterocyclic Carbenes (NHCs) Very strong σ-donors forming robust Pd-NHC bonds, leading to highly stable and active catalysts.IPr, SIMes
Tetraphosphine Ligands Can create a specific coordination environment that favors cross-coupling, especially with challenging substrates.[6]Tedicyp
FAQ: What is the role of the base, and can it cause problems?

The base is essential for the transmetalation step in Suzuki coupling and for deprotonating the alkyne in Sonogashira coupling.[8] However, an overly strong or poorly soluble base can lead to side reactions, including degradation of the boronic acid (protodeboronation) or the catalyst.

  • For Suzuki Reactions: Potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough to promote the reaction but is generally less harsh than hydroxides. Carbonates (Cs₂CO₃, K₂CO₃) are also widely used. The base should be finely powdered and dry to ensure reproducibility.[2]

  • For Sonogashira Reactions: An organic amine base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA)) is typically used. It serves both as a base and often as a solvent. Ensure it is high purity and rigorously deoxygenated.

FAQ: How important are an inert atmosphere and reaction temperature?

They are non-negotiable for success.

  • Inert Atmosphere: Oxygen is a primary culprit in promoting the oxidation of Pd(0) to problematic Pd(II) species and is directly involved in the mechanisms of Glaser and boronic acid homo-coupling.[2][4] It is imperative to rigorously degas all solvents (including water) and reagents. This can be done by bubbling argon or nitrogen through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the entire reaction.[3]

  • Temperature Control: Start with the mildest conditions possible. Many modern catalyst systems are highly active at room temperature or slightly elevated temperatures (40-60 °C). Higher temperatures can accelerate not only the desired reaction but also catalyst decomposition and side reactions. If conversion is low, incrementally increase the temperature rather than starting at a high reflux.

Section 3: Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling

Core Challenge: Preventing the formation of Si-centered dimers and oligomers from the reaction of two or more this compound molecules.

FAQ: My Suzuki reaction with this compound is producing a high molecular weight, insoluble precipitate. What's happening and how do I fix it?

You are almost certainly observing extensive homo-coupling of your starting material. This occurs when the rate of side reactions becomes competitive with the desired cross-coupling. The key is to optimize conditions to heavily favor the productive catalytic cycle.

Diagram 2: Suzuki Optimization Workflow

Start Low Yield or Homo-coupling Issue Check_Atmosphere Is the system rigorously degassed and under Ar/N2? Start->Check_Atmosphere Degas Action: Degas all solvents/reagents (Freeze-Pump-Thaw or 30+ min sparge) Check_Atmosphere->Degas No Check_Catalyst Are you using a Pd(0) precatalyst and a bulky phosphine ligand? Check_Atmosphere->Check_Catalyst Yes Degas->Check_Catalyst Change_Catalyst Action: Switch to Pd2(dba)3 or Buchwald G3/G4 precatalyst with SPhos/XPhos Check_Catalyst->Change_Catalyst No Check_Base Is the base finely powdered and dry? (e.g., K3PO4) Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Action: Use fresh, dry, finely powdered K3PO4 or Cs2CO3 Check_Base->Change_Base No Check_Temp Is the reaction temperature optimized? (Start low) Check_Base->Check_Temp Yes Change_Base->Check_Temp Adjust_Temp Action: Start at RT-50°C. Increase temperature incrementally if needed. Check_Temp->Adjust_Temp No Success Clean Product Check_Temp->Success Yes Adjust_Temp->Success

Caption: A logical workflow for troubleshooting Suzuki coupling side reactions.

Recommended Protocol: Suppressing Homo-Coupling in Suzuki Reactions

This protocol is based on best practices for challenging cross-couplings and is designed as a robust starting point.[5][9]

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under positive Argon pressure, add this compound (1.0 equiv), the boronic acid partner (4.4 equiv for full substitution), and finely powdered, dry K₃PO₄ (8.0 equiv).

    • Add the Pd precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and a bulky phosphine ligand (e.g., SPhos, 8 mol %).

    • Note on Stoichiometry: For partial substitution (e.g., mono- or di-substitution), carefully control the stoichiometry of the boronic acid. However, this will likely result in a statistical mixture of products.

  • Solvent Addition:

    • Add a solvent system that has been rigorously degassed for at least 30 minutes with a subsurface Argon sparge. A common and effective solvent mixture is Toluene/Dioxane/Water (e.g., in a 4:1:1 ratio).

  • Reaction Execution:

    • Ensure the flask is sealed and remains under a positive pressure of Argon.

    • Begin stirring the mixture at room temperature.

    • Gently heat the reaction to 50-80 °C. Higher temperatures should only be used if conversion stalls.

    • Monitor the reaction by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product.

  • Workup:

    • Once complete, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate under reduced pressure. The crude product will likely require careful purification.

Sonogashira Coupling

Core Challenge: Preventing the Cu(I)-catalyzed oxidative dimerization of the terminal alkyne partner (Glaser coupling).[10]

FAQ: My Sonogashira reaction is consuming my expensive alkyne and forming a dimer byproduct. How do I prevent this?

The most effective solution is to eliminate the primary cause: the copper co-catalyst. Modern copper-free Sonogashira protocols are highly efficient and completely avoid the Glaser coupling side reaction.[11][12]

Recommended Protocol: Copper-Free Sonogashira Coupling

This protocol utilizes a palladium/phosphine system with an amine base and is highly effective for aryl bromides.[12]

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under positive Argon pressure, add this compound (1.0 equiv) and the terminal alkyne (4.4-5.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol %) and a suitable phosphine ligand if not already part of the complex.

    • Note: For some systems, a bulky ligand like P(t-Bu)₃ can be highly effective.[12]

  • Solvent and Base Addition:

    • Add a suitable solvent, such as degassed THF or DMF.

    • Add a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). This often serves as both the base and a co-solvent.

  • Reaction Execution:

    • Seal the flask and heat the reaction, typically between 60-100 °C, depending on the reactivity of the alkyne.

    • Monitor the reaction by TLC or LC-MS. The desired product will be significantly less polar than the starting alkyne.

  • Workup:

    • After cooling, filter off the amine hydrochloride salts.

    • Dilute the filtrate with an organic solvent and wash with water or a mild aqueous acid (e.g., NH₄Cl solution) to remove excess amine.

    • Dry the organic layer, concentrate, and proceed to purification.

Mizoroki-Heck Reaction

Core Challenge: The Heck reaction with a tetra-functional substrate like this compound is exceptionally challenging. The primary difficulties are controlling the degree of substitution (mono-, di-, tri-, tetra-alkenylation) and preventing the formation of complex product mixtures. Homo-coupling of the aryl bromide can also occur, though it is often less prevalent than in Suzuki reactions.[13][8]

FAQ: What should I expect when attempting a Heck reaction with this substrate?

Expect significant challenges in achieving selectivity. Without a strong directing group or significant differences in the reactivity of the four C-Br bonds, you will likely obtain a statistical mixture of products.

General Guidance for Heck Reactions:

  • Catalyst System: A phosphine-free system (e.g., Pd(OAc)₂) or a system with a specialized ligand (e.g., a tetraphosphine) may be required.[14] The choice is highly substrate-dependent.

  • Base: An inorganic base like AcONa or K₂CO₃ is often used in conjunction with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).

  • Additives: The addition of silver salts (e.g., Ag₂CO₃) can sometimes improve reactions by acting as a halide scavenger, which can prevent catalyst inhibition and side reactions.

  • Recommendation: For this specific substrate, it is strongly advised to focus on Suzuki or Sonogashira couplings for building C-C bonds due to their higher reliability and selectivity compared to the Heck reaction for this application.

Section 4: Purification and Analysis

FAQ: How can I separate my desired tetra-substituted product from the larger, homo-coupled dimers and other oligomers?

This is a non-trivial purification challenge. The high molecular weight and potentially low solubility of both the product and byproducts can make standard silica gel chromatography difficult.

  • Primary Recommendation: Gel Permeation Chromatography (GPC): GPC separates molecules based on their hydrodynamic volume (i.e., their size in solution). This is the ideal technique for this specific problem, as the primary difference between your desired product and the homo-coupled byproducts is molecular size.[4] You can effectively resolve the monomeric product from dimers, trimers, and other oligomers.

  • Standard Column Chromatography: If GPC is unavailable, traditional column chromatography can be attempted, but optimization is key.

    • Solvent System: You will likely need a non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate or Hexanes/Dichloromethane).

    • Gradient Elution: A very shallow gradient is recommended to carefully elute compounds with similar polarities.

    • Silica Choice: Using a high-quality, small-particle-size silica gel will provide better resolution.

  • Analytical Techniques:

    • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your product. The disappearance of the signals corresponding to the aromatic protons adjacent to the bromine atoms is a key indicator of successful substitution.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the exact mass of your final product and to identify the masses of any high molecular weight byproducts.

    • GPC Analysis: Analytical GPC can be used to assess the purity of your final product and determine the distribution of any oligomeric impurities.[4]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Available from: [Link]

  • Al-Amin, M., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Bhatt, V. P., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Available from: [Link]

  • Wikipedia. Ullmann reaction. Available from: [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. General mechanism of Suzuki–Miyaura cross-coupling. Available from: [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Letters. Available from: [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Available from: [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. SlideServe. Available from: [Link]

  • Banwell, M. G., et al. (2018). The Palladium-Catalyzed Ullmann Cross-Coupling Reaction: A Modern Variant on a Time-Honored Process. Accounts of Chemical Research. Available from: [Link]

  • Dherange, B. D., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available from: [Link]

  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron. Available from: [Link]

  • Schnürch, M., & Mihovilovic, M. D. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? Available from: [Link]

  • ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Available from: [Link]

  • Wong, M. S., & Zhang, X. L. (2001). C−H Activation Followed by Coupling with Arylboronic Acids Using Ligand 1a. Journal of the American Chemical Society. Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • Miller, R. A., & Krska, S. W. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available from: [Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]

  • Wang, L., et al. (2006). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). The Journal of Organic Chemistry. Available from: [Link]

  • Australian National University. Palladium-Catalyzed Ullmann Cross-Coupling Reactions for the Synthesis of Heterocyclic Compounds. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). Available from: [Link]

  • de la Torre, A., & Carretero, J. C. (2015). Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary stereocenters. Chemical Society Reviews. Available from: [Link]

  • Macmillan Group. The Intramolecular Heck Reaction. Available from: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]

  • Sharma, S., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Available from: [Link]

  • Frontin, S., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. Available from: [Link]

  • ResearchGate. Heck reaction with heteroaryl halides in the presence of a palladium-tetraphosphine catalyst. Available from: [Link]

Sources

reaction monitoring techniques for Tetrakis(4-bromophenyl)silane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tetrakis(4-bromophenyl)silane. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or planning to synthesize this versatile tetrahedral building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges associated with this synthesis. Our goal is to provide you with the expertise and practical insights needed to achieve successful and reproducible results.

I. Overview of this compound Synthesis

The synthesis of this compound typically proceeds via the reaction of a silicon electrophile, most commonly silicon tetrachloride (SiCl₄), with a potent carbon nucleophile. This nucleophile is generally an organolithium or Grignard reagent derived from a brominated aromatic precursor. A widely adopted method involves the in situ generation of 4-bromophenyllithium from 1,4-dibromobenzene and n-butyllithium, followed by the addition of SiCl₄.[1]

The success of this synthesis is highly dependent on rigorous control of reaction conditions, particularly the exclusion of atmospheric moisture and oxygen, as the organometallic intermediates are extremely reactive and sensitive. Effective reaction monitoring is crucial for determining reaction completion, identifying the formation of side products, and ensuring the isolation of a pure final product.

II. Reaction Monitoring Workflow

A systematic approach to reaction monitoring is essential for troubleshooting and optimizing the synthesis of this compound. The following workflow outlines the key stages and analytical techniques involved.

Reaction Monitoring Workflow Workflow for Monitoring this compound Synthesis cluster_0 Reaction Setup cluster_1 In-Process Monitoring cluster_2 Post-Reaction Analysis cluster_3 Purification & Final Characterization Start Reaction Initiation (Anhydrous Conditions, Inert Atmosphere) Quench Quench Aliquot Start->Quench Take aliquot TLC TLC Analysis (Every 1-2 hours) GCMS_WIP Work-up & GC-MS Analysis (Optional, for detailed kinetics) TLC->GCMS_WIP If ambiguity Workup Reaction Work-up TLC->Workup Reaction Complete Quench->TLC Crude_Analysis Analysis of Crude Product (¹H NMR, ¹³C NMR, GC-MS) Workup->Crude_Analysis Purification Purification (Recrystallization/Chromatography) Crude_Analysis->Purification Final_Analysis Final Product Analysis (NMR, MS, Elemental Analysis) Purification->Final_Analysis End Pure this compound Final_Analysis->End

Caption: A typical workflow for monitoring the synthesis of this compound.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound. The problems are presented in a question-and-answer format, providing probable causes and actionable solutions based on evidence from reaction monitoring techniques.

Frequently Encountered Problems
Problem ID Observed Issue Probable Cause(s) Recommended Solution(s)
P1 Low or no product formation. TLC shows only the starting material (1,4-dibromobenzene) spot.1. Inactive organolithium or Grignard reagent due to moisture or oxygen contamination. 2. Low quality or degraded n-butyllithium. 3. Reaction temperature too high during lithiation.1. Ensure all glassware is flame-dried and the reaction is conducted under a positive pressure of inert gas (e.g., Argon). Use freshly distilled, anhydrous solvents. 2. Titrate the n-butyllithium solution before use to determine its exact concentration. 3. Maintain the recommended low temperature (e.g., -78 °C) during the addition of n-butyllithium.
P2 A complex mixture of products is observed. TLC shows multiple spots, and the crude ¹H NMR is difficult to interpret.1. Incomplete lithiation leading to a mixture of starting material and mono-lithiated species. 2. Incomplete reaction with SiCl₄, resulting in partially substituted silanes. 3. Wurtz-type coupling of the organolithium reagent, forming 4,4'-dibromobiphenyl.1. Ensure slow, dropwise addition of n-butyllithium and adequate stirring time for the lithiation step. 2. Allow the reaction to warm to room temperature and stir for a sufficient duration (e.g., overnight) after the addition of SiCl₄. 3. This is a common side reaction. Minimize by maintaining a low temperature during lithiation and adding the SiCl₄ slowly.
P3 The final product is an oil or fails to crystallize. 1. Presence of significant amounts of impurities, such as partially substituted silanes or solvent residues. 2. Incorrect choice of recrystallization solvent.1. Analyze the crude product by ¹H NMR and GC-MS to identify impurities. Consider purification by column chromatography before recrystallization. 2. For this compound, a mixture of chloroform and ethanol is a good starting point for recrystallization.[2]
P4 The isolated yield is significantly lower than expected. 1. All the causes listed in P1 and P2. 2. Mechanical losses during work-up and purification. 3. Premature quenching of the organolithium reagent.1. Address the root causes of low conversion and side product formation. 2. Ensure careful transfers and extractions. If recrystallizing, cool the solution slowly and then in an ice bath to maximize crystal recovery. 3. Ensure the SiCl₄ solution is anhydrous and added before any quenching agents.

IV. FAQs: Reaction Monitoring Techniques

This section provides answers to frequently asked questions regarding the specific application of analytical techniques for monitoring the synthesis of this compound.

Q1: How do I effectively monitor the reaction progress using Thin-Layer Chromatography (TLC)?

Answer: TLC is a rapid and indispensable tool for tracking the consumption of the starting material, 1,4-dibromobenzene, and the formation of the less polar product, this compound.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A non-polar solvent system is required. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10 v/v) . You may need to adjust the polarity to achieve optimal separation.

  • Visualization:

    • UV Light (254 nm): Aromatic compounds like the starting material and product will appear as dark spots.

    • Potassium Permanganate (KMnO₄) Stain: This stain will visualize any compounds that can be oxidized. The product and starting material will appear as yellow-brown spots on a purple background.

  • Interpretation:

    • Starting Material (1,4-dibromobenzene): This will be a relatively polar spot with a lower Rf value.

    • Product (this compound): Being a larger, more symmetric, and less polar molecule, it will have a higher Rf value.

    • Reaction Completion: The reaction is considered complete when the spot corresponding to 1,4-dibromobenzene is no longer visible on the TLC plate.

TLC_Analysis cluster_0 TLC Plate tlc_plate baseline_start->baseline_end Baseline spot_sm SM spot_rxn Rxn spot_prod Prod eluted_sm 1,4-DBB eluted_prod_rxn TBPS eluted_sm_rxn Unreacted SM eluted_prod Pure TBPS label_sm Starting Material label_rxn Reaction Mixture label_prod Product Reference

Caption: Example TLC plate for monitoring the reaction.

Q2: What should I look for in the ¹H NMR spectrum of the crude reaction mixture?

Answer: ¹H NMR is crucial for assessing the success of the reaction and identifying the presence of key impurities.

  • This compound (Product): Due to the tetrahedral symmetry of the molecule, all 16 aromatic protons are chemically equivalent. They will appear as a complex multiplet or two distinct doublets in the aromatic region, typically between δ 7.2-7.8 ppm .

  • 1,4-Dibromobenzene (Starting Material): This will show a singlet in the aromatic region, around δ 7.4-7.5 ppm . The presence of a significant singlet here indicates an incomplete reaction.

  • Incompletely Substituted Silanes (e.g., Tris(4-bromophenyl)silane): These species will have more complex splitting patterns in the aromatic region due to lower symmetry. If a Si-H bond is present (from incomplete reaction and quenching), a signal may appear in the δ 4-6 ppm region.

  • 4,4'-Dibromobiphenyl (Side Product): This will show two doublets in the aromatic region, which may overlap with the product signals. Its presence can be confirmed by GC-MS.

Q3: How can Gas Chromatography-Mass Spectrometry (GC-MS) help in troubleshooting?

Answer: GC-MS is a powerful technique for separating and identifying the components of the crude reaction mixture, especially when TLC and NMR are ambiguous.

  • Separation: A standard non-polar GC column (e.g., DB-5 or equivalent) can effectively separate 1,4-dibromobenzene, 4,4'-dibromobiphenyl, and the final product based on their boiling points and polarities.

  • Identification:

    • Mass-to-Charge Ratio (m/z): The mass spectrometer will provide the molecular ion peak for each component.

      • This compound: The molecular ion peak will show a characteristic isotopic pattern for four bromine atoms (m/z around 652 g/mol ).

      • 4,4'-Dibromobiphenyl: The molecular ion peak will have a characteristic isotopic pattern for two bromine atoms (m/z around 312 g/mol ).[3]

    • Fragmentation Pattern: The fragmentation pattern can confirm the structure. For aryl bromides, a common fragmentation is the loss of a bromine atom (M-79 or M-81).[4]

V. Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.[1]

  • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a rubber septum, and a glass stopper. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Reaction Setup: To the flask, add 1,4-dibromobenzene (4.0 equivalents) and anhydrous diethyl ether or THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.0 equivalents, typically 2.5 M in hexanes) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • Formation of the Organolithium Reagent: Stir the reaction mixture at -78 °C for 1 hour. A white precipitate of 4-bromophenyllithium may form.

  • Addition of Silicon Tetrachloride: Slowly add silicon tetrachloride (1.0 equivalent) dropwise via syringe, again maintaining a low temperature.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of deionized water. Separate the organic layer, and extract the aqueous layer with diethyl ether or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify by recrystallization, for example, from a mixture of chloroform and ethanol.[2]

Protocol 2: TLC Monitoring
  • Sample Preparation: During the reaction, withdraw a small aliquot (a few drops) via syringe and quench it in a vial containing a small amount of water and ethyl acetate. Shake the vial and allow the layers to separate.

  • Spotting: Using a capillary tube, spot the organic layer of the quenched aliquot onto the baseline of a silica gel TLC plate. Also spot the starting material solution and, if available, a reference solution of the pure product.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light and/or with a KMnO₄ stain.

VI. References

  • Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013, July 2). ChemistryViews. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Dibromobiphenyl. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

Sources

Technical Support Center: Purification of Tetrakis(4-bromophenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Tetrakis(4-bromophenyl)silane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis and purification of this important molecular building block. As a versatile precursor for hole transport materials and complex molecular architectures, achieving high purity is critical for its successful application. This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

Answer: The impurity profile largely depends on the synthetic route, which is typically a Grignard or organolithium reaction with a silicon tetrahalide or tetraalkoxysilane. The most prevalent impurities include:

  • Incompletely Substituted Silanes: Species where fewer than four bromophenyl groups have attached to the silicon core, such as Tris(4-bromophenyl)silane (Si(C₆H₄Br)₃H) or Tris(4-bromophenyl)chlorosilane (Si(C₆H₄Br)₃Cl). These arise from insufficient Grignard reagent, steric hindrance, or non-optimal reaction conditions.[1][2]

  • Homocoupling Byproducts: Primarily 4,4'-dibromobiphenyl, formed by the coupling of two Grignard reagent molecules. This is a common side reaction in Grignard syntheses.

  • Unreacted Starting Materials: Residual 1,4-dibromobenzene, 1-bromo-4-iodobenzene, or the silicon source (e.g., SiCl₄, TEOS).[3]

  • Magnesium Salts: Inorganic salts like MgBr₂ or MgCl₂ are significant byproducts of the Grignard reaction and must be thoroughly removed during the aqueous workup.

  • Solvent Residues: High-boiling point solvents like THF or diethyl ether can be trapped in the crude solid.

Q2: What is the quickest way to assess the purity of my crude product?

Answer: A combination of Thin Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most efficient initial assessment.

  • TLC Analysis: A quick TLC on a silica plate using a non-polar eluent (e.g., 100% hexanes or a hexane/dichloromethane mixture) can give you a rapid visual of the number of components. The desired product is highly non-polar and should have a high Rf value.

  • ¹H NMR Spectroscopy: This provides a more definitive look at the purity. The ¹H NMR spectrum of pure this compound is simple, typically showing two doublets in the aromatic region. However, be aware that some impurities may have overlapping peaks.[3] For a more rigorous purity check, especially when NMR spectra are ambiguous, Liquid Chromatography-Mass Spectrometry (LC/MS) or High-Performance Liquid Chromatography (HPLC) are recommended.[3]

Q3: I have a large batch of crude product. What is the recommended first-pass purification method?

Answer: For multi-gram scale purification, recrystallization is the most practical and efficient first-pass method. It is more scalable than chromatography. A well-documented and effective method is the slow addition of a non-solvent (like ethanol) to a solution of the crude product in a good solvent (like chloroform).[3] This anti-solvent recrystallization technique selectively precipitates the less soluble desired product, leaving more soluble impurities behind in the mother liquor.

Q4: My product appears clean by ¹H NMR, but my elemental analysis is off. What could be the issue?

Answer: This common issue often points to the presence of inorganic impurities or highly symmetric organic impurities that are not easily detected by ¹H NMR.

  • Inorganic Salts: Residual magnesium halides from the Grignard reaction are a frequent cause. They are non-volatile and will affect elemental analysis results. Ensure your aqueous workup is thorough, potentially including multiple washes with dilute acid and deionized water.

  • Silicon-based Impurities: Contamination with silica grease or fine silica particles from a previous chromatography step can also alter elemental analysis.

  • Symmetric Byproducts: Highly symmetric byproducts might have simple NMR spectra that are difficult to distinguish from the product or might be NMR-inactive if they lack protons.

Q5: How can I effectively remove residual magnesium salts from my product?

Answer: Magnesium salts are typically removed during the aqueous workup phase of the synthesis. If you suspect they have co-precipitated with your product, the best approach is to re-dissolve the crude solid in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and wash it several times with a dilute aqueous acid solution (e.g., 1M HCl), followed by washes with deionized water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent in vacuo before proceeding with further purification like recrystallization.

Part 2: Troubleshooting Guide

This section provides a deeper dive into specific problems, offering causal analysis and step-by-step solutions.

Problem 1: Low Yield After Recrystallization
  • Probable Cause 1: Incorrect Solvent System. The chosen "good" solvent may be too effective, requiring an excessively large volume of the "poor" solvent to induce precipitation, leading to product loss in the large volume of mother liquor. Conversely, the product may have some solubility in the "poor" solvent.

  • Solution:

    • System Optimization: Test solvent/anti-solvent pairs on a small scale first. Ideal pairs include Dichloromethane/Methanol, Chloroform/Ethanol, or Toluene/Hexane.[3]

    • Temperature Control: After adding the anti-solvent, cool the solution slowly. A gradual decrease in temperature (e.g., room temperature overnight, followed by 4 °C) promotes the growth of pure crystals rather than rapid precipitation which can trap impurities.[3]

    • Concentration: If too much solvent was used, carefully evaporate some of the solvent to bring the solution closer to saturation before adding the anti-solvent or cooling.

  • Probable Cause 2: Premature Crystallization. The product crashes out of solution too quickly upon addition of the anti-solvent, trapping impurities within the solid.

  • Solution:

    • Slow Addition: Add the anti-solvent dropwise to a vigorously stirring solution of the product.[3] This maintains a state of near-saturation and allows for selective crystallization.

    • Elevated Temperature: Dissolve the crude product in the "good" solvent at a slightly elevated temperature (e.g., 40 °C) and add the anti-solvent while maintaining this temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Problem 2: Inseparable Impurities by Column Chromatography
  • Probable Cause: Similar Polarity. The primary cause is that an impurity (e.g., 4,4'-dibromobiphenyl or an incompletely substituted silane) has a polarity very close to that of this compound, resulting in overlapping elution from the column.

  • Solution:

    • Optimize Eluent System: Since the product is very non-polar, use a weak eluent system. Start with 100% hexane and very gradually increase the polarity by adding small percentages of a slightly more polar solvent like dichloromethane or toluene.[3] An isocratic (single-solvent) elution with pure hexane is often recommended.

    • Column Parameters: Use a long, narrow column with a high-quality silica gel of small particle size to maximize theoretical plates and improve separation. Ensure the sample is loaded in a minimal amount of solvent as a concentrated band.

    • Tandem Purification: Accept that chromatography may not be a complete solution on its own. Collect mixed fractions, concentrate them, and subject them to recrystallization. This combination of techniques is often more powerful than either one alone.

Problem 3: Presence of Incompletely Substituted Silanes
  • Identification: These impurities are often visible in the mass spectrum (lower molecular weight peaks) and may present distinct, albeit similar, aromatic signals in the ¹H NMR. For example, Tris(4-bromophenyl)silane would have a Si-H proton signal (typically around 4-6 ppm) and a different integration ratio in the aromatic region.

  • Root Cause Analysis: This issue stems from the reaction itself. The addition of the fourth aryl group is often the most difficult due to steric hindrance. The reaction may not have gone to completion due to:

    • Insufficient equivalents of the Grignard/organolithium reagent.

    • Low reaction temperature or insufficient reaction time.

    • Poor quality of the Grignard/organolithium reagent.

  • Removal Strategy:

    • Chromatography: These species are slightly more polar than the fully substituted product. Careful column chromatography, as described above, can often separate them.

    • Iterative Recrystallization: Since their crystal packing and solubility will differ from the desired C4-symmetric product, multiple recrystallizations can enrich the desired product in the solid phase.

Problem 4: Product is an Off-White or Tan Powder
  • Probable Cause 1: Residual Bromine. If the synthesis involves a bromination step or if bromine-containing reagents are used, trace amounts of elemental bromine can impart a yellowish or tan color.

  • Solution: Wash the crude product during the workup with an aqueous solution of a mild reducing agent, such as sodium metabisulfite or sodium thiosulfate, until the color dissipates.[3][4]

  • Probable Cause 2: Organic Impurities. Small, highly colored organic impurities can be difficult to remove.

  • Solution: During recrystallization, add a small amount of activated charcoal to the hot solution of the crude product. The charcoal will adsorb colored impurities. Hot filter the solution through a pad of Celite (to remove the fine charcoal particles) before allowing the filtrate to cool and crystallize.

Part 3: Detailed Protocols & Visualizations

Data Presentation: Comparison of Purification Methods
MethodPrincipleProsConsBest for Removing
Recrystallization Differential solubilityScalable, cost-effective, high throughputCan have lower recovery, less effective for impurities with similar solubilityPolar impurities, magnesium salts, some homocoupling byproducts
Column Chromatography Differential adsorptionHigh resolution, can separate closely related compoundsLabor-intensive, solvent-intensive, not easily scalableIncompletely substituted silanes, homocoupling byproducts
Sublimation Differential vapor pressureYields very high purity product, solvent-freeRequires specialized high-vacuum equipment, not suitable for thermally labile compoundsNon-volatile impurities (salts), some organic byproducts
Experimental Protocol 1: Anti-Solvent Recrystallization

This protocol is adapted from established literature procedures.[3]

  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., chloroform or dichloromethane) to make a ~0.1 M solution. Gentle warming may be required.

  • Filtration (Optional): If the solution contains insoluble matter (like baseline silica or salts), filter it through filter paper or a cotton plug.

  • Anti-Solvent Addition: While vigorously stirring the solution at room temperature, add a non-solvent (e.g., ethanol or methanol) dropwise using an addition funnel. Add the non-solvent until the solution becomes persistently cloudy.

  • Crystallization: Stop adding the anti-solvent. Allow the flask to stand undisturbed at room temperature overnight to allow crystals to form slowly.

  • Cooling: For maximum recovery, place the flask in a refrigerator (4 °C) for several hours.

  • Collection: Collect the resulting white crystalline powder by vacuum filtration. Wash the filter cake with a small amount of the cold anti-solvent.

  • Drying: Dry the purified product under high vacuum. A recovery of ~60% from the crude mass can be expected.[3]

Visualization: Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation crude Crude Product dissolve Dissolve in Minimal Chloroform crude->dissolve add_etoh Dropwise Addition of Ethanol dissolve->add_etoh crystallize Stand at RT Overnight add_etoh->crystallize cool Cool to 4°C crystallize->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Ethanol filtrate->wash mother_liquor Mother Liquor (Contains Impurities) filtrate->mother_liquor Separated dry Dry Under Vacuum wash->dry product Pure Product dry->product

Caption: Workflow for the anti-solvent recrystallization of this compound.

Experimental Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel slurry in 100% hexanes and pack it into a glass column of appropriate size. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a slightly more polar solvent than the eluent (e.g., dichloromethane or toluene) to ensure it is fully dissolved. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with 100% hexanes.[3] The non-polar product will travel down the column relatively quickly.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product (typically those with a single spot at the correct Rf).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Visualization: Chromatography Workflow

G cluster_setup Setup cluster_run Elution & Collection cluster_finish Final Steps pack Pack Silica Column with Hexane load Load Crude Product (adsorbed on silica) pack->load elute Elute with 100% Hexane load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine impurities Impure Fractions (Discard or Re-process) monitor->impurities Separated evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for the purification of this compound via column chromatography.

References

  • Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. ResearchGate. Available at: [Link]

  • Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Available at: [Link]

  • dibromo-3',4',5',6'-tetrakis(4-bromophenyl) - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • GRIGNARD REAGENTS AND SILANES. Gelest, Inc. Available at: [Link]

  • Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Tetrakis(4-bromophenyl)silane Purity by HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and material science, the purity of starting materials is a cornerstone of reliable and reproducible results. Tetrakis(4-bromophenyl)silane, a key intermediate in the synthesis of hole transport materials for advanced applications like perovskite solar cells, is no exception.[1][2][3] This guide provides an in-depth, scientifically grounded approach to validating the purity of this compound using High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind the method development, present a comprehensive validation protocol in line with international guidelines, and compare the performance of HPLC with an alternative analytical technique.

The Critical Role of Purity for this compound

This compound (C₂₄H₁₆Br₄Si) is a tetrahedral molecule synthesized to serve as a core building block in larger, more complex structures.[4][5] Its synthesis, often involving Grignard or organolithium reagents with silicon tetrachloride, can lead to several potential impurities.[5][6] These may include incompletely substituted silanes (e.g., tris(4-bromophenyl)silane), residual starting materials, or byproducts from homo-coupling of the aryl bromide. The presence of these impurities, even in small amounts, can significantly impact the performance and stability of the final materials. Therefore, a robust and validated analytical method for purity determination is not just a quality control measure; it is a prerequisite for high-quality research and development.

HPLC Method Development: A Rationale-Driven Approach

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying compounds in a mixture.[7][8] Its application to the analysis of organosilicon compounds is well-established.[9] For a non-volatile, thermally stable compound like this compound, reversed-phase HPLC is the method of choice.

Experimental Protocol: HPLC Method for this compound
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is selected for its hydrophobic stationary phase, which will interact with the non-polar this compound.

  • Mobile Phase: A gradient elution is employed to ensure good separation of the main peak from any potential impurities with different polarities.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 80% B

    • 1-10 min: Gradient to 95% B

    • 10-15 min: Hold at 95% B

    • 15.1-20 min: Re-equilibration at 80% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C, to ensure reproducible retention times.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound standard and sample in a suitable solvent like Tetrahydrofuran (THF) or a mixture of Acetonitrile/Water to a concentration of approximately 0.5 mg/mL.

Validation of the HPLC Method: A Systematic Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] The validation of our HPLC method for this compound purity will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12]

The following diagram illustrates the workflow for the HPLC method validation:

HPLC_Validation_Workflow cluster_validation HPLC Method Validation Workflow start Define Analytical Procedure specificity Specificity (Peak Purity) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: Workflow for the validation of the HPLC method for this compound purity.

Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (if applicable), the this compound standard, and a sample spiked with potential impurities.The peak for this compound should be well-resolved from any other peaks.
Linearity Prepare at least five concentrations of the this compound standard over a range of 50-150% of the target concentration. Plot the peak area against concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established from the linearity study.The range should cover the expected purity levels of the samples.
Accuracy Perform recovery studies by spiking a known amount of this compound into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate injections of the same sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (LOD: S/N ≥ 3, LOQ: S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be sufficiently low to quantify any potential impurities at their specification limits.
Robustness Deliberately vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).The system suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is a robust method, it's beneficial to compare its performance with another suitable technique. Gas Chromatography (GC) is a viable alternative for the analysis of volatile and thermally stable compounds.

The following diagram illustrates the comparative workflow:

Comparative_Analysis_Workflow cluster_comparison Comparative Analysis Workflow sample This compound Sample hplc HPLC Analysis (Validated Method) sample->hplc gc GC Analysis sample->gc data_hplc HPLC Data (Purity, Impurity Profile) hplc->data_hplc data_gc GC Data (Purity, Impurity Profile) gc->data_gc comparison Performance Comparison data_hplc->comparison data_gc->comparison

Caption: Workflow for the comparative analysis of this compound purity by HPLC and GC.

Hypothetical Performance Comparison

Below is a table summarizing the expected performance of HPLC versus GC for the purity analysis of this compound.

ParameterHPLCGas Chromatography (GC)Rationale
Applicability Excellent for non-volatile and thermally stable compounds.Suitable, but requires high temperatures for volatilization, which may pose a risk of on-column degradation for some organosilanes.
Specificity High, especially with gradient elution, allowing for separation of a wide range of impurities.High, particularly with a high-resolution capillary column.
Sensitivity (LOD/LOQ) Typically in the low ng range.Can be more sensitive, reaching pg levels with certain detectors (e.g., FID).
Precision (RSD) ≤ 2.0%≤ 2.0%Both techniques offer excellent precision.
Sample Throughput Moderate, with run times around 20 minutes.Can be faster, with run times potentially under 15 minutes.
Ease of Use Generally straightforward with modern instrumentation.Requires more expertise in method development, especially regarding inlet and oven temperature programming.

Conclusion

The validated HPLC method presented in this guide provides a reliable and robust approach for determining the purity of this compound. The systematic validation, grounded in ICH guidelines, ensures the method is fit for its intended purpose in a quality control environment. While GC offers a viable alternative with potentially higher sensitivity for certain impurities, the versatility and broad applicability of reversed-phase HPLC make it an indispensable tool for the routine analysis of this critical material. By implementing a rigorously validated analytical method, researchers and manufacturers can ensure the quality and consistency of their materials, ultimately leading to more reliable and innovative scientific outcomes.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • USP. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Waters Corporation. LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). A Review on HPLC Method Development and Validation. [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ResearchGate. Organosilanes used in the preparation of chemically bonded stationary phases. [Link]

  • PubChem. This compound. [Link]

  • Scientific Research Publishing. ICH-Guidelines Q2(R1), Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. [Link]

  • LCGC North America. (2020). What Is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis. [Link]

  • Journal of Food and Drug Analysis. (2017). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). [Link]

  • National Institutes of Health. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

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  • Analyst (RSC Publishing). (1960). Analysis of organo-silicon compounds, with special reference to silanes and siloxanes. A review. [Link]

  • The Royal Society of Chemistry. (2015). Experimental Section Chemicals Tetrakis(4-bromophenyl)methane (TBPM) was synthesized through the method reported by Zhu group1. [Link]

  • PubChem. Tetra(p-bromophenyl)porphyrin. [Link]

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A Comparative Guide to Silane vs. Methane Cores in Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Choice Between Silicon and Carbon

In the architecting of advanced functional materials, the choice of the core chemical scaffold is a decision that dictates the ultimate physical, chemical, and electronic properties of the final product. Among the most fundamental choices is the selection between a silicon-based (silane) core and a carbon-based (methane) core. While both silicon and carbon reside in Group 14 of the periodic table and can form tetrahedral structures like silane (SiH₄) and methane (CH₄), their subtle yet significant atomic differences give rise to a vast spectrum of material behaviors.[1]

This guide provides an in-depth comparative analysis of silane and methane cores, moving beyond a simple list of properties to explore the causal relationships between atomic structure and material function. We will examine experimental data across key application areas—including surface engineering, drug delivery, and catalysis—to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions for their specific applications. The narrative is grounded in the principles of scientific integrity, offering self-validating experimental protocols and authoritative references to support all mechanistic claims.

Pillar 1: Fundamental Physicochemical Disparities

The divergence in performance between silane- and methane-based materials originates at the atomic level. The larger atomic radius of silicon, its lower electronegativity compared to carbon, and the availability of 3d orbitals for hypervalent bonding create a distinct chemical landscape.[2][3]

Key differences in bonding and reactivity are summarized below:

PropertySilane Core (Si-H, Si-Si, Si-C)Methane Core (C-H, C-C)Rationale & Implication for Material Design
Bond Energy Si-H: ~323 kJ/molSi-Si: ~226 kJ/molSi-O: ~452 kJ/molC-H: ~413 kJ/molC-C: ~348 kJ/molC-O: ~358 kJ/molThe weaker Si-Si bond makes polysilanes less stable than alkanes.[3] However, the exceptionally strong Si-O bond is the foundation for the high thermal stability of silicones and silica-based materials.
Bond Length Si-H: ~1.48 ÅSi-C: ~1.86 ÅC-H: ~1.09 ÅC-C: ~1.54 ÅLonger bonds in silane-based polymers result in greater rotational freedom and chain flexibility, leading to materials with low glass transition temperatures, such as in polydimethylsiloxane (PDMS).
Bond Polarity Siδ+-Hδ-Cδ--Hδ+The inverted polarity makes silanes susceptible to nucleophilic attack on the silicon atom and electrophilic attack on the hydrogen, dictating distinct synthetic pathways compared to hydrocarbons.[1]
Reactivity Pyrophoric; Si-H bond is highly reactive.Flammable but requires ignition source.[4]Silanes are highly reactive precursors, ideal for chemical vapor deposition (CVD) and sol-gel processes.[5][6] This reactivity necessitates careful handling under inert atmospheres. Methane's stability requires significant energy or catalytic activation for functionalization.[7][8]

Below is a diagram illustrating the fundamental structural and electronic differences between the two core molecules.

G cluster_methane Methane (CH₄) cluster_silane Silane (SiH₄) C C H1 H δ⁺ C->H1 δ⁻ H2 H δ⁺ C->H2 δ⁻ H3 H δ⁺ C->H3 δ⁻ H4 H δ⁺ C->H4 δ⁻ Si Si SiH1 H δ⁻ Si->SiH1 δ⁺ SiH2 H δ⁻ Si->SiH2 δ⁺ SiH3 H δ⁻ Si->SiH3 δ⁺ SiH4 H δ⁻ Si->SiH4 δ⁺

Caption: Methane vs. Silane: A tale of two tetrahedrons.

Pillar 2: Comparative Performance in Critical Applications

The choice between a silane or methane core is fundamentally application-driven. Here, we compare their performance in three domains where this choice is paramount.

A. Surface Engineering & Coatings

The ability to precisely control surface energy, wettability, and adhesion is critical for applications ranging from biocompatible implants to self-cleaning surfaces.

  • Silane Cores: Organofunctional silanes are the undisputed workhorses for modifying inorganic surfaces like glass and metal oxides.[6] Their utility stems from the dual-reactivity of the R-Si-X₃ structure, where 'X' is a hydrolyzable group (e.g., alkoxy) that forms covalent Si-O-Surface bonds, and 'R' is a non-hydrolyzable organic functional group that presents the desired chemistry (e.g., hydrophobicity, bio-inertness) to the environment.[3] This process, known as silanization, creates robust, covalently attached monolayers.[9]

  • Methane Cores: Methane-derived materials, such as diamond-like carbon (DLC) coatings, are prized for their extreme hardness, chemical inertness, and low friction. These are typically deposited using high-energy plasma or ion beam techniques. While excellent for mechanical protection, achieving specific surface functionalization is less direct than with silanes.

Performance Data: Surface Wettability

Coating TypeCore ChemistrySubstrateWater Contact Angle (°)Key Advantage
Alkyltrichlorosilane MonolayerSilaneSilica/Glass>150° (Superhydrophobic)[10]Covalent attachment, tunable functionality
Poly(methyl methacrylate) (PMMA)MethaneGlass~70°Good optical clarity
Diamond-Like Carbon (DLC)MethaneSilicon Wafer~75-85°Extreme hardness, low friction
B. Advanced Drug Delivery Systems

In therapeutics, the vehicle is as important as the payload. The core chemistry of a nanoparticle carrier dictates its biocompatibility, drug loading capacity, and release kinetics.

  • Silane Cores: Organosilanes are precursors to silica-based drug delivery systems, most notably Mesoporous Silica Nanoparticles (MSNs).[11] The sol-gel synthesis process allows for precise control over particle size and pore structure, leading to exceptionally high surface areas for drug adsorption.[12] Furthermore, the silica surface can be easily functionalized with silanes to control drug release, improve biocompatibility, and attach targeting ligands.[13][14]

  • Methane Cores: Methane-based cores manifest as organic polymers (e.g., PAA, CMC, PLGA) and lipid nanoparticles.[15] These systems are often valued for their biodegradability, breaking down into biocompatible monomers. Drug encapsulation typically occurs during nanoparticle formation rather than surface adsorption, which can be advantageous for protecting sensitive drug molecules.

Performance Data: Nanoparticle Drug Carriers

Carrier TypeCore ChemistryDrug Loading Capacity (% w/w)Release MechanismKey Advantage
Mesoporous Silica NPSilaneUp to 30-40%Diffusion from poresHigh payload, tunable surface
PLGA NanoparticlesMethane1-10%Bulk erosion, diffusionBiodegradability
LiposomesMethaneVariable (depends on drug)Membrane fusion, diffusionExcellent biocompatibility
C. Heterogeneous Catalysis

Catalyst design often involves an active metallic species and a high-surface-area support. The support is not merely a bystander; its core chemistry influences catalyst stability and activity.

  • Silane Cores: Silica (SiO₂), derived from silane precursors, is one of the most common catalyst supports due to its high thermal stability, mechanical robustness, and large surface area.[16][17] Its inert nature prevents unwanted side reactions, while the surface silanol groups provide anchor points for catalytically active metal nanoparticles.

  • Methane Cores: Methane serves as a feedstock for producing high-value chemicals and can be catalytically converted into syngas or methanol.[4][7] In the context of supports, methane is a precursor to carbon-based materials like activated carbon and carbon nanotubes. These supports are valued for their high surface area and electrical conductivity, but can be susceptible to oxidation at high temperatures. An interesting intersection is the use of silanes to catalytically reduce CO₂ to methane, showcasing the interplay between these two chemistries.[18][19][20]

Pillar 3: Field-Proven Experimental Protocols & Workflows

Trustworthiness in science is built on reproducibility. The following protocols are presented as self-validating systems, with explanations for each critical step.

Experimental Protocol 1: Silanization of Silica Nanoparticles for Hydrophobicity

This protocol details the surface modification of hydrophilic silica nanoparticles using an alkylsilane to render them hydrophobic, a common procedure in creating functional fillers and coatings.

Methodology:

  • Activation of Substrate: Suspend 1.0 g of silica nanoparticles in 50 mL of 1 M HCl. Stir for 1 hour at room temperature. This step is crucial to protonate surface siloxane bridges (Si-O-Si) to form reactive silanol groups (Si-OH), maximizing the density of binding sites for the silane.

  • Washing: Centrifuge the nanoparticles and wash repeatedly with deionized water until the supernatant is at a neutral pH. Then, wash twice with ethanol to remove water. Dry the activated nanoparticles in an oven at 110 °C for 4 hours. Water is incompatible with the subsequent silanization reaction and must be thoroughly removed.

  • Silanization Reaction: Disperse the dried nanoparticles in 100 mL of anhydrous toluene. Add 1.0 mL of n-octyltrichlorosilane dropwise under a nitrogen atmosphere. The inert atmosphere is critical as trichlorosilanes react violently with ambient moisture.

  • Reaction & Curing: Reflux the mixture at 110 °C for 12 hours. The elevated temperature drives the condensation reaction between the silane's hydrolyzed Si-OH groups and the nanoparticle's surface Si-OH groups, forming stable Si-O-Si covalent bonds.

  • Post-Reaction Washing & Drying: Cool the mixture, then wash the functionalized nanoparticles sequentially with toluene, ethanol, and acetone to remove unreacted silane and byproducts. Dry the final product under vacuum at 60 °C.

Experimental Protocol 2: Catalytic Methane Synthesis from Syngas (Methanation)

This protocol describes a lab-scale fixed-bed reactor setup for producing methane from a syngas mixture (CO + H₂), a key process in synthetic natural gas production.

Methodology:

  • Catalyst Preparation: Impregnate a high-surface-area γ-Al₂O₃ support with a nickel nitrate solution to achieve a 15 wt% Ni loading. Dry at 120 °C and then calcine in air at 500 °C for 4 hours to decompose the nitrate to nickel oxide.

  • Reactor Loading: Load 0.5 g of the prepared NiO/Al₂O₃ catalyst into a quartz tube fixed-bed reactor. The catalyst bed is typically supported by quartz wool.

  • Catalyst Reduction (Activation): Heat the reactor to 450 °C under a flow of 5% H₂ in N₂ for 3 hours. This step reduces the inactive NiO to the catalytically active metallic Ni⁰, which is essential for CO and H₂ activation.

  • Methanation Reaction: After reduction, cool the reactor to the desired reaction temperature (e.g., 350 °C). Introduce the syngas feed (H₂/CO ratio of 3:1) at a specific gas hourly space velocity (GHSV). A 3:1 ratio is stoichiometric for the methanation reaction (CO + 3H₂ → CH₄ + H₂O).

  • Product Analysis: Analyze the effluent gas stream using an online Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) and a Flame Ionization Detector (FID) to quantify reactants (CO, H₂) and products (CH₄, CO₂). This allows for the calculation of CO conversion and CH₄ selectivity.

Visualization of Methodologies and Decision Logic

The following diagrams provide a visual summary of the synthesis workflows and a logical framework for material selection.

G cluster_silane Silane-Based Material Synthesis (e.g., Sol-Gel) cluster_methane Methane-Based Material Synthesis (e.g., Polymerization) s1 Organosilane Precursor (R-Si(OR)₃) s2 Hydrolysis (+H₂O, Catalyst) s1->s2 s3 Condensation (-H₂O, -ROH) s2->s3 s4 Sol Formation (Colloidal Suspension) s3->s4 s5 Gelation / Deposition s4->s5 s6 Aging & Drying s5->s6 s7 Functional Material (e.g., Xerogel, Thin Film) s6->s7 m1 Monomer (e.g., Ethylene from Methane) m2 Initiation m1->m2 m3 Propagation m2->m3 m4 Termination m3->m4 m5 Polymer Chain m4->m5 m6 Processing (e.g., Molding, Casting) m5->m6 m7 Functional Material (e.g., Polyethylene) m6->m7

Caption: Comparative synthesis workflows for functional materials.

G start Define Primary Requirement q1 High Thermal Stability in Oxidative Environment? start->q1 q2 Covalent Bonding to Inorganic Surface Needed? q1->q2 No silane Choose Silane Core (Silica, Silicone) q1->silane Yes q3 High Mechanical Hardness & Wear Resistance? q2->q3 No q2->silane Yes q4 Biodegradability Required? q3->q4 No methane Choose Methane Core (Polymer, DLC) q3->methane Yes q4->silane No (Bioglass is an exception) q4->methane Yes

Caption: Decision flowchart for core chemistry selection.

Conclusion and Future Outlook

The decision to employ a silane or methane core is a nuanced one, deeply rooted in the desired application and performance metrics.

  • Silane cores offer unparalleled advantages in surface functionalization of inorganic materials, high thermal stability in the form of siloxanes and silica, and unique platforms for drug delivery via mesoporous silica nanoparticles. Their reactivity is a double-edged sword, enabling versatile deposition and synthesis techniques while demanding careful handling.

  • Methane cores form the bedrock of organic chemistry and polymer science, providing materials with exceptional mechanical properties, biodegradability, and a vast, well-established synthetic library. The activation of methane itself remains a "holy grail" in catalysis, promising to transform a low-cost gas into high-value chemicals and materials.[7]

The future of functional materials will likely see a blurring of this distinction. Hybrid organic-inorganic materials, which incorporate both Si-O and C-C backbones, are being developed to capture the benefits of both worlds: the stability and functionality of silanes with the flexibility and processability of organics.[12] As researchers continue to master the synthesis of polymer-derived Si-based ceramics and novel catalysts, the synergy between silicon and carbon chemistry will undoubtedly unlock new frontiers in material science.[21]

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A Comparative Guide to the Electrochemical Characterization of Tetrakis(4-bromophenyl)silane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tetrakis(4-bromophenyl)silane Derivatives

This compound is a tetrahedral organosilicon compound featuring a central silicon atom bonded to four bromophenyl groups. This structure provides a rigid, three-dimensional framework that can be functionalized at the bromine positions, making it an attractive building block in supramolecular chemistry, materials science, and drug design. The electrochemical properties of these derivatives are of particular interest as they can be tailored for applications such as:

  • Hole Transport Materials (HTMs) in Perovskite Solar Cells: The redox stability and energy levels of the highest occupied molecular orbital (HOMO) are critical for efficient hole injection and transport.[1][2][3]

  • Electroluminescent Materials in Organic Light-Emitting Diodes (OLEDs): The electrochemical band gap and redox behavior influence the color and efficiency of light emission.

  • Redox-Active Probes and Sensors: The ability to undergo reversible oxidation or reduction can be harnessed for the detection of various analytes.

  • Drug Development: The electrochemical properties can provide insights into the metabolic stability and potential redox-related mechanisms of action of drug candidates.

This guide will focus on the foundational electrochemical technique of cyclic voltammetry (CV) to probe the redox characteristics of these compounds.

Predicted Electrochemical Behavior: A Mechanistic Perspective

Direct experimental data on the electrochemical characterization of this compound is limited in the current literature. However, by dissecting the molecule into its core components—the tetraphenylsilane core and the bromo-phenyl substituents—we can predict its electrochemical behavior based on well-established principles.

The Tetraphenylsilane Core: An Insulating Hub

The central tetraphenylsilane moiety is generally considered electrochemically inactive within the typical potential windows used for organic compounds. The silicon atom, in its highest oxidation state (+4), is redox-inert. The phenyl groups attached to the silicon are also difficult to oxidize or reduce. The tetrahedral arrangement of the phenyl groups leads to a non-planar structure, which can disrupt π-conjugation between the aromatic rings, further contributing to its electrochemical stability.

The Bromo-Phenyl Groups: Redox-Active Sites

The electrochemical activity of this compound and its derivatives is expected to be dominated by the bromo-phenyl groups. The carbon-bromine (C-Br) bond is susceptible to electrochemical reduction. The generally accepted mechanism for the reduction of aryl bromides involves a two-electron process, as illustrated below.

G cluster_reduction Electrochemical Reduction of a Bromo-Phenyl Group ArBr Ar-Br ArBr_rad_anion [Ar-Br]•⁻ ArBr->ArBr_rad_anion + e⁻ (First Reduction) Ar_rad Ar• ArBr_rad_anion->Ar_rad - Br⁻ (Fast Cleavage) Ar_anion Ar⁻ Ar_rad->Ar_anion + e⁻ (Second Reduction) ArH Ar-H Ar_anion->ArH + H⁺ (from solvent/electrolyte)

Figure 1. Proposed mechanism for the electrochemical reduction of a bromo-phenyl group.

This process is typically irreversible due to the rapid cleavage of the C-Br bond following the initial electron transfer. The reduction potential is influenced by the electronic nature of other substituents on the aromatic ring.

Proposed Experimental Protocol: Cyclic Voltammetry

To investigate the electrochemical properties of this compound derivatives, cyclic voltammetry is the technique of choice.[4] It provides valuable information about the redox potentials, reversibility of electron transfer, and stability of the electrochemically generated species.

Materials and Reagents
ComponentSpecificationPurpose
Working Electrode Glassy Carbon Electrode (GCE), 3 mm diameterProvides a wide potential window and is relatively inert.
Reference Electrode Ag/AgCl (in 3 M KCl) or a non-aqueous reference like Ag/Ag⁺Provides a stable reference potential.[5]
Counter Electrode Platinum wire or meshCompletes the electrical circuit.
Solvent Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)Aprotic solvents with a wide potential window.
Supporting Electrolyte 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)Provides conductivity to the solution.
Analyte This compound or its derivative (1-5 mM)The compound of interest.
Internal Standard Ferrocene (Fc)Used for potential referencing. The Fc/Fc⁺ redox couple is well-defined and stable.[6][7]
Experimental Setup and Procedure

G cluster_setup Cyclic Voltammetry Setup Potentiostat Potentiostat WE Working Electrode (GCE) Potentiostat->WE Potential Control RE Reference Electrode (Ag/AgCl) Potentiostat->RE Potential Measurement CE Counter Electrode (Pt wire) Potentiostat->CE Current Measurement Cell Electrochemical Cell Solution Analyte + Electrolyte in Solvent WE->Solution RE->Solution CE->Solution Solution->Cell

Figure 2. Schematic of a typical three-electrode setup for cyclic voltammetry.

Step-by-Step Protocol:

  • Preparation of the Solution: Dissolve the this compound derivative and the supporting electrolyte (TBAPF₆) in the chosen anhydrous solvent to the desired concentrations.

  • Electrode Polishing: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by sonication in ethanol and deionized water to ensure a clean and reproducible surface.

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Background Scan: Record a cyclic voltammogram of the supporting electrolyte solution without the analyte to determine the potential window of the solvent-electrolyte system.

  • Analyte Scan: Add the analyte to the cell and record its cyclic voltammogram. Typically, the potential is scanned from an initial value where no reaction occurs towards more negative potentials to observe the reduction of the C-Br bonds, and then back to the initial potential.

  • Internal Standard Addition: After recording the analyte's voltammogram, add a small amount of ferrocene to the solution and record another voltammogram to determine the position of the Fc/Fc⁺ redox couple. This allows for the correction of the potential scale.[8][9]

  • Data Analysis: Analyze the resulting voltammogram to determine the peak potentials (Ep), peak currents (ip), and the half-wave potential (E1/2) if the process is reversible.

Comparative Analysis: Performance vs. Alternatives

The electrochemical properties of this compound derivatives can be benchmarked against simpler, well-characterized molecules.

CompoundPredicted Onset Oxidation Potential (V vs. Fc/Fc⁺)Predicted Onset Reduction Potential (V vs. Fc/Fc⁺)Key Features
Tetraphenylsilane > +1.5< -2.5Electrochemically stable core.
Bromobenzene ~ +2.0~ -2.3Single irreversible reduction of the C-Br bond.
This compound > +1.5~ -2.3Multiple irreversible C-Br bond reductions, potentially at similar potentials.
Functionalized Derivatives Dependent on substituentDependent on substituentRedox potentials can be tuned by introducing electron-donating or electron-withdrawing groups.

Discussion:

  • Reduction: The reduction of this compound is expected to occur at a potential similar to that of bromobenzene, corresponding to the cleavage of the C-Br bonds. Due to the presence of four equivalent bromo-phenyl groups, the cyclic voltammogram might exhibit a single, broad, irreversible reduction wave, representing the nearly simultaneous reduction of all four C-Br bonds.

  • Oxidation: The oxidation of the tetraphenylsilane core is anticipated to occur at a very high positive potential, likely outside the accessible solvent window.

  • Derivatives: The introduction of functional groups onto the phenyl rings will significantly impact the redox potentials.

    • Electron-donating groups (e.g., -OCH₃, -N(Aryl)₂) will make the molecule easier to oxidize (lower positive potential) and more difficult to reduce (more negative potential).

    • Electron-withdrawing groups (e.g., -CN, -NO₂) will make the molecule more difficult to oxidize (higher positive potential) and easier to reduce (less negative potential).

This tunability is a key advantage of this class of compounds, allowing for the rational design of materials with specific electrochemical properties.

Conclusion and Future Directions

This guide provides a framework for understanding and characterizing the electrochemical properties of this compound derivatives. While direct experimental data is scarce, a predictive analysis based on the behavior of its constituent parts offers valuable insights. The proposed cyclic voltammetry protocol provides a robust methodology for researchers to experimentally validate these predictions and explore the rich electrochemistry of this versatile molecular scaffold.

Future work should focus on the systematic synthesis and electrochemical analysis of a library of this compound derivatives with diverse functional groups. Such studies will not only provide a comprehensive understanding of their structure-property relationships but also pave the way for their application in advanced electronic devices and as novel therapeutic agents.

References

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The Silicon Touch: A Comparative Guide to Silane-Based Host Materials for Next-Generation OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of brighter, more efficient, and longer-lasting Organic Light-Emitting Diodes (OLEDs), the role of the host material within the emissive layer is paramount. It is the molecular scaffold that orchestrates the delicate dance of charge carriers and excitons, ultimately dictating the device's performance. Among the diverse classes of host materials, silane-based compounds have emerged as a compelling platform, offering a unique combination of high triplet energy, excellent thermal stability, and tunable charge transport properties. This guide provides an in-depth technical comparison of various silane-based host materials, supported by experimental data, to empower researchers in the selection and design of next-generation OLEDs.

The Silane Advantage: Why Silicon Cores are Transforming OLEDs

The incorporation of a central silicon atom into the molecular architecture of host materials imparts several advantageous characteristics. The tetrahedral geometry of silicon in compounds like tetraphenylsilane provides a non-conjugated, sp³-hybridized core. This structural feature effectively disrupts the π-conjugation across the molecule, leading to a wide bandgap and, crucially, a high triplet energy (T₁). A high T₁ is a prerequisite for efficient blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, as it prevents the back-transfer of energy from the high-energy blue emitters to the host.

Furthermore, the bulky nature of silyl groups enhances the morphological stability of the thin films by increasing the glass transition temperature (Tg), a critical factor for extending the operational lifetime of OLED devices.[1][2] The versatility of silicon chemistry also allows for the straightforward attachment of various functional moieties, such as carbazole for hole transport and pyridine or phosphine oxide for electron transport, enabling the development of bipolar host materials with balanced charge carrier injection and transport.[3][4]

Performance Benchmarking of Silane-Based Host Materials

The true measure of a host material lies in its performance within a functioning OLED. The following tables summarize key performance metrics for a selection of recently developed silane-based host materials, categorized by their application in blue TADF and phosphorescent OLEDs (PhOLEDs).

Table 1: Performance of Silane-Based Hosts in Blue TADF OLEDs

Host MaterialEmitterMax. External Quantum Efficiency (EQE) (%)Triplet Energy (T₁) (eV)Glass Transition Temp. (Tg) (°C)
SiCz2Py2TADF Emitter18.72.85 - 2.90118 - 164
SiCz1Py3TADF Emitter18.82.85 - 2.90118 - 164
B-2OCz-SiTADF Emitter>15HighNot Specified

Note: The specific TADF emitters used were not always detailed in the cited sources.

Table 2: Performance of Silane-Based Hosts in Blue Phosphorescent OLEDs (PhOLEDs)

Host MaterialEmitterMax. External Quantum Efficiency (EQE) (%)Triplet Energy (T₁) (eV)Glass Transition Temp. (Tg) (°C)
TSPCBlue Phosphor22.0HighNot Specified
SiDBFCzDeep-Blue Phosphor>19>2.9Not Specified
Si-IDCzBlue Phosphor>15 (single host), >20 (mixed host)High151
TPSi-FFIrpic15.0Not SpecifiedNot Specified
CzSiBlue Phosphor16.0HighNot Specified

These tables highlight the high external quantum efficiencies achieved with silane-based hosts, often exceeding 15-20% for blue emission. The consistently high triplet energies and glass transition temperatures underscore their suitability for demanding applications.

Causality in Experimental Design: The "Why" Behind the "How"

The successful implementation of silane-based hosts in high-performance OLEDs is not merely a matter of material synthesis. The device architecture and fabrication protocols are meticulously designed to maximize efficiency and stability.

Experimental Workflow: From Substrate to Characterization

The following diagram illustrates a typical workflow for the fabrication and testing of an OLED device incorporating a silane-based host material.

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (Vacuum Thermal Evaporation) cluster_char Characterization P1 ITO Glass Cleaning (Sonication in solvents) P2 UV-Ozone Treatment P1->P2 Surface activation F1 Hole Injection Layer (HIL) (e.g., MoO₃) P2->F1 To fabrication chamber F2 Hole Transport Layer (HTL) (e.g., TAPC) F1->F2 F3 Emissive Layer (EML) (Silane Host:Emitter) F2->F3 F4 Electron Transport Layer (ETL) (e.g., TPBi) F3->F4 F5 Electron Injection Layer (EIL) (e.g., LiF) F4->F5 F6 Cathode Deposition (e.g., Al) F5->F6 C1 Current-Voltage-Luminance (J-V-L) Measurement F6->C1 Device testing C2 Electroluminescence (EL) Spectrum Analysis C1->C2 C3 External Quantum Efficiency (EQE) Calculation C1->C3 C4 Operational Lifetime Testing C1->C4

Typical OLED fabrication and characterization workflow.
Step-by-Step Experimental Protocol for OLED Fabrication
  • Substrate Preparation:

    • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.

  • Organic Layer Deposition:

    • The substrates are loaded into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

    • A hole injection layer (HIL), hole transport layer (HTL), the emissive layer (EML), an electron transport layer (ETL), and an electron injection layer (EIL) are sequentially deposited.

    • The EML is co-evaporated from two separate sources containing the silane-based host and the phosphorescent or TADF emitter. The doping concentration of the emitter is a critical parameter that is optimized for each host-guest system.

  • Cathode Deposition:

    • A metal cathode, typically aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the device.

  • Encapsulation:

    • To prevent degradation from atmospheric moisture and oxygen, the completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

  • Device Characterization:

    • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a spectroradiometer.

    • The electroluminescence (EL) spectra are recorded to determine the color coordinates.

    • The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.

    • The operational lifetime is tested by monitoring the luminance decay over time at a constant current density.

Key Molecular Structures and Device Architecture

The performance of an OLED is intrinsically linked to the molecular structure of its components and the overall device architecture.

Representative Silane-Based Host Molecular Structures

G cluster_SiCz2Py2 SiCz2Py2 cluster_TSPC TSPC cluster_SiDBFCz SiDBFCz img1 img1 img2 img2 img3 img3

Molecular structures of representative silane-based hosts. (Illustrative - actual images would be embedded)

Note: Due to the complexity of chemical structures, placeholders are used. In a full publication, these would be replaced with accurate 2D chemical drawings.

Generic OLED Device Architecture

G Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Silane Host : Emitter) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode Electrons

Schematic of a multilayer OLED device structure.

This layered structure is designed to facilitate the efficient injection of holes from the anode and electrons from the cathode, their transport to the emissive layer, and their subsequent recombination to form excitons that generate light. The energy levels of each layer must be carefully aligned to minimize injection barriers and confine charge carriers and excitons within the EML.

Concluding Remarks and Future Outlook

Silane-based host materials have unequivocally demonstrated their potential to drive significant advancements in OLED technology, particularly for high-energy blue emission. Their inherent properties of high triplet energy, excellent thermal stability, and synthetic versatility make them a powerful tool in the arsenal of materials scientists and device engineers. Future research will likely focus on the development of novel silane hosts with even more refined bipolar charge transport characteristics to further reduce operating voltages and enhance efficiency. Moreover, a deeper understanding of the degradation mechanisms in devices employing these hosts will be crucial for extending their operational lifetimes to meet the stringent demands of the display and solid-state lighting markets. The continued exploration of the vast chemical space of organosilicon compounds promises a bright future for OLEDs.

References

  • Choi, D. H., et al. (2017). Optimized structure of silane-core containing host materials for highly efficient blue TADF OLEDs. Journal of Materials Chemistry C. [Link][1][2]

  • Park, J., et al. (2023). A silane-based host material with improved electron transport properties for phosphorescent OLEDs with high efficiency and low efficiency roll-off. Science China Materials. [Link][3]

  • Lee, J. Y., et al. (2020). A Silane-Based Bipolar Host with High Triplet Energy for High Efficiency Deep-Blue Phosphorescent OLEDs with Improved Device Lifetime. Chemistry – A European Journal. [Link][4]

  • Sung, B., et al. (2023). Synthesis and characterization of a novel thermally stable silane-based host material for blue phosphorescent organic light-emitting diodes. Dyes and Pigments. [Link][5][6]

  • Adachi, C., et al. (2015). Arylsilanes and siloxanes as optoelectronic materials for organic light-emitting diodes (OLEDs). Journal of Materials Chemistry C. [Link][7]

  • Lee, J. Y., et al. (2023). Boron- and Silane-Based Electron Transport-Type Host Materials for Long-Lifetime Blue Phosphorescent Organic Light-Emitting Diodes. Advanced Functional Materials. [Link][8]

  • Mertens, R. (2024). Researchers design a highly promising host material for blue TADF OLED devices. OLED-Info. [Link][9]

  • Adachi, C., et al. (2013). Tetraphenylsilane-Based High Triplet Energy Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. The Journal of Physical Chemistry C. [Link][10]

  • Duan, L., et al. (2025). A host material containing tetraphenylsilane for phosphorescent OLEDs with high efficiency and operational stability. Journal of Materials Chemistry C. [Link][11]

  • Yersin, H. (Ed.). (2019). Highly Efficient OLEDs: Materials Based on Thermally Activated Delayed Fluorescence. Wiley-VCH. [Link][12]

  • Duan, L., et al. (2016). Simultaneous Enhancement of Efficiency and Stability of Phosphorescent OLEDs Based on Efficient Förster Energy Transfer from Interface Exciplex. ACS Applied Materials & Interfaces. [Link][13][14]

  • Duan, L., et al. (2015). Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs. Advanced Materials. [Link][15]

  • Ma, D., et al. (2023). Recent advances in highly efficient small-molecule TADF emitters for solution-processed OLEDs. Journal of Materials Chemistry C. [Link][16]

  • Che, C.-M., et al. (2020). Recent Advances in Metal-TADF Emitters and Their Application in Organic Light-Emitting Diodes. Frontiers in Chemistry. [Link][17]

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A Comparative Analysis of Theoretical and Experimental Bond Lengths in Tetrakis(4-bromophenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Molecular Design and Materials Science

In the precise world of molecular engineering and materials development, an exact understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the theoretical and experimental bond lengths of Tetrakis(4-bromophenyl)silane, a key building block in the synthesis of advanced materials such as porous aromatic frameworks and hole transport materials for perovskite solar cells.[1] For researchers, scientists, and drug development professionals, discrepancies between theoretically predicted and experimentally determined molecular geometries can have significant implications for designing materials with desired properties. This guide will delve into the experimental determination of bond lengths via single-crystal X-ray diffraction and their theoretical prediction using Density Functional Theory (DFT), providing insights into the nuances of each approach.

The Subject Molecule: this compound

This compound (C₂₄H₁₆Br₄Si) is a tetrahedral molecule with a central silicon atom bonded to four 4-bromophenyl groups.[2] The spatial arrangement of these bulky substituents and the precise lengths of the silicon-carbon (Si-C) and carbon-bromine (C-Br) bonds are critical for its application in constructing larger, functional molecular architectures.

Experimental Bond Length Determination: The Gold Standard of X-ray Crystallography

The most direct and widely accepted method for determining the precise atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. This technique provides a detailed three-dimensional map of the electron density within the crystal, from which the positions of individual atoms and, consequently, the bond lengths can be determined with high accuracy.

Methodology: A Glimpse into the Crystallographic Workflow

The experimental bond lengths for this compound have been determined and are available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 742605.[2] The process to obtain this data is a multi-step, self-validating system:

  • Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality. This is typically achieved by slow evaporation of a saturated solution, or by other controlled crystallization techniques. The quality of the crystal is paramount for obtaining a high-resolution diffraction pattern.

  • Data Collection: The single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots of varying intensity. These diffraction data are meticulously collected.

  • Structure Solution and Refinement: The collected diffraction data are then processed to determine the unit cell dimensions and the symmetry of the crystal. Sophisticated computational algorithms are used to solve the "phase problem" and generate an initial model of the crystal structure. This model is then refined against the experimental data to obtain the final, highly accurate atomic coordinates.

The rationale behind choosing X-ray crystallography lies in its ability to provide a direct, empirical measurement of the atomic positions in the solid state. This method inherently accounts for the intermolecular interactions and packing forces present in the crystal lattice, which can influence molecular geometry.

Theoretical Bond Length Prediction: The Power of Computational Chemistry

In parallel to experimental techniques, computational chemistry offers powerful tools to predict molecular structures and properties. Density Functional Theory (DFT) is a quantum mechanical method that has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost.

Methodology: In Silico Geometry Optimization

Theoretical bond lengths for this compound can be calculated by performing a geometry optimization using DFT. This process involves:

  • Building the Initial Molecular Model: A three-dimensional model of the molecule is constructed using molecular modeling software.

  • Choosing a Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A commonly used and well-validated combination for organic and organometallic molecules is the B3LYP functional with the 6-31G(d) basis set. The functional approximates the complex electron exchange and correlation energies, while the basis set describes the atomic orbitals.

  • Geometry Optimization: The DFT calculation then iteratively adjusts the positions of the atoms in the model to find the lowest energy conformation, which corresponds to the most stable, or "optimized," geometry. From this optimized structure, the theoretical bond lengths can be directly measured.

The primary advantage of theoretical calculations is the ability to study molecules in the gas phase, free from the influence of crystal packing effects. This allows for an analysis of the intrinsic geometry of an isolated molecule.

Comparing the Data: A Quantitative Look at Bond Lengths

The following table summarizes the experimentally determined and theoretically calculated bond lengths for the key bonds in this compound.

BondExperimental Bond Length (Å) (CCDC: 742605)Theoretical Bond Length (Å) (DFT/B3LYP/6-31G(d))
Si-CData to be retrieved from CCDCValue to be obtained from a relevant publication
C-BrData to be retrieved from CCDCValue to be obtained from a relevant publication

(Note: As direct access to the CCDC database and a specific publication with the theoretical values is not possible in this format, placeholder text is used. In a real-world application, these values would be populated with the actual data.)

Discussion: Understanding the Discrepancies

It is common to observe small but significant differences between experimental and theoretical bond lengths. These discrepancies are not indicative of errors in either method but rather reflect the different conditions being modeled.

  • Solid State vs. Gas Phase: The primary reason for differences is that X-ray crystallography measures the molecule's structure in the solid state, where it is subject to intermolecular forces and crystal packing effects. These forces can slightly compress or elongate bonds compared to the isolated molecule in the gas phase, which is what DFT calculations typically model.

  • Choice of Functional and Basis Set: The accuracy of DFT calculations is inherently tied to the approximations used in the chosen functional and the completeness of the basis set. Different levels of theory can yield slightly different optimized geometries.

  • Thermal Effects: Experimental data are often collected at a specific temperature (e.g., room temperature or cryogenic temperatures), and the measured bond lengths are an average over the thermal vibrations of the atoms. Theoretical calculations, in their simplest form, often represent a structure at 0 Kelvin.

Experimental and Computational Workflow

The following diagram illustrates the workflow for comparing theoretical and experimental bond lengths.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_start Start: Synthesize and Purify this compound crystal_growth Grow Single Crystals exp_start->crystal_growth xray_data X-ray Data Collection crystal_growth->xray_data structure_solution Structure Solution and Refinement xray_data->structure_solution exp_bond_lengths Experimental Bond Lengths structure_solution->exp_bond_lengths comparison Compare Experimental and Theoretical Bond Lengths exp_bond_lengths->comparison theo_start Start: Build Molecular Model dft_setup Select DFT Functional and Basis Set (e.g., B3LYP/6-31G(d)) theo_start->dft_setup geom_opt Perform Geometry Optimization dft_setup->geom_opt theo_bond_lengths Theoretical Bond Lengths geom_opt->theo_bond_lengths theo_bond_lengths->comparison analysis Analyze Discrepancies (Solid State vs. Gas Phase, Methodological Effects) comparison->analysis

Caption: Workflow for comparing experimental and theoretical bond lengths.

Conclusion

Both experimental and theoretical methods provide invaluable and complementary information about molecular structure. X-ray crystallography offers a precise snapshot of the molecule in the solid state, while computational methods like DFT provide insights into the intrinsic properties of the molecule in the gas phase. For researchers in materials science and drug development, a thorough understanding of both approaches and the potential for discrepancies between them is crucial for the rational design of new molecules and materials with tailored functionalities. By critically evaluating both experimental and theoretical data, scientists can gain a more complete and nuanced understanding of molecular structure and its impact on material properties.

References

  • PubChem. This compound. [Link]

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A Senior Scientist's Guide to Assessing the Purity of Commercially Available Tetrakis(4-bromophenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of materials science, organic electronics, and drug development, the integrity of a final product is inextricably linked to the purity of its starting materials. Tetrakis(4-bromophenyl)silane, a key tetrahedral building block, is fundamental in the synthesis of complex molecular architectures, including porous organic frameworks and hole transport materials for perovskite solar cells.[1][2] However, the multi-step synthesis of this compound can introduce a variety of impurities, such as incompletely substituted silanes or residual reagents, which can critically undermine the performance and reproducibility of downstream applications.

This guide provides an in-depth, technically grounded framework for researchers to rigorously evaluate the purity of commercial this compound. We will move beyond simple specification sheets to a multi-modal analytical approach that ensures a comprehensive and trustworthy assessment of material quality.

The Imperative of a Multi-Pronged Analytical Strategy

Relying on a single analytical technique is insufficient for a complete purity assessment. Each method offers a unique lens through which to view the sample, and integrating their results provides a holistic and validated purity profile. For organometallic and organosilicon compounds, a combination of spectroscopic, chromatographic, and elemental analysis is considered the gold standard.[3][4] Many of these compounds are sensitive to air and moisture, necessitating careful handling to prevent degradation during analysis.[4][5]

Our recommended workflow begins with fundamental spectroscopic checks for structural confirmation and culminates in quantitative methods to identify and measure impurities.

Purity_Assessment_Workflow cluster_0 Phase 1: Structural & Qualitative Verification cluster_1 Phase 2: Quantitative Purity Determination cluster_2 Phase 3: Final Assessment Sample Commercial This compound NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR Initial Structural ID MS Mass Spectrometry (MS) NMR->MS Molecular Weight Confirmation HPLC High-Performance Liquid Chromatography (HPLC) MS->HPLC Impurity Quantification EA Elemental Analysis (EA) HPLC->EA Bulk Purity Verification Data_Integration Data Integration & Purity Confirmation HPLC->Data_Integration EA->Data_Integration

Caption: Recommended workflow for comprehensive purity analysis of this compound.

Part 1: Spectroscopic Verification

The initial step is to confirm that the bulk material is indeed the correct compound and to get a preliminary indication of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for the structural elucidation of organic compounds.[4] For this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: A pure sample will show a characteristic AA'BB' system in the aromatic region, corresponding to the 1,4-disubstituted phenyl rings. The integration of these peaks should correspond to 16 protons. Close inspection of the baseline and the upfield region is critical for detecting residual solvents from synthesis or purification (e.g., THF, diethyl ether, hexanes).

  • ¹³C NMR: The spectrum of a pure sample should display four distinct signals in the aromatic region. The presence of additional, low-intensity peaks may suggest the existence of isomeric impurities or incompletely substituted silane analogues, which can be difficult to detect by ¹H NMR alone.[6]

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure complete dissolution.

  • Instrumental Setup: Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a minimum of 16 scans with a relaxation delay of at least 5 seconds to ensure accurate integration.

    • ¹³C NMR: Acquire a sufficient number of scans (often several hours) to obtain a high signal-to-noise ratio for all carbon signals.

  • Data Analysis: Process the spectra and compare the observed chemical shifts against known literature values or a trusted internal standard. Pay close attention to any unidentifiable peaks.[7]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Due to the presence of four bromine atoms, this compound will exhibit a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8][9][10] This results in a distinctive cluster of peaks for the molecular ion, providing strong evidence for the compound's identity and elemental composition.

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a solvent compatible with the ionization technique, such as THF or acetonitrile.

  • Ionization Method: Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and clearly observe the molecular ion.

  • Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (~652.1 g/mol ).[7]

  • Data Analysis: Locate the molecular ion peak cluster and compare its isotopic distribution pattern to the theoretically calculated pattern for C₂₄H₁₆Br₄Si. The presence of unexpected peaks may indicate impurities.

Part 2: Quantitative Purity Assessment

Once the compound's identity is confirmed, the next step is to quantify its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for purity determination as it physically separates the main compound from its impurities, allowing for their quantification.[11] For compounds like this compound, which may have impurities with similar NMR spectra, HPLC is particularly crucial.[6]

  • Method Development:

    • Column: A C18 reverse-phase column is typically effective.

    • Mobile Phase: A gradient of water and acetonitrile or methanol is a good starting point.

    • Detector: A UV detector set to a wavelength of strong absorbance for the bromophenyl moiety (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent like THF.

  • Analysis: Inject the sample and run the gradient method. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

  • Data Interpretation: A high-purity sample should exhibit a single major peak. Any other peaks represent impurities, and their area percentages can be used to quantify their levels.

Comparative Data of Commercial Samples (Illustrative)

The following table presents illustrative data from the analysis of three hypothetical commercial samples, demonstrating the potential variability in product quality.

SupplierPurity by HPLC (Area %)Major Impurity Identified by LC-MSNotes
Supplier X 99.7%0.2% Tris(4-bromophenyl)silaneMeets high-purity requirements.
Supplier Y 98.1%1.1% Tris(4-bromophenyl)silane; 0.5% UnidentifiedContains significant levels of an under-substituted impurity.
Supplier Z 96.5%2.5% Unidentified; 0.8% Dimer byproductLower purity, may not be suitable for sensitive applications.
Elemental Analysis (EA)

Elemental analysis is often considered the definitive method for assessing bulk purity.[3] It determines the percentage of Carbon, Hydrogen, and other elements (in this case, Bromine) in the sample. The results are compared against the theoretical values calculated from the molecular formula. For new compounds, an agreement within ±0.4% is generally considered acceptable evidence of purity.[12]

ElementTheoretical %Supplier X (Found %)Supplier Y (Found %)Supplier Z (Found %)
Carbon (C)44.20%44.15%43.89%43.55%
Hydrogen (H)2.47%2.49%2.55%2.61%

The data for Supplier X shows excellent agreement with the theoretical values, reinforcing the HPLC results. The deviations seen for Suppliers Y and Z suggest the presence of impurities that alter the overall elemental composition.

Final Recommendation

A comprehensive assessment of this compound purity is a non-negotiable step for ensuring the validity and reproducibility of research in advanced materials. No single technique is sufficient. Researchers must adopt a multi-modal workflow that integrates structural confirmation by NMR and MS with quantitative impurity profiling by HPLC and bulk purity verification by Elemental Analysis . When sourcing this critical reagent, it is imperative to request detailed certificates of analysis from vendors and, whenever possible, to independently verify the purity using the rigorous, multi-faceted approach detailed in this guide.

References

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A Researcher's Guide to the Synthesis of Tetrakis(4-bromophenyl)silane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular building blocks is a cornerstone of innovation. Tetrakis(4-bromophenyl)silane stands out as a versatile precursor for a range of advanced materials, from hole-transporting layers in perovskite solar cells to porous organic frameworks. This guide offers an in-depth comparative analysis of the primary synthetic routes to this valuable compound, providing the critical insights necessary to select the most appropriate method for your research and development needs.

This document moves beyond a simple recitation of protocols. As a senior application scientist, the goal is to provide a causal understanding behind the experimental choices, ensuring that each described method is a self-validating system grounded in robust scientific principles. We will explore three main synthetic pathways: the traditional Grignard reaction, the powerful lithiation-mediated coupling, and a promising, though less documented, direct electrophilic bromination.

The Grignard Reaction: A Classic Approach with Caveats

The Grignard reaction is a foundational method in organometallic chemistry for the formation of carbon-heteroatom bonds.[1] The synthesis of this compound via this route involves the reaction of 4-bromophenylmagnesium bromide with a silicon source, most commonly silicon tetrachloride (SiCl₄).

Reaction Scheme:

4 C₆H₄BrMgBr + SiCl₄ → Si(C₆H₄Br)₄ + 4 MgBrCl

The reaction mechanism is a stepwise nucleophilic substitution, where the carbanionic center of the Grignard reagent attacks the electrophilic silicon atom, displacing the chloride ions one by one.

Representative Experimental Protocol:

While a specific, high-yield protocol for the Grignard synthesis of this compound is not prominently featured in recent literature, a general procedure is as follows:

  • Grignard Reagent Formation: Under a strictly inert atmosphere (N₂ or Ar), magnesium turnings are activated, typically with a crystal of iodine, in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 4-bromobenzene in the same anhydrous solvent is then added dropwise to initiate the formation of 4-bromophenylmagnesium bromide.[2]

  • Reaction with Silicon Tetrachloride: The freshly prepared Grignard reagent is cooled to 0°C. A solution of SiCl₄ in anhydrous ether or THF is added dropwise. This reaction is highly exothermic and requires careful temperature control.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is then separated, dried, and the solvent removed in vacuo. The crude product requires purification, typically by column chromatography or recrystallization, to remove byproducts such as 4,4'-dibromobiphenyl (from Wurtz coupling) and partially substituted silanes.[3]

Field Insights:

The primary challenge with the Grignard route is the exquisite sensitivity of the Grignard reagent to moisture and atmospheric oxygen, necessitating rigorous anhydrous and inert techniques.[4] The exothermic nature of the reaction with SiCl₄ can also pose scalability challenges. The prevalence of side reactions often leads to lower isolated yields, which may explain the limited number of recent high-yield reports for this specific molecule.

Lithiation-Mediated Coupling: A Powerful, High-Reactivity Alternative

The use of organolithium reagents provides a more reactive pathway to the formation of carbon-silicon bonds.[5] This route typically involves a halogen-lithium exchange reaction with a dibrominated precursor, followed by quenching with a silicon electrophile.

Reaction Scheme:

4 C₆H₄Br₂ + 4 n-BuLi → 4 C₆H₄BrLi + 4 n-BuBr 4 C₆H₄BrLi + SiCl₄ → Si(C₆H₄Br)₄ + 4 LiCl

The mechanism hinges on the generation of the highly nucleophilic 4-bromophenyllithium species at low temperatures, which then readily reacts with silicon tetrachloride.

Detailed Experimental Protocol:

A peer-reviewed protocol for this synthesis has been reported with a moderate yield.[6]

  • In a flame-dried 500 mL Schlenk tube under a nitrogen atmosphere, 1,4-dibromobenzene (8.35 g, 35.4 mmol) is dissolved in anhydrous diethyl ether (250 mL).

  • The solution is cooled to 0°C, and n-butyllithium (2.5 M in hexanes, 14.2 mL, 35.4 mmol) is added dropwise. The mixture is stirred for 30 minutes.

  • Silicon tetrachloride (1.02 mL, 8.85 mmol) is then added dropwise via syringe, and the reaction is stirred for 20 hours.

  • The reaction is quenched with deionized water, and the product is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethyl acetate to yield this compound as white crystals.

Reported Yield: 38%[6]

Field Insights:

The higher reactivity of organolithium reagents compared to their Grignard counterparts can lead to cleaner and faster reactions. However, this comes with the significant safety consideration of handling pyrophoric n-butyllithium. The requirement for cryogenic temperatures (-78°C is often employed for similar reactions) can also be a limiting factor for large-scale synthesis.

Direct Electrophilic Bromination: A Potentially High-Yielding and Scalable Route

A third, and perhaps the most intriguing, synthetic strategy is the direct electrophilic bromination of tetraphenylsilane. While a specific protocol for the tetra-bromination of tetraphenylsilane is not readily found in the literature, a highly efficient procedure for the analogous bromination of tetraphenylmethane has been reported, achieving a 96% yield. This suggests that a similar approach for the silicon-centered analogue is highly plausible and warrants investigation.

Proposed Reaction Scheme:

Si(C₆H₅)₄ + 4 Br₂ --(Lewis Acid catalyst)--> Si(C₆H₄Br)₄ + 4 HBr

The proposed mechanism follows the well-established principles of electrophilic aromatic substitution, where bromine is activated by a Lewis acid (or is sufficiently reactive on its own with an activated substrate) to attack the electron-rich phenyl rings. The silicon atom is anticipated to be a para-directing group.

Proposed Experimental Protocol (adapted from the synthesis of Tetrakis(4-bromophenyl)methane):
  • In a well-ventilated fume hood, tetraphenylsilane is slowly added to a stirred excess of liquid bromine at ambient temperature. A Lewis acid catalyst, such as iron filings, could be added to facilitate the reaction.

  • The reaction mixture is stirred until the complete consumption of the starting material, which can be monitored by TLC or GC-MS.

  • The excess bromine is quenched by carefully pouring the reaction mixture into chilled ethanol.

  • The precipitated product is collected by filtration and washed with ethanol, a solution of sodium bisulfite to remove any remaining bromine, and finally with water.

  • The resulting solid is dried under vacuum to yield the desired product.

Expected Yield: Potentially high (>90%), by analogy to the tetraphenylmethane synthesis.

Field Insights:

This route offers several potential advantages, including operational simplicity, the avoidance of highly sensitive organometallic reagents, and the potential for high yields and scalability. The primary safety considerations are the handling of corrosive and toxic bromine and the evolution of hydrogen bromide gas, which must be appropriately trapped. The stability of the silicon-phenyl bond under these brominating conditions would need to be verified experimentally.

Comparative Summary and Recommendations

FeatureGrignard ReactionLithiation-Mediated CouplingDirect Electrophilic Bromination (Proposed)
Starting Materials 4-Bromobenzene, Mg, SiCl₄1,4-Dibromobenzene, n-BuLi, SiCl₄Tetraphenylsilane, Br₂
Key Reagents 4-Bromophenylmagnesium bromide4-BromophenyllithiumBromine, Lewis Acid (optional)
Reaction Conditions Anhydrous, inert atmosphere, refluxAnhydrous, inert atmosphere, low temperature (0°C)Ambient temperature, fume hood
Reported Yield Not consistently high in literature38%[6]Potentially >90% (by analogy)
Key Advantages Readily available and inexpensive reagents.High reactivity of the organometallic species.Potentially high yield, operational simplicity, scalability.
Key Disadvantages High sensitivity to moisture and air, side reactions.Use of pyrophoric reagent, cryogenic conditions.Handling of hazardous bromine and HBr gas.
Scalability Challenging due to exothermicity and side reactions.Challenging due to cryogenic requirements.Potentially the most scalable with proper engineering controls.
Safety Concerns Flammable solvents, highly reactive Grignard reagent.Pyrophoric n-butyllithium.Corrosive and toxic bromine, evolution of HBr gas.

Recommendation: For researchers requiring a reliable, albeit moderate-yielding, synthesis on a laboratory scale, the lithiation-mediated coupling is a well-documented and viable option. For those seeking a potentially more efficient, scalable, and operationally simpler route, the direct electrophilic bromination of tetraphenylsilane is a highly attractive avenue for investigation and optimization. The classic Grignard reaction , while fundamentally sound, may present challenges in achieving high purity and yield for this specific target molecule.

Visualizing the Synthetic Pathways

Organometallic Routes Workflow

cluster_0 Organometallic Routes A Aryl Halide Precursor B Formation of Organometallic Reagent (Grignard or Organolithium) A->B Mg or n-BuLi C Reaction with Silicon Tetrachloride B->C Nucleophilic Attack D Aqueous Work-up & Purification C->D Quenching E Final Product: This compound D->E Isolation cluster_1 Direct Bromination Route F Tetraphenylsilane G Electrophilic Bromination with Br₂ F->G Lewis Acid (optional) H Quenching and Purification G->H Removal of excess Br₂ I Final Product: This compound H->I Isolation

Caption: Proposed workflow for the direct electrophilic bromination of tetraphenylsilane.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Tetrakis(4-bromophenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Tetrakis(4-bromophenyl)silane. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide you with the necessary information to manage this compound waste with confidence, ensuring the protection of yourself, your colleagues, and the environment.

The procedural guidance herein is grounded in established safety protocols and an understanding of the chemical nature of halogenated organosilanes. By explaining the causality behind each step, this guide aims to build a deep, trustworthy foundation for your laboratory's chemical handling practices.

Hazard Assessment and Regulatory Context

This compound (CAS No. 18733-98-7) is a solid organosilicon compound containing four bromine atoms. Before handling, it is crucial to understand its hazard profile and the regulatory framework governing its disposal.

1.1. Known Hazards

Based on available Safety Data Sheets (SDS), this compound presents the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

These hazards necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.

1.2. Hazardous Waste Classification

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized as "listed" or "characteristic" hazardous waste.[1][2] While this compound may not be explicitly named on a specific list, its toxic properties require it to be managed as hazardous waste .

Unused or discarded this compound would likely be classified under the "U-list" (toxic wastes) due to its acute toxicity.[2] For instance, another brominated aromatic compound, 2,4,6-tribromophenol, is assigned the EPA hazardous waste code U408.[3][4] The final waste code determination should be made in consultation with your institution's Environmental Health & Safety (EHS) department and your licensed waste disposal vendor, who will have specific state and local requirements.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4) Harmful if swallowed.
Skin Irritation (Category 2) Causes skin irritation.
Serious Eye Irritation (Category 2) Causes serious eye irritation.
Personal Protective Equipment (PPE)

Given the known hazards, the following PPE is mandatory when handling this compound in any capacity, including weighing, transfer, and waste packaging.[5][6][7][8][9]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn over goggles if there is a risk of splashing or dust generation.

  • Hand Protection: Chemically resistant gloves are essential. Nitrile or butyl rubber gloves are appropriate choices. Always inspect gloves for tears or holes before use and dispose of them as solid hazardous waste after handling the chemical.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing provides maximum skin coverage.

  • Respiratory Protection: Handling of the solid powder should be performed in a certified chemical fume hood to prevent inhalation of dust. If a fume hood is not available for a specific procedure, a NIOSH-approved respirator with particulate filters (e.g., N95 or P100) may be required. Consult your institution's EHS department for respirator fit testing and selection.

On-Site Waste Management and Segregation

Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

3.1. Waste Container Selection and Labeling

  • Container: Use a designated, leak-proof container with a secure, screw-top lid. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The moment the first quantity of waste is added, the container must be labeled with the words "HAZARDOUS WASTE ". The label must also include the full chemical name, "this compound," and an indication of the hazards (e.g., "Toxic," "Irritant").[10]

3.2. Waste Segregation Protocol

This compound waste must be collected as halogenated organic solid waste .

  • DO NOT mix with non-halogenated organic waste.

  • DO NOT mix with aqueous, acidic, or basic waste.

  • DO NOT mix with oxidizers or reactive chemicals.

  • DO NOT dispose of down the drain or in regular trash.

This segregation is critical because halogenated wastes require specific disposal methods, primarily high-temperature incineration, to prevent the formation of toxic byproducts.[10]

G cluster_generation Waste Generation Point cluster_segregation Laboratory Segregation cluster_disposal Final Disposal Pathway Waste This compound Waste (Solid Residue, Contaminated PPE) Container Designated Container: 'HAZARDOUS WASTE' Halogenated Organic Solid Waste->Container Segregate Immediately NonHalogenated Non-Halogenated Organic Waste Aqueous Aqueous Waste Vendor Licensed Hazardous Waste Vendor Container->Vendor Scheduled Pickup Incineration High-Temperature Incineration (>1100°C) Vendor->Incineration Scrubber Acid Gas Scrubber (Neutralizes HBr) Incineration->Scrubber Exhaust Gas Final Non-Hazardous Ash & Neutralized Effluent Incineration->Final Solid Residue Scrubber->Final

Caption: Workflow for the proper segregation and disposal of this compound waste.

Spill and Decontamination Procedures

Accidental spills should be managed promptly and safely. The primary goal is to prevent the generation of airborne dust and to decontaminate surfaces thoroughly.

4.1. Spill Cleanup

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the full PPE as described in Section 2.

  • Contain the Spill: For solid spills, do not dry sweep. This will aerosolize the toxic dust.[11]

  • Clean the Spill:

    • Gently cover the spill with a damp paper towel or absorbent pad to wet the material.

    • Carefully wipe up the wetted material, working from the outside of the spill inward.

    • Place all contaminated materials (wipes, gloves, etc.) into the designated halogenated organic solid waste container.

4.2. Surface Decontamination

After handling or in the event of a spill, all potentially contaminated surfaces (benchtops, fume hood sash, equipment, glassware) must be decontaminated.

  • Prepare a Cleaning Solution: A simple solution of soap and water is generally effective for initial cleaning.[12] For more thorough decontamination, a solvent in which the material is soluble can be used, provided it is compatible with the surface.

  • Wipe the Surface: Using a disposable towel or pad wetted with the cleaning solution, thoroughly wipe down the entire surface.

  • Rinse (if applicable): If a solvent was used, perform a final wipe with a towel dampened with water to remove any residual solvent.

  • Dispose of Waste: All cleaning materials must be disposed of as halogenated solid hazardous waste.

  • Personal Decontamination: After completing the work and removing PPE, thoroughly wash hands and forearms with soap and water.[13]

Final Disposal: The Role of High-Temperature Incineration

As the generator of the hazardous waste, your legal responsibility ends when a licensed hazardous waste disposal company accepts the material. However, understanding the ultimate fate of the chemical is part of responsible stewardship.

This compound, as a halogenated organic compound, will be destroyed via high-temperature incineration .[14][15]

  • Mechanism of Destruction: The high temperatures, typically exceeding 1100°C (2012°F), are necessary to ensure the complete breakdown of the brominated aromatic rings.[14][15] This process, conducted in a specialized hazardous waste incinerator, breaks the molecule down into simpler, less harmful components.

  • Managing Byproducts: The combustion of brominated compounds generates hydrogen bromide (HBr), a corrosive acid gas.[16] To comply with clean air regulations, incinerators are equipped with sophisticated flue gas treatment systems, including acid gas scrubbers . These systems neutralize the HBr, often with a caustic solution, before the exhaust gases are released into the atmosphere.[5][14] The silicon component of the molecule will be converted to silicon dioxide (sand) in the ash.

By correctly segregating this waste, you ensure it is routed to a facility capable of this specialized treatment, thereby preventing the release of harmful substances into the environment.

References

  • Stockholm Convention. (n.d.). Waste incinerators - Toolkit. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Tetrakis(4-bromophenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds requires a safety protocol that is both robust and intuitive. This guide provides essential, field-proven safety and handling information for Tetrakis(4-bromophenyl)silane (CAS No. 18733-98-7), designed for the experienced researcher. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the procedures that underpin a safe and efficient laboratory environment.

Hazard Assessment: Understanding the 'Why'

This compound is an organosilicon compound that exists as a white powder. While some older safety documents may lack detailed hazard information, current GHS (Globally Harmonized System) classifications from authoritative safety data sheets (SDS) identify specific risks that dictate our protective strategy.[1][2]

The primary hazards are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

These classifications establish the compound as a multi-route hazard, primarily through irritation of the skin, eyes, and respiratory system, and toxicity upon ingestion. As a fine powder, the principal risk during handling is the generation and subsequent inhalation of airborne particulates.

Core Protective Measures: The Non-Negotiable Baseline

Before any handling of this compound, the following engineering controls and personal protective equipment (PPE) are mandatory. This baseline protocol is designed to mitigate the risks identified in the GHS classification.

Protection TypeRequired PPEKey Specifications & Rationale
Engineering Certified Chemical Fume HoodEssential for containing the fine powder and preventing inhalation of dust. All weighing and transfer operations must be performed within a fume hood.[3]
Eye & Face Chemical Splash GogglesProvides a full seal around the eyes to protect against airborne particulates and accidental splashes.[4][5][6] Standard safety glasses are insufficient.
Hand Nitrile GlovesOffers adequate protection against incidental contact with this solid organic compound.[3] Always inspect gloves for tears before use and wash hands thoroughly after removal.[7]
Body Laboratory CoatProtects skin and personal clothing from contamination.[3][5]

Procedural Guide to Safe Handling

Adherence to a systematic workflow is critical to minimize exposure. The following step-by-step process integrates the use of PPE with best practices for handling a fine chemical powder.

Workflow: Weighing and Transferring the Compound
  • Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all non-essential items.[8]

  • Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves.

  • Tare Weigh Boat: Place a weigh boat on the analytical balance inside the fume hood and tare the balance.

  • Dispense Solid: Carefully open the container of this compound. Using a clean spatula, gently dispense the required amount of powder onto the weigh boat. Avoid any actions that could create dust clouds, such as dropping scoops of powder from a height.

  • Secure and Clean: Securely close the main container. Use a brush to gently sweep any stray powder into a designated waste bag within the fume hood.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel.

  • Immediate Cleanup: Decontaminate the spatula and any affected surfaces according to the disposal plan outlined below.

This workflow is visualized in the decision-making diagram below.

G start Begin Handling This compound assessment Hazard Assessment: - Skin/Eye/Respiratory Irritant - Harmful if Swallowed - Fine Powder start->assessment controls Primary Engineering Control: Work inside a certified Chemical Fume Hood assessment->controls ppe Baseline PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat controls->ppe task Task: Weighing & Transfer ppe->task procedure Follow Safe Handling Protocol: 1. Minimize dust generation 2. Use appropriate tools (spatula) 3. Close container immediately task->procedure Routine Operation spill Emergency Event: Spill or Exposure Occurs task->spill Accident disposal Waste Disposal: Dispose all contaminated materials in Halogenated Organic Waste procedure->disposal spill_response Execute Emergency Plan: - Evacuate if necessary - Follow First Aid - Use Spill Kit spill->spill_response spill_response->disposal end Task Complete disposal->end

Caption: Decision workflow for handling this compound.

Respiratory Protection: When to Escalate

For routine handling of small quantities within a fume hood, a respirator is not typically required. However, respiratory protection is necessary under the following conditions:

  • Engineering Control Failure: If the fume hood is not operational or malfunctioning.

  • Large Quantity Transfer: When handling bulk quantities where the risk of dust generation is higher.

  • Spill Cleanup: During the cleanup of a significant spill outside of a containment device.

In these situations, a P100 or N100 respirator is recommended to filter fine silica-containing dust effectively.[9] An N95 respirator is not considered sufficient for this level of potential exposure.[9]

Storage and Disposal Plan

Proper storage and waste management are crucial for maintaining a safe laboratory environment.

Storage Protocol
  • Store this compound in a tightly sealed container to prevent contamination.

  • Keep the container in a cool, dry, and well-ventilated area.[4]

  • Store away from incompatible materials, particularly strong oxidizing agents.[7]

  • The storage area should be protected from light and moisture.[10]

Disposal Protocol
  • Chemical Waste: As a halogenated organic compound, all waste this compound and any materials grossly contaminated with it (e.g., weigh boats, contaminated gloves) must be disposed of in a designated "Halogenated Organic Waste" container.[3] Do not pour this chemical down the drain.[3]

  • Contaminated PPE: Used gloves and disposable items should be placed in a sealed bag and disposed of in the solid halogenated waste stream.

  • Spill Cleanup Debris: All materials used to clean up a spill must also be treated as halogenated organic waste.

  • Final Disposal: The collected waste must be handled by a licensed hazardous waste disposal service, which will typically use controlled incineration.[11]

Emergency Procedures

In the event of exposure or a spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical attention.[1][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12]

  • Spill: For a small spill within a fume hood, gently sweep the material into a suitable container for disposal. For larger spills, evacuate the area, prevent dust from spreading, and contact your institution's environmental health and safety department.

By integrating these protocols into your standard operating procedures, you ensure a foundation of safety and scientific integrity when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.